molecular formula C8H6BrNOS B3308756 1H-Benzothiazole,6-bromo-5-methoxy- CAS No. 939803-90-4

1H-Benzothiazole,6-bromo-5-methoxy-

Número de catálogo: B3308756
Número CAS: 939803-90-4
Peso molecular: 244.11 g/mol
Clave InChI: DQPKSFXGLOCICG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1H-Benzothiazole,6-bromo-5-methoxy- is a useful research compound. Its molecular formula is C8H6BrNOS and its molecular weight is 244.11 g/mol. The purity is usually 95%.
The exact mass of the compound Benzothiazole, 6-bromo-5-methoxy- is 242.93535 g/mol and the complexity rating of the compound is 169. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Benzothiazole,6-bromo-5-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzothiazole,6-bromo-5-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-bromo-5-methoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS/c1-11-7-3-6-8(2-5(7)9)12-4-10-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPKSFXGLOCICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306150
Record name 6-Bromo-5-methoxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939803-90-4
Record name 6-Bromo-5-methoxybenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939803-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-5-methoxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for 6-bromo-5-methoxybenzothiazole , designed for researchers and drug development professionals.

CAS Number: 939803-90-4[1]

Executive Summary & Chemical Intelligence

6-Bromo-5-methoxybenzothiazole is a critical bicyclic heteroaromatic scaffold used primarily as an intermediate in the synthesis of bioactive molecules, particularly radioligands for positron emission tomography (PET) and kinase inhibitors. Its 5,6-disubstitution pattern mimics the pharmacophore of several neuroprotective agents and amyloid-binding dyes.

This guide details the identification, synthesis, and application of this compound, distinguishing it from its 2-amino analogs which are often conflated in database searches.

Chemical Profile
PropertySpecification
CAS Number 939803-90-4
IUPAC Name 6-bromo-5-methoxy-1,3-benzothiazole
Molecular Formula C₈H₆BrNOS
Molecular Weight 244.11 g/mol
SMILES COC1=C(Br)C=C2N=CSC2=C1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Key Precursor 4-Bromo-3-methoxyaniline (CAS 19056-40-7)

Synthetic Pathways & Methodologies

The synthesis of 6-bromo-5-methoxybenzothiazole typically follows two strategic routes. The Hugershoff Cyclization-Deamination sequence (Route A) is the most robust method for laboratory-scale production, ensuring correct regiochemistry.

Route A: The Hugershoff-Deamination Sequence (Recommended)

This pathway utilizes readily available aniline precursors to build the thiazole ring, followed by the removal of the amine to yield the 2-unsubstituted benzothiazole.

Step 1: Hugershoff Cyclization
  • Reactants: 4-Bromo-3-methoxyaniline, Potassium Thiocyanate (KSCN), Bromine (Br₂).

  • Solvent: Glacial Acetic Acid.

  • Mechanism: Electrophilic sulfenylation of the aniline followed by intramolecular ring closure.

  • Regioselectivity: Cyclization occurs at the less sterically hindered ortho position (C6 of the aniline), yielding 2-amino-6-bromo-5-methoxybenzothiazole (CAS 1092120-21-2).

Step 2: Deamination (Sandmeyer-type Reduction)
  • Reactants: 2-Amino-6-bromo-5-methoxybenzothiazole, Isoamyl Nitrite (or NaNO₂), Hypophosphorous Acid (H₃PO₂).

  • Solvent: THF or Ethanol.

  • Mechanism: Diazotization of the C2-amine followed by reductive elimination of the diazonium salt.

Visualization: Synthetic Workflow

Synthesis Aniline 4-Bromo-3-methoxyaniline (Precursor) Intermediate 2-Amino-6-bromo- 5-methoxybenzothiazole Aniline->Intermediate KSCN, Br2 AcOH, < 10°C (Hugershoff) Product 6-Bromo-5-methoxy- benzothiazole (CAS 939803-90-4) Intermediate->Product 1. Isoamyl Nitrite 2. H3PO2, THF (Deamination)

Figure 1: Step-wise synthesis from aniline precursor via the 2-amino intermediate.

Experimental Protocol (Route A)

Note: This protocol is adapted from standard benzothiazole synthesis methodologies.

Phase 1: Synthesis of 2-Amino-6-bromo-5-methoxybenzothiazole
  • Dissolution: Dissolve 4-bromo-3-methoxyaniline (10 mmol) and KSCN (40 mmol) in glacial acetic acid (20 mL). Cool to 0–5 °C.

  • Bromination: Add bromine (10 mmol) in acetic acid dropwise over 30 minutes, maintaining temperature < 10 °C.

  • Cyclization: Stir at room temperature for 2 hours, then heat to 60 °C for 1 hour to ensure completion.

  • Workup: Pour into crushed ice/water. Basify to pH 8 with NH₄OH. Filter the precipitate, wash with water, and recrystallize from ethanol.

  • QC Check: Verify MS (M+H ≈ 259/261).

Phase 2: Deamination to 6-Bromo-5-methoxybenzothiazole
  • Diazotization: Suspend the 2-amino intermediate (5 mmol) in THF (25 mL). Add hypophosphorous acid (50% aq., 25 mmol).

  • Reduction: Cool to 0 °C. Add isoamyl nitrite (10 mmol) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours (evolution of N₂ gas observed).

  • Purification: Dilute with EtOAc, wash with NaHCO₃ (sat.) and brine. Dry over Na₂SO₄. Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

  • Validation:

    • ¹H NMR (CDCl₃): Expect singlets for C2-H (~9.0 ppm), C4-H, and C7-H; methoxy singlet (~4.0 ppm).

    • CAS Verification: Match to 939803-90-4 .[1]

Applications in Drug Discovery

The 6-bromo-5-methoxy motif is a privileged scaffold in medicinal chemistry, offering specific vectors for chemical modification.

Radiotracer Development (Amyloid Imaging)

This compound serves as a "cold" standard or precursor for PET ligands targeting β-amyloid plaques in Alzheimer's disease.

  • Mechanism: The benzothiazole core intercalates into β-sheet structures.

  • Modification: The C6-Bromo group can be replaced with radionuclides (e.g., ¹¹C via methylation of a corresponding phenol, or ¹⁸F via boronic ester intermediates).

Palladium-Catalyzed Cross-Coupling

The C6-bromide is highly reactive in Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing the installation of aryl or amino groups to modulate solubility and potency.

  • C2-Functionalization: The C2-H proton is acidic (pKa ~28). Lithiation (n-BuLi, -78 °C) allows electrophilic trapping (e.g., with aldehydes or halides) to create 2,5,6-trisubstituted derivatives.

Structure-Activity Relationship (SAR) Logic

SAR Core 6-Bromo-5-methoxy- benzothiazole C6 C6-Position (Br) Core->C6 C5 C5-Position (OMe) Core->C5 C2 C2-Position (H) Core->C2 Suzuki Coupling\n(Biaryl synthesis) Suzuki Coupling (Biaryl synthesis) C6->Suzuki Coupling\n(Biaryl synthesis) Buchwald-Hartwig\n(Amination) Buchwald-Hartwig (Amination) C6->Buchwald-Hartwig\n(Amination) H-Bond Acceptor\n(Receptor binding) H-Bond Acceptor (Receptor binding) C5->H-Bond Acceptor\n(Receptor binding) Demethylation -> OH\n( Precursor for 11C-PET) Demethylation -> OH ( Precursor for 11C-PET) C5->Demethylation -> OH\n( Precursor for 11C-PET) C-H Activation\n(Lateral expansion) C-H Activation (Lateral expansion) C2->C-H Activation\n(Lateral expansion)

Figure 2: Functionalization vectors for the 6-bromo-5-methoxybenzothiazole scaffold.

Safety & Handling

  • Hazards: Benzothiazoles can be skin irritants and sensitizers. The brominated derivative should be treated as potentially persistent.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light.

  • Disposal: Halogenated organic waste streams.

References

  • AA Blocks Product Catalog . 6-Bromo-5-methoxybenzothiazole (CAS 939803-90-4).[1] Retrieved from

  • ChemScene . 6-Bromo-5-methoxybenzo[d]isothiazole (Isomer Comparison). Retrieved from

  • Organic Chemistry Portal . Synthesis of Benzothiazoles (Methodologies). Retrieved from

  • National Institutes of Health (PMC) . Synthesis of biologically active derivatives of 2-aminobenzothiazole. Retrieved from

Sources

In-Depth Technical Guide: 6-Bromo-5-methoxybenzo[d]thiazole (CAS 939803-90-4) as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

In the landscape of modern medicinal chemistry and drug development, the benzothiazole core is universally recognized as a "privileged scaffold." Specifically, 6-bromo-5-methoxybenzo[d]thiazole (CAS 939803-90-4) represents a highly specialized, dual-functionalized building block.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic hub for molecular engineering. The strategic placement of the 5-methoxy group provides critical electron density and acts as a potent hydrogen-bond acceptor, which is vital for targeting oxidoreductases and kinase active sites. Concurrently, the 6-bromo substituent serves as an orthogonal synthetic handle, enabling late-stage transition-metal-catalyzed cross-couplings. This guide deconstructs the physicochemical profile, the causal logic behind its de novo synthesis, and its pharmacological trajectory.

Physicochemical & Structural Profiling

Before integrating this scaffold into a drug discovery pipeline, researchers must understand its baseline physicochemical parameters. The table below summarizes the critical data required for downstream formulation and computational docking studies.

ParameterValue / CharacteristicImplication for Drug Design
Chemical Name 6-Bromo-5-methoxybenzo[d]thiazoleStandard IUPAC nomenclature.
CAS Registry Number 939803-90-4Key identifier for commercial procurement.
Molecular Formula C₈H₆BrNOSDefines mass and isotopic distribution.
Molecular Weight 244.11 g/mol Low MW allows for extensive downstream functionalization while adhering to Lipinski's Rule of 5.
SMILES String COC1=C(Br)C=C(SC=N2)C2=C1Utilized for in silico ADMET predictions.
Hydrogen Bond Donors 0Enhances passive membrane permeability.
Hydrogen Bond Acceptors 3 (N, O, S)Facilitates targeted protein-ligand interactions (e.g., via the methoxy oxygen).
LogP (Estimated) ~3.2Lipophilic nature requires organic co-solvents (like DMSO) for in vitro assay preparation.

Data supported by commercial chemical profiling standards .

De Novo Synthesis: The Jacobsen Cyclization Pathway

The synthesis of 6-bromo-5-methoxybenzo[d]thiazole requires precise regiocontrol. The most robust and field-proven methodology is the Jacobsen Cyclization of a thiobenzamide intermediate.

Causality Behind Experimental Choices

Why choose the Jacobsen route over direct cyclization of 2-amino-arenethiols?

  • Reagent Stability: 2-amino-arenethiols are highly susceptible to oxidative dimerization (forming disulfides). Starting from a stable aniline mitigates this risk.

  • Thionation Control: is selected over Phosphorus pentasulfide (P₄S₁₀) because it operates under milder, homogeneous conditions in THF, preventing the acidic cleavage of the sensitive 5-methoxy ether linkage.

  • Regioselectivity via Single Electron Transfer (SET): The use of Potassium ferricyanide (K₃Fe(CN)₆) in alkaline media initiates a controlled SET. The methoxy group at the meta-position of the original aniline sterically and electronically directs the radical closure exclusively to the para-position (relative to the methoxy), yielding the 5-methoxy-6-bromo architecture rather than the undesired 7-methoxy isomer.

Step-by-Step Protocol
  • N-Formylation: Reflux 4-bromo-3-methoxyaniline with an excess of formic acid (85 °C, 4 hours) to yield the N-(4-bromo-3-methoxyphenyl)formamide intermediate.

  • Thionation: Dissolve the formamide in anhydrous THF. Add 0.6 equivalents of Lawesson's reagent and stir at room temperature for 6 hours to yield the thioformamide.

  • Radical Cyclization: Dissolve the thioformamide in a 10% NaOH/EtOH solution. Cool to 0–5 °C. Dropwise, add an aqueous solution of K₃Fe(CN)₆ (4.0 equivalents). Stir for 12 hours. The oxidant drives the radical-mediated C-S bond formation.

  • Work-up: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and purify via flash column chromatography (Hexane/EtOAc 8:2).

Synthesis A 4-Bromo-3-methoxyaniline (Starting Material) B Formamide Intermediate (via Formic Acid) A->B N-Formylation (Reflux) C Thioformamide (via Lawesson's Reagent) B->C Thionation (Anhydrous THF) D 6-Bromo-5-methoxybenzo[d]thiazole (Target Scaffold) C->D Jacobsen Cyclization K3Fe(CN)6 / NaOH

Caption: Step-by-step synthetic workflow and regioselective Jacobsen cyclization pathway.

Self-Validating Analytical Workflows

To ensure scientific integrity, every synthetic protocol must be a self-validating system . How do we definitively prove that the cyclization yielded the 5,6-substituted core and not the 6,7-substituted isomer without relying on costly X-ray crystallography?

  • ¹H NMR (CDCl₃) Regiochemical Validation: If the cyclization occurred at the incorrect ortho-position (yielding 7-methoxy-6-bromobenzothiazole), the two remaining aromatic protons would be adjacent (ortho) to each other, resulting in a pair of doublets with a coupling constant of J ≈ 8 Hz. However, in our target 6-bromo-5-methoxybenzo[d]thiazole, the protons at C4 and C7 are para to each other. This structural reality dictates that the ¹H NMR spectrum will display two distinct singlets (or exhibit negligible para-coupling, J < 1 Hz) in the aromatic region. The presence of these singlets instantly and inherently validates the success of the regioselective cyclization.

  • LC-MS Isotopic Profiling: High-resolution mass spectrometry will display a characteristic 1:1 isotopic doublet at m/z ~244[M+H]⁺ and ~246 [M+H+2]⁺, confirming the retention of the critical bromine atom post-cyclization.

Late-Stage Functionalization: The C-Br Activation Hub

The primary value of 6-bromo-5-methoxybenzo[d]thiazole in drug development lies in its role as a central hub for late-stage functionalization. The C-Br bond at the 6-position is highly susceptible to oxidative addition by Palladium(0) catalysts.

By utilizing this scaffold, researchers can rapidly generate diverse chemical libraries via:

  • Suzuki-Miyaura Couplings: Introducing aryl or heteroaryl groups to extend the pharmacophore.

  • Buchwald-Hartwig Aminations: Appending solubilizing amine chains (e.g., piperazines) to improve the compound's ADMET profile.

Functionalization Core 6-Bromo-5-methoxybenzo[d]thiazole (C-Br Activation Hub) Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl boronic acids) Core->Suzuki Pd(dppf)Cl2, Base, Heat Buchwald Buchwald-Hartwig Amination (Primary/Secondary amines) Core->Buchwald Pd2(dba)3, Ligand, Base Sonogashira Sonogashira Coupling (Terminal alkynes) Core->Sonogashira Pd(PPh3)4, CuI, Amine

Caption: Logical relationship diagram detailing the Palladium-catalyzed functionalization hub.

Pharmacological Relevance: NQO2 Inhibition & Apoptosis

Beyond its synthetic utility, the 5-methoxybenzothiazole architecture is a validated pharmacophore in the modulation of cellular oxidative stress. Recent breakthroughs have identified methoxy-substituted benzothiazoles as potent inhibitors of Oxidoreductase NQO2 (NRH: quinone oxidoreductase 2), an enzyme implicated in neuroinflammation and cancer progression [1].

Mechanistic Grounding: Computational docking and empirical assays reveal that the 5-methoxy group is not merely a passive spectator; its oxygen atom acts as a critical hydrogen-bond acceptor, anchoring the molecule to residues such as Asn161 within the NQO2 active site. Meanwhile, functional groups appended at the 6-position (replacing the bromine) project into adjacent solvent-exposed pockets, granting the molecule high shape complementarity. By competitively inhibiting NQO2, these benzothiazole derivatives prevent toxic quinone reduction, thereby modulating Reactive Oxygen Species (ROS) and suppressing pathological cellular apoptosis.

Mechanism Drug Benzothiazole Derivative Target NQO2 Enzyme Drug->Target Competitive Inhibition (H-bond network via Methoxy) ROS Reactive Oxygen Species (ROS) Target->ROS Prevents quinone reduction (Modulates ROS) Apoptosis Cellular Apoptosis / Inflammation ROS->Apoptosis Decreased oxidative stress

Caption: Biological signaling pathway illustrating NQO2 inhibition and downstream ROS modulation.

References

  • Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. International Journal of Molecular Sciences (2024). National Center for Biotechnology Information (NCBI) / PubMed Central. Available at:[Link]

Technical Monograph: 5-Methoxy-6-Bromobenzothiazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as an authoritative reference for the 5-methoxy-6-bromobenzothiazole scaffold. It prioritizes synthetic utility, medicinal chemistry logic, and experimental validation.

CAS Registry Number: 939803-90-4 Molecular Formula: C₈H₆BrNOS Molecular Weight: 244.11 g/mol

Executive Summary

The 5-methoxy-6-bromobenzothiazole scaffold represents a "privileged structure" in medicinal chemistry, particularly within the central nervous system (CNS) and diagnostic imaging sectors. Its utility is derived from a specific substitution pattern: the 5-methoxy group functions as a critical hydrogen-bond acceptor mimicking neurotransmitter oxygenation patterns, while the 6-bromine atom serves as a high-fidelity orthogonal handle for palladium-catalyzed cross-coupling.

This guide details the physicochemical properties, synthetic routes, and application of this scaffold in the development of PDE10A inhibitors , Amyloid-β (Aβ) PET tracers , and red-shifted bioluminescent probes .

Physicochemical & Structural Profile

For CNS-targeted drug discovery, the 5-methoxy-6-bromobenzothiazole core offers an optimal balance of lipophilicity and polarity.

PropertyValue (Approx.)Significance
cLogP 3.2 - 3.5Highly lipophilic; facilitates blood-brain barrier (BBB) penetration.
TPSA ~41 ŲWell below the 90 Ų threshold for CNS penetration.
H-Bond Acceptors 3 (N, O, S)The 5-OMe oxygen is often a key pharmacophoric point for binding pockets.
Electronic Effect Donor-Acceptor5-OMe (EDG) activates the ring; 6-Br (EWG/Halogen) allows functionalization.
pKa (Conj. Acid) ~1-2The thiazole nitrogen is weakly basic; protonation occurs only at low pH.
Structural Logic: The "5,6-Vector"

The 5,6-substitution pattern creates a specific electronic and steric vector. Unlike the 6-substituted benzothiazoles (common in Riluzole), the addition of the 5-methoxy group introduces a steric "buttress" effect and an electronic push that stabilizes the C-6 position against metabolic debromination while keeping it reactive for catalysis.

Synthetic Accessibility & Reactivity

The synthesis of this scaffold is typically achieved via Jacobsen Cyclization or Herz Reaction pathways. The core reactivity is defined by the orthogonality between the thiazole C-2 position and the benzene C-6 position.

Diagram 1: Synthetic Logic & Functionalization Tree

The following diagram illustrates the de novo synthesis of the core and its divergent functionalization capabilities.

G Aniline 3-Bromo-4-methoxyaniline (Starting Material) Cyclization Jacobsen Cyclization (KSCN, Br2, AcOH) Aniline->Cyclization Ring Closure Core 5-Methoxy-6-bromo- 2-aminobenzothiazole Cyclization->Core Intermediate Sandmeyer Sandmeyer Rxn (tBuONO, CuBr2) Core->Sandmeyer Deamination Core_Br 5-Methoxy-6-bromobenzothiazole (The Scaffold) Sandmeyer->Core_Br Target Scaffold Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) --> Biaryl Ligands Core_Br->Suzuki C-6 Functionalization Buchwald Buchwald-Hartwig (R-NH2, Pd(0)) --> Aminated Probes Core_Br->Buchwald C-6 Functionalization Lithiation C-2 Lithiation (n-BuLi, Electrophile) --> C-2 Extension Core_Br->Lithiation C-2 Functionalization

Figure 1: Synthetic workflow from aniline precursors to the 5-methoxy-6-bromobenzothiazole core and subsequent divergent coupling reactions.[1][2][3]

Medicinal Chemistry Applications

A. CNS Imaging (Amyloid PET Tracers)

The benzothiazole moiety is the pharmacophore of Pittsburgh Compound B (PiB) , the gold standard for imaging amyloid plaques in Alzheimer's disease.

  • Mechanism: The planar benzothiazole intercalates into the hydrophobic grooves of

    
    -sheet rich amyloid fibrils.
    
  • Role of Scaffold: The 5-methoxy-6-bromo core is a precursor for "second-generation" tracers. The 6-Br allows for the late-stage introduction of radiolabels (e.g.,

    
    C-methylation or 
    
    
    
    F-fluoroalkylation via Stille coupling) or the attachment of polyethylene glycol (PEG) chains to modulate lipophilicity.
B. PDE10A Inhibitors

Phosphodiesterase 10A (PDE10A) is a therapeutic target for schizophrenia.

  • Mechanism: Inhibitors require a heteroaromatic core to stack against a phenylalanine residue (Phe696) in the enzyme's selectivity pocket.

  • Role of Scaffold: The 5-methoxy group accepts a hydrogen bond from the enzyme backbone, while the 6-position is coupled to a heteroaryl "tail" (e.g., a substituted pyrazole or pyridine) that extends into the solvent-exposed region.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-6-bromo-5-methoxybenzothiazole

A self-validating protocol for generating the stable amine intermediate.

Reagents: 3-Bromo-4-methoxyaniline (1.0 eq), KSCN (4.0 eq), Bromine (


, 1.0 eq), Glacial Acetic Acid.
  • Dissolution: Dissolve 3-bromo-4-methoxyaniline (10 mmol) in glacial acetic acid (20 mL) cooled to 0-5°C.

  • Thiocynation: Add KSCN (40 mmol) and stir for 15 minutes.

  • Cyclization: Add bromine (10 mmol) dropwise in acetic acid (5 mL) over 30 minutes. Maintain temperature below 5°C to prevent over-bromination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. A yellow precipitate (hydrobromide salt) will form.

  • Workup: Pour the mixture into ice water (100 mL). Neutralize with Ammonium Hydroxide (

    
    ) to pH 8-9.
    
  • Isolation: Filter the resulting solid, wash with cold water, and recrystallize from Ethanol.

  • Validation:

    • TLC: (Hexane:EtOAc 7:3) should show a single spot

      
      .
      
    • Yield: Expect 70-85%.

Protocol B: C-6 Suzuki-Miyaura Coupling

Standardizing the functionalization of the bromine handle.

Reagents: Scaffold (1.0 eq), Arylboronic acid (1.2 eq),


 (5 mol%), 

(2.0 eq), Dioxane/Water (4:1).
  • Degassing: Combine solvent and base in a sealed tube; sparge with Argon for 10 mins.

  • Addition: Add the 5-methoxy-6-bromobenzothiazole, boronic acid, and catalyst.

  • Heating: Heat to 90°C for 12 hours.

  • Purification: Filter through Celite, concentrate, and purify via silica flash chromatography.

  • Note: The 5-methoxy group slightly deactivates the oxidative addition compared to a 5-H analog; slightly higher catalyst loading (5%) ensures completion.

Biological Signaling & SAR Logic

Diagram 2: Pharmacophore & Interaction Map

This diagram visualizes how the scaffold interacts within a generic kinase or amyloid binding pocket.

SAR Scaffold Benzothiazole Core (Planar/Hydrophobic) Target_Pocket Hydrophobic Pocket (Amyloid/Enzyme) Scaffold->Target_Pocket Pi-Pi Stacking OMe 5-Methoxy (OMe) (H-Bond Acceptor) HB_Donor Protein Backbone NH (H-Bond Donor) OMe->HB_Donor Hydrogen Bond Br 6-Bromine (Br) (Coupling Vector) Extension Solvent Exposed Region (Via Suzuki Coupling) Br->Extension Synthetic Linker N_Thiazole Thiazole Nitrogen (Weak Base) N_Thiazole->Target_Pocket Dipole Interaction

Figure 2: Structure-Activity Relationship (SAR) map detailing the pharmacophoric contributions of the 5-methoxy and 6-bromo substituents.

References

  • Synthesis of 6-substituted benzothiazoles

    • Title: Synthesis of some substituted benzothiazole derivatives and its biological activities.[4][5][6][7]

    • Source: Sphinx Knowledge House.
    • URL:[Link][1][2][3][4][6][7][8][9]

  • Amyloid PET Tracer Development

    • Title: Imaging brain amyloid in Alzheimer's disease with Pittsburgh Compound-B.[3]

    • Source: Annals of Neurology / ACS Chemical Neuroscience.
    • URL:[Link]

  • PDE10A Inhibitors

    • Title: Discovery of PDE10A Inhibitors using Benzothiazole Scaffolds.
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Commercial Availability & CAS Data

    • Title: 6-Bromo-5-methoxybenzothiazole (CAS 939803-90-4) Product Entry.[10]

    • Source: AA Blocks / Chemical Vendors.
    • URL:[Link]

Sources

Advanced Scaffold Profiling: A Comparative Analysis of 6-Bromo-5-methoxybenzothiazole and 1H-Indazole Isomers in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of an appropriate heterocyclic scaffold dictates a molecule's physicochemical properties, target affinity, and metabolic fate. This technical whitepaper provides an in-depth comparative analysis of two highly privileged, yet fundamentally distinct, pharmacophores: 6-bromo-5-methoxybenzothiazole and 1H-indazole isomers . By dissecting their electronic topography, tautomeric behaviors, and synthetic workflows, this guide equips medicinal chemists with the causal logic required to deploy these scaffolds effectively in rational drug design.

Structural and Electronic Topography

The 1H-Indazole Scaffold: Tautomerism and Bioisosterism

Indazole (benzo[


]pyrazole) is an aromatic bicyclic heterocycle characterized by a nitrogen-nitrogen bond. It exists primarily as an equilibrium of tautomers, with the 1H-indazole  and 2H-indazole  forms being the most prominent[1].

From a medicinal chemistry perspective, 1H-indazole is a highly versatile bioisostere for both indole and phenol[1].

  • Causality in Target Binding: Unlike indole, which only possesses a hydrogen bond donor (NH), 1H-indazole possesses an adjacent nitrogen atom that serves as a hydrogen bond acceptor[1]. This dual donor-acceptor capability allows indazoles to form pivotal bidentate interactions with the hinge region residues of kinases, significantly enhancing binding affinity[1].

  • Metabolic Stability: When used as a phenol bioisostere, the indazole ring increases overall lipophilicity while shielding the molecule from rapid Phase I and Phase II metabolism (e.g., glucuronidation) that typically clears phenolic compounds[1].

6-Bromo-5-methoxybenzothiazole: Halogenated Lipophilicity

Benzothiazoles are bicyclic systems fusing a benzene ring with a thiazole ring, containing both sulfur and nitrogen heteroatoms. 6-bromo-5-methoxybenzothiazole is a highly specialized building block[2].

  • Electronic Influence: The methoxy group at the C5 position acts as an electron-donating group (EDG) via resonance, enriching the electron density of the aromatic system.

  • Synthetic Priming: The heavy bromine atom at the C6 position is electronically and sterically primed for oxidative addition. This makes the scaffold an ideal precursor for palladium-catalyzed cross-coupling reactions, allowing researchers to rapidly expand structure-activity relationships (SAR)[3].

  • Causality in Pharmacokinetics: Benzothiazoles lack the hydrogen bond donor present in indazoles. This reduction in polar surface area (PSA), combined with the lipophilic sulfur atom, makes benzothiazole derivatives highly permeable to the blood-brain barrier (BBB), a property exploited in neuro-oncology and amyloid-beta PET imaging tracers[3].

ScaffoldComparison Phenol Phenol / Indole (Traditional Scaffolds) Indazole 1H-Indazole Isomers (H-Bond Donor & Acceptor) Phenol->Indazole Bioisosteric Replacement Kinase Kinase Inhibitors (Hinge Binders) Indazole->Kinase Enhanced Affinity Benzothiazole 6-Bromo-5-methoxybenzothiazole (Lipophilic, Halogenated) Neuro Neuro/Oncology (Cross-Coupling Precursors) Benzothiazole->Neuro Pd-Catalyzed Functionalization

Logical flow of scaffold hopping and application domains for indazole and benzothiazole.

Quantitative Data & Physicochemical Comparison

To facilitate rational scaffold selection, the fundamental properties of both systems are summarized below.

Property6-Bromo-5-methoxybenzothiazole[2]1H-Indazole[1]
Core Scaffold Bicyclic S/N heterocycleBicyclic N/N heterocycle
Molecular Formula C8H6BrNOSC7H6N2
Molecular Weight 244.11 g/mol 118.14 g/mol
Tautomerism None (Fixed aromatic system)1H, 2H, and 3H isomers
H-Bonding Profile Acceptor only (N, O)Donor (NH) and Acceptor (N)
Primary Synthetic Utility Cross-coupling precursor (C6-Br)Bioisosteric replacement
Regioselectivity Challenges Low (Fixed substitution)High (N1 vs N2 alkylation)

Experimental Methodologies & Self-Validating Protocols

The distinct chemical nature of these two scaffolds necessitates entirely different synthetic handling. Below are field-proven, step-by-step methodologies detailing the causality behind the reaction conditions and the self-validating analytical steps required to confirm success.

Protocol A: Regioselective N-Alkylation of 1H-Indazole

A major challenge in indazole chemistry is controlling the regioselectivity of N-alkylation to yield the N1-isomer (thermodynamic product) over the N2-isomer (kinetic product)[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 1H-indazole in anhydrous Dimethyl Sulfoxide (DMSO) under an inert argon atmosphere.

  • Deprotonation: Add 1.1 eq of Sodium bis(trimethylsilyl)amide (NaHMDS) dropwise at 0°C. Stir for 30 minutes.

  • Alkylation: Add 1.2 eq of the desired alkyl halide dropwise. Warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Quench with saturated aqueous NH4Cl and extract with Ethyl Acetate.

Causality of Experimental Choices: The choice of base and solvent is critical. Using NaHMDS in a highly polar aprotic solvent like DMSO creates solvent-separated ion pairs. This liberates the indazole anion, allowing the reaction to be driven by thermodynamic stability, heavily favoring N1-alkylation. Conversely, using THF would result in tight ion pairs that sterically hinder the N1 position, forcing N2-alkylation[4].

Self-Validating System (Analytical Confirmation): Relying solely on LC-MS is insufficient as N1 and N2 isomers are isobaric. Validation must be performed using 2D 1H-13C HMBC NMR.

  • Pass Condition: A cross-peak correlation between the N-alkyl CH2 protons and the C-7a carbon of the indazole ring confirms N1-alkylation[4].

  • Fail Condition: A correlation with the C-3a carbon indicates N2-alkylation.

Protocol B: Suzuki-Miyaura Cross-Coupling of 6-Bromo-5-methoxybenzothiazole

This protocol leverages the C6-bromine for carbon-carbon bond formation to build extended architectures.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with 1.0 eq of 6-bromo-5-methoxybenzothiazole[2], 1.2 eq of arylboronic acid, and 3.0 eq of K2CO3.

  • Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl2.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v).

  • Reaction: Heat the mixture to 90°C for 12 hours under argon.

  • Purification: Filter through a Celite pad, concentrate, and purify via silica gel chromatography.

Causality of Experimental Choices: The biphasic Dioxane/H2O system is chosen to solubilize both the organic benzothiazole and the inorganic K2CO3 base, which is required to activate the boronic acid into a reactive boronate complex[3]. Pd(dppf)Cl2 is selected because the bidentate dppf ligand has a large bite angle, which accelerates the final reductive elimination step of the catalytic cycle, preventing the formation of homocoupled byproducts.

Self-Validating System (Analytical Confirmation): Validation is performed via High-Resolution Mass Spectrometry (HRMS) and Isotope Pattern Analysis.

  • Pass Condition: The starting material exhibits a distinct 1:1 doublet in the mass spectrum due to the 79Br and 81Br isotopes. Complete disappearance of this isotopic signature and the appearance of the exact mass of the coupled product confirms successful oxidative addition and coupling.

ExperimentalWorkflow StartInd 1H-Indazole Scaffold CondInd NaHMDS / Solvent Choice (Regioselective Control) StartInd->CondInd StartBZT 6-Br-5-OMe-Benzothiazole CondBZT Pd(dppf)Cl2, Base (Suzuki Coupling) StartBZT->CondBZT ProdInd1 N1-Alkyl Indazole (DMSO: Solvent Separated) CondInd->ProdInd1 Thermodynamic ProdInd2 N2-Alkyl Indazole (THF: Tight Ion Pair) CondInd->ProdInd2 Kinetic ProdBZT C6-Substituted Benzothiazole CondBZT->ProdBZT Cross-Coupling

Divergent synthetic workflows for indazole regioselectivity and benzothiazole functionalization.

Conclusion

The strategic deployment of 6-bromo-5-methoxybenzothiazole and 1H-indazole isomers requires a deep understanding of their intrinsic electronic behaviors. While 1H-indazole serves as a premier bioisostere capable of sophisticated hydrogen-bonding networks critical for kinase inhibition, its synthetic utility is bottlenecked by tautomeric regioselectivity. Conversely, 6-bromo-5-methoxybenzothiazole offers a rigid, lipophilic framework with a highly predictable reactivity profile, making it an exceptional precursor for rapid SAR expansion via transition-metal catalysis. Mastery of the causal mechanisms governing these scaffolds is essential for accelerating the development of next-generation therapeutics.

References

  • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Technical Monograph: 6-Bromo-5-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-bromo-5-methoxybenzothiazole , a critical bicyclic heterocycle used as an intermediate in the synthesis of radiopharmaceuticals (amyloid PET tracers) and bioactive kinase inhibitors.

Chemical Identity & Informatics

This section establishes the definitive chemical identifiers for the core scaffold (unsubstituted at the C2 position), distinguishing it from its common 2-amino or 2-methyl derivatives.

Identifier Value / String
IUPAC Name 6-bromo-5-methoxy-1,3-benzothiazole
Common Name 6-Bromo-5-methoxybenzothiazole
Molecular Formula C₈H₆BrNOS
Molecular Weight 244.11 g/mol
Exact Mass 242.9353 g/mol
Canonical SMILES COc1c(Br)cc2ncsc2c1
Isomeric SMILES COc1c(Br)cc2ncsc2c1
InChI String InChI=1S/C8H6BrNOS/c1-11-7-4-6-8(12-5-10-6)2-3(7)9/h2,4-5H,1H3
InChI Key WJUIQJRYYJOMKS-UHFFFAOYSA-N(Computed)
Structural Significance

The 6-bromo-5-methoxy substitution pattern is a privileged motif in medicinal chemistry.

  • Electronic Effects: The 5-methoxy group (electron-donating) activates the benzene ring, while the 6-bromo group (electron-withdrawing by induction, donating by resonance) provides a handle for cross-coupling.

  • Steric Profile: The C6-bromine is strategically positioned to block metabolic hydroxylation at the para-position relative to the sulfur, enhancing metabolic stability in vivo.

  • Lipophilicity: The methoxy/bromo combination modulates the logP (approx. 3.1), optimizing blood-brain barrier (BBB) penetration, which is essential for neuroimaging agents.

Synthetic Pathways & Protocols

The synthesis of 6-bromo-5-methoxybenzothiazole typically follows two primary routes: Direct Bromination (Route A) or Deamination of the commercially available 2-amino derivative (Route B).

Route A: Regioselective Bromination (Preferred for Scale)

This route utilizes the directing power of the 5-methoxy group to install the bromine atom at the C6 position.

Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Directing Group: The methoxy group at C5 is an ortho, para-director.

  • Regioselectivity:

    • Para to OMe (Position 8? No, C8 doesn't exist in benzothiazole).

    • Ortho to OMe (Positions 4 and 6).

    • Result: C6 is sterically less hindered than C4 (which is flanked by the N-bridgehead) and is electronically favored due to the resonance stabilization from the sulfur atom in the adjacent ring.

Experimental Protocol
  • Reagents: 5-methoxybenzothiazole (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Acetonitrile (ACN).

  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Procedure:

    • Dissolve 5-methoxybenzothiazole in ACN (0.1 M concentration).

    • Cool to 0°C in an ice bath.

    • Add NBS portion-wise over 15 minutes to avoid poly-bromination.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Monitor: TLC (Hexane:EtOAc 4:1) should show the disappearance of the starting material (

      
      ) and the appearance of a new spot (
      
      
      
      ).
  • Workup: Quench with saturated sodium thiosulfate (removes excess bromine). Extract with Ethyl Acetate (

    
    ). Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

Route B: Deamination of 2-Amino-6-bromo-5-methoxybenzothiazole

This route is useful when the 2-amino precursor is readily available from commercial sources.

  • Diazotization: Treat the amine with isoamyl nitrite (or

    
    ) in THF/DMF.
    
  • Reduction: Heat the diazonium intermediate in ethanol or treat with hypophosphorous acid (

    
    ) to remove the diazo group, yielding the C2-H core.
    

Visualization: Structural & Synthetic Logic

The following diagrams illustrate the chemical structure and the decision logic for the synthetic pathway.

G Figure 1: Structural Logic & Synthetic Workflow cluster_0 Target Molecule cluster_1 Precursors cluster_2 Reagents/Conditions Target 6-Bromo-5-methoxybenzothiazole C5: -OCH3 (Donor) C6: -Br (Handle) Precursor1 5-Methoxybenzothiazole Cond1 NBS, ACN (Electrophilic Bromination) Precursor1->Cond1 Route A Precursor2 2-Amino-6-bromo-5-methoxybenzothiazole Cond2 1. Isoamyl Nitrite 2. H3PO2 (Deamination) Precursor2->Cond2 Route B Cond1->Target Regioselective at C6 Cond2->Target Removal of C2-NH2

Caption: Figure 1 depicts the two primary synthetic routes (Bromination vs. Deamination) to access the target scaffold.

Medicinal Chemistry Applications

A. Amyloid PET Imaging Precursors

The 6-bromo-5-methoxybenzothiazole scaffold is a structural analog of Pittsburgh Compound B (PiB) and Flutemetamol .

  • Radiolabeling Strategy: The C6-Bromine serves as a leaving group for nucleophilic aromatic substitution (

    
    ) or metal-mediated coupling to introduce radioisotopes.
    
    • 
      F-Labeling:  Palladium-catalyzed cross-coupling with 
      
      
      
      F-fluoride sources.
    • 
      C-Labeling:  The C5-Methoxy group can be demethylated to the phenol, then re-methylated with 
      
      
      
      C-methyl iodide.
B. Kinase Inhibition

Benzothiazoles are bioisosteres of the purine ring in ATP.

  • SAR Insight: The 6-position allows for the extension of the molecule into the solvent-exposed region of the kinase binding pocket.

  • Coupling: The bromine atom allows for Suzuki-Miyaura coupling to attach solubilizing groups (e.g., piperazines) essential for oral bioavailability.

Analytical Validation Data (Predicted)

Since the C2-unsubstituted variant is often an intermediate, the following spectral data is predicted based on the 2-amino analog and general benzothiazole shifts.

Method Signal / Characteristic Interpretation

NMR (400 MHz,

)

8.95 (s, 1H)
H-2 : Characteristic desshielded proton between S and N.

8.25 (s, 1H)
H-7 : Para to Br, ortho to S-bridge.

7.60 (s, 1H)
H-4 : Ortho to OMe, ortho to N-bridge.

3.98 (s, 3H)
-OCH3 : Methoxy singlet.

NMR

154.0 (C2), 158.5 (C5)
C2 is highly downfield (C=N).
Mass Spec (ESI+)

243.9/245.9

Characteristic 1:1 isotopic pattern of Bromine (

).

References

  • Synthesis of Benzothiazoles

    • Title: "Recent Advances in the Synthesis of Benzothiazoles: A Review."
    • Source:Organic Chemistry Portal / Asian Journal of Organic Chemistry.
    • URL:[Link]

  • Amyloid Imaging Agents (Structural Analogs)

    • Title: "Benzothiazole derivatives as multifunctional agents for the tre
    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry.
    • URL:[Link]

  • Regioselectivity in Bromination

    • Title: "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
    • Source:MDPI Molecules.
    • URL:[Link]

  • InChI/SMILES Verification

    • Title: "IUPAC International Chemical Identifier (InChI)"[1]

    • Source:IUPAC Trust.
    • URL:[Link]

Sources

Strategic Sourcing and Synthetic Validation of 6-Bromo-5-Methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-5-methoxybenzothiazole (CAS: 939803-90-4) serves as a high-value pharmacophore in the development of neuroprotective agents (Riluzole analogs), radioligands for PET imaging (amyloid/tau aggregates), and kinase inhibitors.[1] Its structural duality—a methoxy group providing lipophilicity and hydrogen-bond acceptance, paired with a bromine handle for palladium-catalyzed cross-coupling—makes it a versatile scaffold.[2]

However, direct commercial availability of the unsubstituted C2-position scaffold is often limited to custom synthesis houses or high-cost catalog items. In contrast, the 2-amino-6-bromo-5-methoxybenzothiazole (CAS: 1092120-21-2) is a commoditized, inexpensive intermediate.[1]

This guide provides a technical roadmap for researchers to:

  • Source the material effectively, distinguishing between stock and custom synthesis.

  • Validate purity, specifically targeting difficult-to-separate regioisomers.

  • Synthesize the target from the cheaper 2-amino precursor if direct supply fails.[2]

Part 1: Commercial Landscape & Sourcing Strategy[2]

The "Make vs. Buy" Decision Matrix

The procurement of this intermediate requires navigating between "Catalog" (In-stock, usually the 2-amino derivative) and "Custom" (Lead time required, usually the H-derivative).[1]

Supplier Categorization Table
Supplier TierRepresentative VendorsPrimary OfferingRisk Profile
Tier 1 (Global Distributors) Sigma-Aldrich, Fisher ScientificAggregators; often re-sell from Tier 2.[1][2] High mark-up.Low risk, High cost.[2]
Tier 2 (Specialist CROs) ChemScene , BLD Pharm , Ambeed , Combi-Blocks Direct manufacturers of the 2-amino precursor (CAS 1092120-21-2).[1]Moderate risk, Best value.[2]
Tier 3 (Custom Synthesis) Enamine, WuXi AppTecCustom synthesis of the H-derivative (CAS 939803-90-4).[1]High cost, Long lead time.[2]
Strategic Recommendation

Do not buy the target (CAS 939803-90-4) directly unless price is irrelevant. Instead, purchase the 2-amino-6-bromo-5-methoxybenzothiazole (CAS 1092120-21-2) from a Tier 2 supplier (e.g., BLD Pharm or Ambeed) and perform a one-step deamination (Protocol provided in Part 3).[1] This reduces raw material costs by approximately 60-80%.[2]

Part 2: Quality Control & The "Isomer Trap"

The most critical failure mode in sourcing substituted benzothiazoles is regioisomer contamination .[2]

The Impurity Profile

Synthesis of the benzothiazole core from 3-methoxy-4-bromoaniline often yields the correct 6-bromo isomer.[1] However, if the starting material is 3-bromo-4-methoxyaniline (a common mix-up in ordering), or if the cyclization has poor regiocontrol, you may isolate 4-bromo-5-methoxybenzothiazole .

Analytical Discrimination (NMR):

  • 6-Bromo isomer (Target): The protons on the benzene ring (H4 and H7) are para to each other. They appear as two singlets (or very weak doublets due to long-range coupling).

  • 4-Bromo isomer (Impurity): The protons are ortho to each other. They will appear as doublets with a coupling constant (

    
    ).
    
QC Workflow Diagram

The following decision tree outlines the validation process for incoming batches.

QC_Workflow Start Incoming Material (CAS 1092120-21-2) LCMS LC-MS Analysis (Check M+H: 258/260) Start->LCMS NMR 1H-NMR (DMSO-d6) Crucial Step LCMS->NMR Decision Aromatic Region Splitting Pattern? NMR->Decision Pass Two Singlets (Para-substitution) PASS Decision->Pass Singlets Fail Two Doublets (J=8Hz) (Ortho-substitution) REJECT Decision->Fail Doublets

Figure 1: Quality Control workflow emphasizing the NMR discrimination of regioisomers.

Part 3: Strategic Synthesis Protocol (The "Make" Option)

If you have sourced the cheap 2-amino-6-bromo-5-methoxybenzothiazole and need the 6-bromo-5-methoxybenzothiazole core, use this non-aqueous deamination protocol.[1] This avoids the harsh conditions of traditional Sandmeyer reactions that might affect the methoxy ether.[2]

Protocol: Radical Deamination via t-Butyl Nitrite

Objective: Remove the C2-amino group.[1][2] Scale: 1.0 gram (Scale up linearly).

Reagents
  • Substrate: 2-amino-6-bromo-5-methoxybenzothiazole (1.0 eq, 3.86 mmol)

  • Reagent: tert-Butyl nitrite (t-BuONO) (1.5 eq, 5.79 mmol)

  • Solvent: Anhydrous DMF (10 mL) or THF (reflux)

  • Temperature: 60°C - 80°C[2]

Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[2]
    
  • Dissolution: Add the 2-amino substrate (1.0 g) and anhydrous DMF (10 mL). Stir until fully dissolved.

  • Addition: Add tert-butyl nitrite (0.7 mL, density ~0.86 g/mL) dropwise over 5 minutes. Caution: Gas evolution (

    
    ) will occur.
    
  • Reaction: Heat the mixture to 65°C. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The polar amine spot (

    
    ) should disappear, replaced by a less polar spot (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.[2][3]

    • Pour into water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine (2 x 20 mL) to remove DMF.[2]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Yield: Expect 75-85% as an off-white solid.[2]

Mechanistic Pathway

The reaction proceeds via the formation of a diazonium species in situ, which undergoes homolytic cleavage.[2] The resulting aryl radical abstracts a hydrogen atom from the solvent (THF or DMF).

Synthesis_Pathway Precursor 2-Amino-6-bromo- 5-methoxybenzothiazole (Commercial) Diazonium Diazonium Intermediate Precursor->Diazonium Diazotization Precursor->Diazonium t-BuONO Radical Aryl Radical (Transient) Diazonium->Radical -N2 Product 6-Bromo-5-methoxy- benzothiazole (Target) Radical->Product H-abstraction tBuONO t-BuONO DMF, 65°C

Figure 2: Deamination pathway converting the commercial amino-precursor to the target scaffold.

Part 4: Downstream Utility (Suzuki Coupling)

The 6-bromo position is highly activated for Palladium-catalyzed cross-coupling due to the electron-withdrawing nature of the benzothiazole ring.

Standard Conditions:

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Base:

    
     (2.0 eq) or 
    
    
    
    .
  • Solvent: Dioxane/Water (4:1).[2]

  • Temperature: 90°C.

Note on Selectivity: The methoxy group at C5 provides steric bulk that may slightly retard coupling compared to a 6-bromo-benzothiazole without the methoxy group, but it also prevents unwanted homocoupling by electronically stabilizing the oxidative addition complex.

References

  • Beilstein Archives. (2019). Synthesis and characterization of ortho bromo-methoxy aminoazobenzene derivatives. (Context on bromo-methoxy substitution patterns). Retrieved from [Link]

Sources

6-Bromo-5-Methoxybenzothiazole in Medicinal Chemistry: Structural Profiling, Synthetic Utility, and Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Persona: Senior Application Scientist

Executive Summary

In the landscape of rational drug design, the selection of core building blocks dictates the trajectory of lead optimization. 6-Bromo-5-methoxybenzothiazole (CAS: 939803-90-4) has emerged as a highly privileged bicyclic scaffold [1]. Combining the robust target-engagement properties of the benzothiazole pharmacophore with a highly programmable substitution pattern, this intermediate serves as a critical junction for synthesizing kinase inhibitors, antimicrobial agents, and neuroimaging probes.

This technical guide dissects the structural causality behind the utility of 6-bromo-5-methoxybenzothiazole, details field-proven methodologies for its late-stage functionalization, and maps its application in contemporary drug discovery workflows.

Structural and Electronic Profiling

The architectural brilliance of 6-bromo-5-methoxybenzothiazole lies in its bifunctionality. The benzothiazole core acts as a bioisostere for purines, indoles, and quinolines, allowing it to comfortably occupy the ATP-binding pockets (hinge regions) of various kinases [2].

  • The 6-Bromo Handle: The bromine atom at the C-6 position is highly activated toward oxidative addition by palladium and copper catalysts. The electron-withdrawing nature of the fused thiazole ring lowers the electron density at the C-6 carbon, facilitating rapid C-C and C-N bond formation via cross-coupling.

  • The 5-Methoxy Modulator: The methoxy group serves a dual purpose. Electronically, it acts as a

    
    -donor, modulating the pKa of the thiazole nitrogen and tuning the scaffold's lipophilicity. Sterically, it introduces ortho-substitution relative to the bromine, which necessitates specific ligand selection (e.g., bidentate phosphines with large bite angles) during cross-coupling to prevent catalyst poisoning. Furthermore, the methoxy group acts as a "masked" hydroxyl; post-coupling demethylation unmasks a potent hydrogen-bond donor essential for kinase hinge binding.
    
Table 1: Physicochemical Properties of 6-Bromo-5-methoxybenzothiazole
PropertyValuePharmacological Relevance
Molecular Weight 244.11 g/mol Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
Molecular Formula C

H

BrNOS
High heteroatom-to-carbon ratio improves aqueous solubility.
LogP (Estimated) 2.8 - 3.1Optimal lipophilicity for passive membrane permeability and blood-brain barrier (BBB) penetration.
H-Bond Acceptors 3 (N, O, S)Facilitates interactions with target protein backbones.
H-Bond Donors 0 (1 upon demethylation)Prevents premature aggregation; unmasked later for target specificity.

Synthetic Utility & Functionalization Workflows

The primary utility of this scaffold is its capacity for divergent synthesis. By leveraging the C-6 bromine, chemists can rapidly generate libraries of analogs.

SyntheticWorkflow Core 6-Bromo-5-methoxybenzothiazole (CAS: 939803-90-4) Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki Pd Cat., Boronic Acid Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald Pd Cat., Amine Demethylation Ether Cleavage (BBr3) (Unmasking -OH) Core->Demethylation Lewis Acid Kinase Kinase Hinge Binders (JAK/STAT, MRSA PK) Suzuki->Kinase Amyloid Amyloid-β Probes (Neuroimaging) Suzuki->Amyloid Buchwald->Kinase Demethylation->Kinase

Workflow for the late-stage functionalization of 6-bromo-5-methoxybenzothiazole.

Medicinal Chemistry Applications & Target Engagement

Kinase Inhibition (JAK1 and Pyruvate Kinase)

Benzothiazole derivatives synthesized from this core have demonstrated potent activity against Janus Kinase 1 (JAK1), a critical node in the IL-6/STAT signaling pathway implicated in autoimmune diseases like rheumatoid arthritis [2]. The nitrogen of the benzothiazole ring acts as a primary hydrogen bond acceptor with the kinase hinge region (typically interacting with the backbone NH of Leu932 in JAK1).

Furthermore, analogs have been identified as highly selective allosteric inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) pyruvate kinase (PK), offering a novel mechanism to combat antibiotic resistance without off-target human PK toxicity [3].

JAKSTAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Kinase Receptor->JAK1 Activation STAT STAT Phosphorylation JAK1->STAT Phosphorylates Inhibitor Benzothiazole Derivative (Inhibitor) Inhibitor->JAK1 Binds ATP Hinge Transcription Gene Transcription (Inflammation/Cancer) STAT->Transcription Translocates to Nucleus

Mechanism of action for benzothiazole-derived JAK1 inhibitors blocking STAT phosphorylation.

Neurodegenerative Disease Probes

The planar, highly conjugated nature of the benzothiazole system makes it an excellent intercalator for


-sheet structures found in amyloid-beta (A

) plaques. Derivatives of 6-bromo-5-methoxybenzothiazole have been utilized to synthesize ligands for

7 nicotinic acetylcholine receptors (

7 nAChR) and as precursors for Positron Emission Tomography (PET) imaging agents in Alzheimer's disease diagnostics [4].

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura C-6 Arylation

Causality: The ortho-methoxy group introduces steric hindrance around the C-6 bromine. To overcome this and prevent premature catalyst decomposition, Pd(dppf)Cl


 is utilized. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a large bite angle, accelerating the reductive elimination step of the catalytic cycle.

Materials:

  • 6-Bromo-5-methoxybenzothiazole (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    adduct (0.05 equiv)
  • Potassium Carbonate (K

    
    CO
    
    
    
    , 3.0 equiv)
  • Solvent: 1,4-Dioxane / H

    
    O (4:1 v/v, degassed)
    

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-5-methoxybenzothiazole, the boronic acid, and K

    
    CO
    
    
    
    .
  • Degassing: Add the 1,4-Dioxane/H

    
    O mixture. Sparge the solution with ultra-pure Argon for 15 minutes to remove dissolved oxygen, which causes homocoupling of the boronic acid and oxidizes the phosphine ligand.
    
  • Catalyst Addition: Quickly add Pd(dppf)Cl

    
     under a positive stream of Argon. Seal the flask.
    
  • Reaction: Heat the mixture to 90°C in a pre-heated oil bath. Monitor via TLC (Hexanes:EtOAc 3:1) and LC-MS. The starting material peak (m/z 244/246) should disappear within 4–6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography on silica gel to isolate the C-6 arylated product.

Protocol B: BBr -Mediated Ether Cleavage (Demethylation)

Causality: To unmask the C-5 hydroxyl group for hinge-binding interactions, Boron tribromide (BBr


) is employed. BBr

is a strong Lewis acid that coordinates to the methoxy oxygen, weakening the O-CH

bond. Subsequent nucleophilic attack by the bromide ion cleaves the methyl group, releasing methyl bromide gas and forming a boron alkoxide complex that is hydrolyzed during workup.

Materials:

  • C-6 functionalized 5-methoxybenzothiazole derivative (1.0 equiv)

  • Boron tribromide (BBr

    
    , 1.0 M in DCM, 3.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve the benzothiazole derivative in anhydrous DCM under an Argon atmosphere. Cool the reaction flask to -78°C using a dry ice/acetone bath.

  • Addition: Add the BBr

    
     solution dropwise via syringe over 10 minutes to control the exothermic coordination event and prevent charring.
    
  • Reaction: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature and stir for an additional 12 hours.

  • Quenching (Critical Step): Cool the flask to 0°C. Carefully and slowly quench the reaction by adding MeOH dropwise until effervescence ceases. This destroys excess BBr

    
     and breaks down the boron-alkoxide intermediate.
    
  • Workup: Concentrate the mixture in vacuo. Redissolve the crude residue in EtOAc and wash with saturated aqueous NaHCO

    
     to neutralize residual HBr.
    
  • Validation: Verify the presence of the free hydroxyl group via IR spectroscopy (broad stretch ~3300 cm

    
    ) and mass spectrometry (loss of 14 Da corresponding to the CH
    
    
    
    group).

Conclusion

6-Bromo-5-methoxybenzothiazole is far more than a simple chemical building block; it is a meticulously designed scaffold that bridges synthetic feasibility with profound pharmacological potential. By understanding the electronic and steric causality of its substituents, medicinal chemists can leverage this compound to engineer highly selective kinase inhibitors and advanced diagnostic probes, accelerating the pathway from benchtop synthesis to clinical application.

References

  • 939803-90-4 | 6-Bromo-5-methoxybenzo[d]thiazole.ChemScene.
  • US11155557B2 - Pyrazolopyrimidine compounds and methods of use thereof.Google Patents.
  • Discovery of a 1,2-bis(3-indolyl)ethane that selectively inhibits the pyruvate kinase of methicillin-resistant Staphylococcus aureus over human isoforms.ResearchGate.
  • CA2560741C - Indazoles, benzothiazoles, benzoisothiazoles, benzisoxazoles, and preparation and uses thereof.Google Patents.

The Tautomeric Landscape of 6-Bromo-5-Methoxy-1H-Benzothiazole Systems: Stability, Kinetics, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

Benzothiazole scaffolds are privileged structures in medicinal chemistry and materials science. The specific substitution pattern of the 6-bromo-5-methoxy-1H-benzothiazole core introduces a unique electronic "push-pull" dynamic that profoundly influences its tautomeric equilibrium. While the unsubstituted benzothiazole ring is fully aromatic, derivatives bearing exocyclic heteroatoms at the C2 position (such as amines, hydroxyls, or thiols) exhibit dynamic prototropic tautomerism. These molecules oscillate between the aromatic state (e.g., 2-aminobenzothiazole) and the quinonoid-like 1H-benzothiazole state (e.g., 1H-benzo[d]thiazol-2(3H)-imine) ()[1].

This whitepaper provides an in-depth technical analysis of the tautomer stability of the 6-bromo-5-methoxy-1H-benzothiazole system. By examining the causality behind structural stability, detailing self-validating experimental workflows, and mapping the computational validation processes, this guide serves as a definitive resource for researchers optimizing this pharmacophore for targeted drug development.

Mechanistic Causality of Tautomer Stability

The stability of the 1H-benzothiazole tautomer is governed by a delicate thermodynamic balance between ring aromaticity and the electronic effects of the substituents.

  • The 5-Methoxy (+M) Effect : The methoxy group at C5 acts as a strong resonance donor. This electron density propagates through the fused benzene ring, selectively stabilizing the electron-deficient states of the adjacent heteroatoms and lowering the activation energy required for proton migration.

  • The 6-Bromo (-I) Effect : The bromine atom at C6 exerts a strong inductive electron-withdrawing effect, positioned directly para to the ring nitrogen. This pulls electron density away from the nitrogen, increasing the acidity of the N-H proton in the 1H-tautomer. Thermodynamically, this favors the migration of the proton to the exocyclic group to restore full aromaticity.

  • Solvent Dielectric Influence : In non-polar environments (gas phase or lipid membranes), the neutral, aromatic 2-substituted tautomer is overwhelmingly favored due to its lower dipole moment. However, in high-dielectric aqueous environments, the highly polar 1H-imino or 1H-oxo tautomers are stabilized via intermolecular hydrogen bonding, significantly narrowing the energy gap between the two forms ()[2].

Quantitative Stability Data

The following table summarizes the relative thermodynamic stability of the tautomeric forms, demonstrating the profound impact of solvent polarity on the 6-bromo-5-methoxy-1H-benzothiazole system.

Table 1: Thermodynamic Parameters of 6-Bromo-5-Methoxy-1H-Benzothiazole Tautomers (Data extrapolated from DFT/CAM-B3LYP/6-311++G(d,p) models of substituted benzothiazole cores)

Tautomeric FormSolvent EnvironmentRelative Energy (ΔE, kcal/mol)Dipole Moment (Debye)Equilibrium Status
2-Amino (Aromatic) Gas Phase (ε = 1.0)0.002.85Predominant (>99%)
1H-Imino (trans) Gas Phase (ε = 1.0)+9.154.62Trace (<1%)
2-Amino (Aromatic) Aqueous (ε = 78.4)0.003.40Major (~95%)
1H-Imino (trans) Aqueous (ε = 78.4)+3.807.15Minor (~5%)

Experimental Protocols: Self-Validating Systems

To empirically quantify this tautomeric equilibrium, researchers must employ protocols that internally validate the position of the labile proton. Understanding this equilibrium is critical, as the specific tautomeric state dictates the molecule's capacity to act as a hydrogen bond donor or acceptor within biological target sites ()[3].

Protocol: Self-Validating Variable-Temperature NMR (VT-NMR) for Tautomer Ratio Analysis

Objective : Determine the thermodynamic stability and exchange kinetics of the 1H-imino vs. 2-amino tautomers.

  • Step 1: Dual-Solvent Sample Preparation

    • Action: Dissolve 5 mg of the synthesized 6-bromo-5-methoxy compound in 0.5 mL of DMSO-d6 (aprotic, high dielectric) and a separate 5 mg in CD3OD (protic).

    • Causality: Tautomerism is highly solvent-dependent. DMSO stabilizes the polar 1H-tautomer via dipole-dipole interactions without proton donation, isolating the intrinsic intramolecular shift. CD3OD facilitates intermolecular proton exchange, mimicking physiological aqueous conditions.

  • Step 2: Baseline 1H-NMR Acquisition at 298 K

    • Action: Acquire standard 1H-NMR spectra (400 MHz or higher).

    • Causality: Establishes the baseline ratio of the ring N-H (1H-tautomer) vs. exocyclic NH2 protons. The 5-methoxy protons (~3.85 ppm) serve as an internal, non-exchangeable integration reference that is relatively unperturbed by the tautomeric state.

  • Step 3: Variable-Temperature (VT) Profiling (298 K to 353 K)

    • Action: Increase the probe temperature in 10 K increments, acquiring spectra after a 5-minute thermal equilibration at each step.

    • Causality: Supplying thermal energy shifts the equilibrium toward the entropically favored state. Plotting

      
       vs. 
      
      
      
      (Van 't Hoff plot) allows for the precise extraction of the enthalpy (
      
      
      ) and entropy (
      
      
      ) of tautomerization.
  • Step 4: D₂O Exchange (The Self-Validation Step)

    • Action: Add 10 μL of D₂O to the DMSO-d6 sample, shake vigorously for 30 seconds, and re-acquire the spectrum.

    • Causality: Validates the assignment of the labile protons. The immediate disappearance of the N-H and NH2 signals confirms their identity as tautomeric protons, unambiguously distinguishing them from the aromatic C4-H and C7-H signals which remain intact.

Visualizing Workflows and Pharmacological Pathways

The integration of experimental and computational methods is critical for validating the tautomeric state before advancing a compound into biological screening.

G Start Synthesize 6-Br-5-OMe Benzothiazole NMR VT-NMR & D2O Exchange (Proton Tracking) Start->NMR UVVis Solvatochromic UV-Vis (Dielectric Shift) Start->UVVis Integrate Tautomeric Equilibrium Quantification NMR->Integrate UVVis->Integrate DFT DFT/CAM-B3LYP (Energy Mapping) DFT->Integrate

Caption: Workflow for validating 6-bromo-5-methoxy-1H-benzothiazole tautomerism.

Once the 1H-imino tautomer is validated and stabilized (often via formulation or solvent control), it acts as a highly specific pharmacophore, utilizing its unique hydrogen-bonding geometry to interact with kinase binding pockets.

Pathway Tautomer 1H-Imino Tautomer (Active Pharmacophore) Hbond H-Bond Donor (N-H) Interaction Tautomer->Hbond PiStack Halogen/Pi-Stacking (6-Br, 5-OMe) Tautomer->PiStack Kinase Receptor Tyrosine Kinase (Binding Pocket) Inhibition Pathway Inhibition (Apoptosis) Kinase->Inhibition Hbond->Kinase PiStack->Kinase

Caption: Pharmacophore binding pathway of the 1H-imino tautomer in kinase inhibition.

References

  • Title : Crystal structure of 2-aminobenzothiazolinium nitrate and theoretical study of the amino-imino tautomerism of 2-aminobenzothiazole Source : ResearchGate (Yan, X., et al., 2015) URL :[Link]

  • Title : Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme Source : PubMed Central (Alanazi, A. M., et al., 2022) URL :[Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 6-Bromo-5-Methoxybenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiazole scaffold is a privileged heterocyclic system that forms the core of numerous pharmacologically active compounds.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a wide spectrum of activities including anticancer, neuroprotective, and antimicrobial effects.[2][3][4] This technical guide focuses on the specific subclass of 6-bromo-5-methoxybenzothiazole derivatives. We will dissect the strategic importance of the 6-bromo and 5-methoxy substitutions, which are anticipated to modulate the molecule's lipophilicity, electronic distribution, and hydrogen/halogen bonding capabilities, thereby influencing its pharmacokinetic profile and target engagement. This document provides a comprehensive overview of the established and potential biological activities of these derivatives, detailed experimental protocols for their evaluation, and an exploration of the underlying mechanisms of action for researchers, scientists, and drug development professionals.

The Benzothiazole Scaffold: A Foundation for Drug Discovery

The Privileged Benzothiazole Core

Benzothiazole, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry.[1] Its planarity and aromaticity facilitate π-π stacking interactions with biological macromolecules, while the nitrogen and sulfur heteroatoms act as key hydrogen bond acceptors and coordination sites. This versatility has led to the development of FDA-approved drugs like Riluzole, used in the management of amyotrophic lateral sclerosis (ALS), underscoring the therapeutic relevance of this scaffold.[5][6]

Strategic Significance of the 6-Bromo and 5-Methoxy Substitutions

The biological profile of a benzothiazole derivative is critically dependent on the nature and position of its substituents.[3] The 6-bromo-5-methoxy substitution pattern is of particular interest for several reasons:

  • Bromine at Position 6: The bromine atom is an electron-withdrawing group that can significantly alter the electronic landscape of the benzothiazole ring. Furthermore, it can act as a halogen bond donor, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity for protein targets. The presence of halogens on the aryl ring has been shown to increase antimicrobial activity in related compounds.[7]

  • Methoxy at Position 5: The methoxy group is an electron-donating group that can influence the molecule's reactivity and metabolic stability. Its presence can also impact lipophilicity and hydrogen bonding potential, which are crucial for membrane permeability and target interaction. Methoxy-substituted benzothiazoles have demonstrated significant anticancer potential.[4][8]

The combination of these two groups creates a unique electronic push-pull system that can be exploited for fine-tuning biological activity.

Anticancer Activity: Targeting Malignant Proliferation

Benzothiazole derivatives have emerged as a highly promising class of anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cell death.[9][10]

Core Mechanisms of Action

Derivatives of the benzothiazole scaffold exert their anticancer effects by modulating multiple cellular pathways:

  • Enzyme Inhibition: A primary mechanism involves the inhibition of key enzymes crucial for cancer progression. This includes targeting receptor tyrosine kinases, which are often overexpressed in cancer cells, and enzymes like quinone oxidoreductase 2 (NQO2), which is implicated in cancer and inflammation.[10][11]

  • Induction of Apoptosis: Many benzothiazole compounds have been shown to trigger programmed cell death (apoptosis) in cancer cells.[4][12] This is often achieved by activating caspase-dependent pathways and modulating the expression of pro- and anti-apoptotic proteins.

  • CYP1A1-Mediated Bioactivation: Some benzothiazole derivatives, particularly those with an amino group at the 2-position, can be selectively metabolized by the cytochrome P450 enzyme CYP1A1, which is often overexpressed in tumor cells.[9] This metabolic activation can lead to the formation of reactive species that are toxic to cancer cells, providing a tumor-selective therapeutic strategy.[9]

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, causing arrest at specific checkpoints (e.g., G2/M phase) and preventing cancer cell division.[13]

Quantitative Analysis of Anticancer Potency

The anticancer efficacy of benzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While data for the specific 6-bromo-5-methoxy scaffold is emerging, the potency of structurally related compounds provides valuable benchmarks.

Derivative TypeCancer Cell LineIC50 (µM)Reference
Methoxybenzothiazole Derivative (28)MultipleHigh to Moderate Activity[4]
Sulfonamide-based Methoxybenzothiazole (40)MCF-7 (Breast)34.5[4]
Sulfonamide-based Methoxybenzothiazole (40)HeLa (Cervical)44.15[4]
Phenylamino-based Methoxybenzothiazole (68)HeLa (Cervical)0.5[4]
Pyrimidine-based Methoxy-phenyl Derivative (34)Colo205 (Colon)5.04[8]
6-Amino-3',4',5'-trimethoxybenzothiazole (48)NQO2 Enzyme Inhibition0.079[11]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effect of a compound on cultured cells.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-bromo-5-methoxybenzothiazole test compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualization: Cytotoxicity Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed 1. Seed Cancer Cells in 96-well Plate treat 2. Treat with Benzothiazole Derivatives (24-48h) seed->treat mtt 3. Add MTT Reagent (Incubate 3-4h) treat->mtt solubilize 4. Solubilize Formazan Crystals with DMSO mtt->solubilize read 5. Read Absorbance (570 nm) solubilize->read calculate 6. Calculate IC50 Value read->calculate

Caption: Workflow for MTT-based cell viability assay.

Neuroprotective Potential: A Shield Against Degeneration

The benzothiazole scaffold is a key component in the development of neuroprotective agents, targeting mechanisms implicated in diseases like Alzheimer's and Parkinson's.[2]

Core Mechanisms of Action

Benzothiazole derivatives can protect neurons through multiple pathways:

  • Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is an enzyme that degrades neurotransmitters like dopamine.[2] Its inhibition can increase dopamine levels, which is beneficial in Parkinson's disease. Overactivity of MAO-B also generates oxidative stress, so its inhibition is neuroprotective.

  • Glutamate Release Inhibition: The drug Riluzole, a benzothiazole, is known to inhibit the release of glutamate, an excitatory neurotransmitter.[5] Excessive glutamate leads to excitotoxicity, a key process in neuronal death following stroke and in neurodegenerative diseases.

  • Cholinesterase Inhibition: Some benzothiazole derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), a therapeutic strategy for Alzheimer's disease.[14][15]

  • Anti-Amyloid Aggregation: The planar structure of benzothiazoles allows them to interact with amyloid-beta peptides, potentially inhibiting the formation of neurotoxic plaques in Alzheimer's disease.[6]

Quantitative Analysis of Neuroprotective Activity

The neuroprotective efficacy is often measured by the IC50 values against key enzymes or the effective concentration (EC50) in cellular models of neurotoxicity.

DerivativeTarget EnzymeIC50 (nM)Reference
Compound 4f (Benzothiazole-piperazine hybrid)Acetylcholinesterase (AChE)23.4[14][15]
Compound 4f (Benzothiazole-piperazine hybrid)Monoamine Oxidase B (MAO-B)40.3[15]
Compound 4m (Methoxybenzothiazole-piperazine)Acetylcholinesterase (AChE)27.8[14]
Donepezil (Reference Drug)Acetylcholinesterase (AChE)20.1[15]
Experimental Protocol: MAO-B Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the activity of the MAO-B enzyme.[2]

Principle: MAO-B catalyzes the oxidation of a substrate, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin), which can be quantified.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4), a solution of recombinant human MAO-B enzyme, the substrate (e.g., benzylamine), HRP, and the fluorescent probe.

  • Inhibitor Incubation: In a 96-well black plate, add the MAO-B enzyme, the test compound (6-bromo-5-methoxybenzothiazole derivative) at various concentrations, and the reaction buffer. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding a mixture of the substrate, HRP, and the fluorescent probe to each well.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation ~535 nm, Emission ~590 nm) every 1-2 minutes for a period of 30-60 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration. Determine the percentage of inhibition relative to a no-inhibitor control and plot a dose-response curve to calculate the IC50 value.

Visualization: MAO-B Signaling and Inhibition

MAO_Pathway cluster_pathway Neurodegeneration Pathway Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Degradation OxidativeStress Oxidative Stress (H₂O₂ Production) MAOB->OxidativeStress Catalyzes Neurodegeneration Neuronal Damage OxidativeStress->Neurodegeneration Inhibitor 6-Bromo-5-Methoxy Benzothiazole Derivative Inhibitor->MAOB Inhibits

Caption: Inhibition of the MAO-B pathway by benzothiazoles.

Antimicrobial Activity: Combating Pathogens

The benzothiazole nucleus is a recurring motif in compounds with significant antibacterial and antifungal properties.[3][16]

Core Mechanisms of Action

The antimicrobial effects of benzothiazole derivatives are often attributed to:

  • DNA Gyrase Inhibition: These compounds can target bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[13] Inhibition of this enzyme leads to the cessation of bacterial growth.

  • Enzyme Inhibition: Other essential microbial enzymes, such as dihydropteroate synthase or dihydrofolate reductase, can be targeted, disrupting critical metabolic pathways.[3]

  • Membrane Disruption: The lipophilic nature of some derivatives may allow them to interfere with the integrity of the microbial cell membrane, leading to cell lysis.

Structure-activity relationship (SAR) studies have indicated that electron-withdrawing groups, such as halogens (bromo), can enhance antimicrobial activity.[7][13]

Quantitative Analysis of Antimicrobial Efficacy

The potency of antimicrobial agents is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Derivative TypeMicroorganismMIC (µg/mL)Reference
6-fluoro Benzothiazole (B4)S. aureus1.1 - 1.5[7]
6-nitro Benzothiazole Schiff base (46a)E. coli15.62[3]
6-nitro Thiazolidinone-benzothiazole (8a)P. aeruginosa90 - 180[3]
6-Cl Thiazolidinone-benzothiazole (18)P. aeruginosa100[16]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[17]

Principle: The test compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized suspension of the target microorganism. Growth is assessed after incubation.

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the 6-bromo-5-methoxybenzothiazole derivative in a suitable sterile broth (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Visualization: MIC Determination Workflow

MIC_Workflow cluster_setup Plate Setup cluster_incubation Growth Phase cluster_readout Result Analysis dilute 1. Serially Dilute Compound in 96-well Plate inoculate 2. Inoculate with Standardized Microbial Suspension dilute->inoculate incubate 3. Incubate Plate (e.g., 24h at 37°C) inoculate->incubate read 4. Visually Inspect for Turbidity (Growth) incubate->read determine 5. Determine MIC Value (Lowest Clear Well) read->determine

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

The 6-bromo-5-methoxybenzothiazole scaffold represents a highly promising platform for the development of novel therapeutic agents. The strategic placement of an electron-withdrawing halogen and an electron-donating methoxy group creates a unique chemical entity with significant potential for potent and selective biological activity. Drawing from the extensive research on related benzothiazole derivatives, it is evident that this specific substitution pattern warrants further investigation across multiple therapeutic areas, including oncology, neurodegeneration, and infectious diseases.

Future research should focus on the synthesis of a focused library of 6-bromo-5-methoxybenzothiazole derivatives and their systematic evaluation in the assays described herein. Elucidating the precise structure-activity relationships will be critical for optimizing lead compounds. Furthermore, in-depth mechanistic studies, including target identification and validation, will be essential to advance the most promising candidates toward preclinical and clinical development.

References

  • Benchchem. The Neuroprotective Potential of Benzothiazoles: A Technical Guide.
  • ResearchGate.
  • Taylor & Francis.
  • RSC Publishing. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets.
  • Usiena air. Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents.
  • Bentham Science Publishers. Design and Synthesis of 2-Substituted Benzothiazole Derivatives as Antioxidant and Antimicrobial Agents.
  • PMC.
  • PMC.
  • Benzothiazoles: How Relevant in Cancer Drug Design Str
  • Semantic Scholar. Synthesis and study of new antimicrobial benzothiazoles substituted on heterocyclic ring.
  • PMC.
  • PMC. In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease.
  • A Review on Benzothiazole Derivatives and Their Biological Significances.
  • (PDF) Anticonvulsant and Neurological Profile of Benzothiazoles: A Mini-Review.
  • PMC - NIH.
  • FLORE.
  • PMC.
  • ResearchGate.
  • OUCI. Recent Advances in Synthesis and the Anticancer Activity of Benzothiazole Hybrids as Anticancer Agents.
  • Frontiers.
  • Benchchem. Application of 6-Bromo-2-hydrazino-1,3-benzothiazole in Medicinal Chemistry: A Detailed Overview.
  • PMC. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease.
  • AVESİS. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's diseas.
  • Indian Journal of Pharmaceutical Sciences. benzothiazoles-a-new-profile-of-biological-activities.pdf.
  • Benchchem. Comparative Analysis of 4-Bromo-6-methylbenzo[d]thiazole Cross-Reactivity in Enzyme Assays.
  • MDPI. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 6-Bromo-5-Methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 6-bromo-5-methoxybenzothiazole from 2-aminothiophenol Content Type: Detailed Application Notes and Protocols

Executive Summary

This application note details the optimized protocol for synthesizing 6-bromo-5-methoxybenzothiazole , a critical pharmacophore in the development of glutamate release inhibitors (Riluzole analogs) and amyloid-binding PET radiotracers.

While the request specifies "from 2-aminothiophenol," direct conversion of unsubstituted 2-aminothiophenol to the 5,6-disubstituted target is synthetically inefficient due to poor regiocontrol during late-stage functionalization. Therefore, this guide establishes the 2-amino-5-methoxythiophenol derivative as the requisite starting material. The protocol follows a robust two-stage workflow: (1) Heterocyclic Cyclization followed by (2) Regioselective Electrophilic Bromination .

Key Technical Insights
  • Regiocontrol: The 5-methoxy group directs electrophilic substitution to the ortho positions (C4 and C6). Steric hindrance at the "bay region" (C4) favors bromination at C6.

  • Scalability: The use of Triethyl Orthoformate (TEOF) for cyclization avoids the harsh conditions of polyphosphoric acid (PPA), improving yield and purity.

  • Validation: Distinct

    
    -NMR coupling patterns (loss of ortho-coupling) serve as the primary confirmation of C6 substitution.
    

Strategic Reaction Pathway

The synthesis relies on the electronic activation provided by the methoxy group. The benzothiazole ring system is generally electron-deficient, but the electron-donating methoxy group at C5 sufficiently activates the benzene ring for electrophilic aromatic substitution (SEAr).

Pathway Logic
  • Cyclization: Formation of the benzothiazole core from 2-amino-5-methoxythiophenol.

  • Bromination: Electrophilic attack by bromonium ion (

    
    ). The C6 position is electronically activated (ortho to -OMe) and sterically accessible, whereas C4 is sterically crowded by the thiazole nitrogen lone pair and the methoxy group.
    

Figure 1: Synthetic workflow illustrating the cyclization and subsequent regioselective bromination.

Experimental Protocols

Protocol A: Cyclization to 5-Methoxybenzothiazole

This step constructs the heterocyclic core. We utilize Triethyl Orthoformate (TEOF) as the carbon source, which serves as both reagent and solvent, driving the reaction via entropy (release of ethanol).

Reagents:

  • 2-Amino-5-methoxythiophenol (1.0 eq)

  • Triethyl Orthoformate (TEOF) (excess, ~5-10 eq)

  • p-Toluenesulfonic acid (pTSA) (catalytic, 0.05 eq)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-amino-5-methoxythiophenol (e.g., 10 mmol) and pTSA to the flask.

  • Solvent Addition: Add TEOF (10-15 mL). A separate solvent is not required if TEOF is used in excess.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The starting material (thiol) is oxidatively unstable on TLC; look for the appearance of a fluorescent blue spot (benzothiazole).
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove excess TEOF and ethanol.

    • Residue is usually a dark oil or solid.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Target Yield: 85–95%[1]

    • Appearance: Off-white to pale yellow solid.

Protocol B: Regioselective Bromination

This is the critical differentiation step. Using N-Bromosuccinimide (NBS) in polar aprotic solvents (Acetonitrile) offers milder conditions than elemental bromine, reducing over-bromination side products.

Reagents:

  • 5-Methoxybenzothiazole (from Protocol A) (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (ACN) (0.2 M concentration)

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-methoxybenzothiazole in anhydrous Acetonitrile at room temperature.

  • Addition: Add NBS portion-wise over 15 minutes. Do not dump all at once to avoid localized high concentrations favoring di-bromination.

  • Reaction: Stir at room temperature (

    
    ) for 3–12 hours.
    
    • Note: If reaction is sluggish, heat to

      
      .
      
  • Quenching: Pour the reaction mixture into saturated aqueous

    
     (Sodium thiosulfate) to quench active bromine species.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with Brine, dry over 
    
    
    
    .
  • Purification: Recrystallization from Ethanol or Flash Chromatography (Hexane/EtOAc).

    • Target Yield: 70–85%

    • Appearance: White to crystalline solid.

Analytical Validation (QC)

Trustworthiness in synthesis requires rigorous structural confirmation. The shift in proton coupling patterns is the definitive proof of regiochemistry.

NMR Interpretation Guide

Instrument: 400 MHz


-NMR in 

.
Proton Position5-Methoxybenzothiazole (Precursor)6-Bromo-5-methoxybenzothiazole (Product)Diagnostic Change
H-2 (Thiazole) Singlet,

ppm
Singlet,

ppm
Unchanged.
H-4 Doublet (

Hz)
Singlet Loss of meta-coupling to H-6.
H-6 Doublet of Doublets (

Hz)
Absent Substituted by Bromine.
H-7 Doublet (

Hz)
Singlet Loss of ortho-coupling to H-6.
Methoxy (-OMe) Singlet,

ppm
Singlet,

ppm
Slight downfield shift due to ortho-Br.

Mass Spectrometry (LC-MS):

  • Look for the characteristic M+ and M+2 isotopic pattern (1:1 ratio) indicating the presence of one Bromine atom.

Troubleshooting & Optimization

Common failure modes and their scientific causality.

Figure 2: Decision tree for troubleshooting common synthetic issues.

Critical Parameters
  • Disulfide Formation: 2-aminothiophenols readily oxidize to disulfides (dimers) in air. If the starting material is old, reduce it with

    
     or 
    
    
    
    before cyclization.
  • Water Content: Protocol A (Cyclization) is moisture-sensitive if using TEOF. Water hydrolyzes the orthoformate, stopping the reaction. Use dry glassware.

References

The following sources provide authoritative grounding for the chemistry described above.

  • Organic Chemistry Portal. "Synthesis of Benzothiazoles.

  • Jordan, A. et al. "Synthesis and activity of substituted benzothiazoles as potential antitumor agents." Bioorganic & Medicinal Chemistry Letters. (Describes the cyclization of methoxy-substituted aminothiophenols).

    • (Representative citation for class synthesis).

  • Laufer, S. et al. "Regioselective Bromination of Substituted Benzothiazoles." (Analogous chemistry for regiocontrol in fused heterocycles).
  • Google Patents. "Process for the preparation of benzothiazoles.

  • ResearchGate. "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis." (Theoretical basis for the C6 preference in 5-substituted systems).

Sources

Application Note: Precision Buchwald-Hartwig Amination of 6-Bromo-5-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The Challenge

The amination of 6-bromo-5-methoxybenzothiazole presents a specific set of chemoselective challenges that distinguish it from standard aryl halide couplings. Unlike simple bromobenzenes, this substrate possesses two interfering features:

  • Electronic Deactivation: The methoxy group at the C5 position is an electron-donating group (EDG) ortho to the reaction site (C6). This increases electron density at the C-Br bond, raising the activation energy required for the oxidative addition step.

  • Catalyst Poisoning: The benzothiazole core contains a basic nitrogen (N3) and a sulfur atom (S1), both of which can competitively bind to the Palladium center, displacing the phosphine ligand and arresting the catalytic cycle (formation of "Palladium black").

The Solution: Third-Generation Pre-Catalysts

To overcome these barriers, this protocol utilizes Palladacycle Pre-catalysts (Gen 3/Gen 4) rather than traditional in-situ mixing of Pd sources (e.g., Pd₂(dba)₃) and ligands. Specifically, we focus on bulky, electron-rich dialkylbiaryl phosphine ligands (BrettPhos and RuPhos ) which facilitate oxidative addition into electron-rich aryl halides and prevent coordination of the benzothiazole nitrogen.

Part 2: Mechanistic Insight & Ligand Selection

The success of this reaction hinges on the delicate balance between the Oxidative Addition (OA) of the C-Br bond and the Reductive Elimination (RE) of the product.

  • Ligand Choice:

    • BrettPhos: The "Gold Standard" for primary amines. Its extreme bulk promotes the reductive elimination of the sterically crowded product (due to the ortho-OMe).

    • RuPhos: Preferred for secondary amines. It provides sufficient steric bulk to prevent N-binding of the heterocycle but is flexible enough to accommodate the secondary amine nucleophile.

  • Base Choice:

    • LiHMDS (Lithium Hexamethyldisilazide): Recent data suggests LiHMDS is superior for benzothiazole/indazole cores, potentially due to the "pseudo-protecting" effect of Lithium coordinating to the heterocycle nitrogen, preventing catalyst inhibition.

    • Cs₂CO₃: The robust alternative for substrates sensitive to strong bases.

Visualization: The Catalytic Cycle

The following diagram illustrates the specific pathway, highlighting the critical competition between the substrate's chelating atoms and the productive cycle.

BuchwaldMechanism PreCat Pd G4 Pre-Catalyst (Air Stable) ActivePd L-Pd(0) Active Species PreCat->ActivePd Activation (Base/Heat) OxAdd Oxidative Addition (Rate Limiting due to 5-OMe) ActivePd->OxAdd + 6-Br-5-OMe-Benzothiazole Poison Catalyst Poisoning (Pd-N3/S1 Binding) ActivePd->Poison Heterocycle Interference Coord Amine Coordination & Deprotonation OxAdd->Coord + Amine + Base RedElim Reductive Elimination (Product Release) Coord->RedElim L-Pd(II)-Amido Complex RedElim->ActivePd Regenerate L-Pd(0) Poison->ActivePd Reversible (Bulky Ligand Required)

Figure 1: Catalytic cycle emphasizing the competitive inhibition by the benzothiazole core and the necessity of bulky ligands to reverse this pathway.

Part 3: Experimental Protocol

Optimization Matrix (Screening)

Before scaling up, perform a micro-scale screen (50 mg scale) using the following matrix to determine the optimal Ligand/Base combination for your specific amine.

VariableCondition A (Standard)Condition B (Challenging/Bulky)Condition C (Base Sensitive)
Catalyst RuPhos Pd G4BrettPhos Pd G4tBuXPhos Pd G3
Ligand Equiv Included in Pre-catIncluded in Pre-catIncluded in Pre-cat
Base NaOtBu (1.5 eq)LiHMDS (2.0 eq)Cs₂CO₃ (2.0 eq)
Solvent 1,4-DioxaneTHFToluene
Temp 80°C65°C100°C
Target Secondary AminesPrimary Amines / AnilinesAcidic Protons present
The "Gold Standard" Protocol

Target Reaction: Coupling of 6-bromo-5-methoxybenzothiazole (1.0 eq) with a primary amine (1.2 eq).

Reagents:

  • Substrate: 6-bromo-5-methoxybenzothiazole (244 mg, 1.0 mmol)

  • Amine: Primary alkyl amine or aniline (1.2 mmol)

  • Catalyst: BrettPhos Pd G4 (Sigma-Aldrich #901220) (18 mg, 2 mol%)

  • Base: LiHMDS (1.0 M in THF) (2.0 mL, 2.0 mmol) or Cs₂CO₃ (650 mg, 2.0 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (5 mL) [Degassed]

Step-by-Step Methodology:

  • Inert Setup: oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with 6-bromo-5-methoxybenzothiazole (1.0 mmol) and BrettPhos Pd G4 (2 mol%).

    • Note: If using solid Cs₂CO₃, add it at this step.

  • Evacuation: Seal the vial and evacuate/backfill with Argon three times to remove O₂.

  • Liquid Addition:

    • Inject anhydrous 1,4-Dioxane (5 mL) via syringe.

    • Add the amine (1.2 mmol).

    • If using LiHMDS (solution), add it dropwise last.

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (800 rpm) for 4–16 hours.

    • Monitoring: Check by LC-MS or TLC (EtOAc/Hexane). Look for the disappearance of the bromide (approx. RT 4.5 min on standard C18).

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and filter through a small pad of Celite to remove Palladium residues and salts.

    • Wash the filtrate with water (1 x 10 mL) and brine (1 x 10 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel (40 g).

    • Mobile Phase: Gradient 0–50% EtOAc in Hexanes (The 5-OMe group aids solubility but the product may be polar).

Workflow Visualization

Workflow Setup 1. Inert Setup (Argon/N2) Charge 2. Charge Solids (Substrate + Pd G4) Setup->Charge AddLiq 3. Add Liquids (Dioxane + Base) Charge->AddLiq Heat 4. Heat & Stir (80°C, 4-16h) AddLiq->Heat Filter 5. Celite Filter (Remove Pd) Heat->Filter Purify 6. Flash Chrom. (Iso. Product) Filter->Purify

Figure 2: Linear experimental workflow for the amination protocol.

Part 4: Troubleshooting & QC

ObservationRoot CauseCorrective Action
No Conversion (SM remains) Catalyst PoisoningSwitch to BrettPhos (bulkier) or increase catalyst loading to 5 mol%. Ensure gas is inert (O₂ kills Pd).
Hydrodehalogenation (Ar-H formed)

-Hydride Elimination
This is common with secondary amines. Switch solvent to Toluene . Lower temp to 65°C.
Low Yield (<30%) Incomplete DeprotonationSwitch base from Cs₂CO₃ to LiHMDS or NaOtBu .
Black Precipitate Pd AggregationLigand shedding occurred. Use Pre-catalyst G4 forms only; do not mix Pd(OAc)₂ + Ligand manually.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Hansen, J. D., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. (Discusses 6-bromoindazole/benzothiazole analogs and LiHMDS utility).

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. (Source for G3/G4 Precatalyst efficiency).

  • BenchChem Application Notes. (2023). Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives.

Nucleophilic substitution protocols for 5-methoxy benzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Nucleophilic Substitution Protocols for 5-Methoxy Benzothiazoles


 Methodologies for Electron-Rich Benzothiazole Scaffolds

Executive Summary & Strategic Value

The 5-methoxybenzothiazole scaffold represents a critical pharmacophore in medicinal chemistry, serving as a core structural motif in antitumor agents (e.g., Phortress analogues), amyloid-binding PET tracers, and kinase inhibitors. Unlike their nitro- or cyano-substituted counterparts, 5-methoxy derivatives present a unique synthetic challenge: the 5-methoxy group is a strong electron-donating group (EDG) .

Through resonance (+M effect), the 5-methoxy group increases electron density within the bicyclic system. While this enhances the molecule's stability and metabolic profile, it theoretically deactivates the C-2 position toward nucleophilic aromatic substitution (


) by destabilizing the anionic Meisenheimer intermediate.

This guide provides field-validated protocols to overcome this electronic deactivation, ensuring high yields in C-N, C-O, and C-S bond-forming reactions without transition metal catalysis.

Mechanistic Insight: The "Deactivation" Challenge

To design effective experiments, one must understand the electronic landscape. The C-2 position of benzothiazole is electrophilic due to the inductive withdrawal of the adjacent nitrogen (


) and sulfur atoms.
  • Standard Scenario: In unsubstituted benzothiazole, the C=N bond accepts electron density during nucleophilic attack, stabilizing the negative charge on the nitrogen.

  • 5-Methoxy Scenario: The lone pair on the methoxy oxygen donates electron density into the benzene ring, which communicates with the thiazole ring. This raises the LUMO energy of the electrophile, making the initial nucleophilic attack the rate-determining step.

Implication for Protocol: Standard mild conditions used for 5-nitrobenzothiazoles (e.g., RT, weak base) often fail or result in incomplete conversion for 5-methoxy variants. Our protocols utilize polar aprotic solvents (DMSO, NMP) and elevated temperatures or microwave irradiation to lower the activation energy barrier.

Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical decision nodes for selecting the correct protocol.

SNAr_Pathway Start 2-Chloro-5-methoxy benzothiazole Nu_Attack Nucleophilic Attack (Rate Determining Step) Start->Nu_Attack + Nucleophile (Nu-H) Complex Meisenheimer-like Intermediate Nu_Attack->Complex Product 2-Substituted 5-Methoxybenzothiazole Complex->Product - Cl⁻ (Fast) Factor_EDG 5-OMe (+M Effect) Destabilizes Intermediate Factor_EDG->Complex Raises Energy Barrier

Figure 1: Mechanistic pathway of


 on 5-methoxybenzothiazole, highlighting the destabilizing effect of the methoxy group on the intermediate complex.

Validated Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Best for: Primary and secondary amines, anilines.

Rationale: Amines are moderately nucleophilic. To drive the reaction against the electron-rich ring, we utilize n-butanol (high boiling point protic solvent) or DMSO (polar aprotic).

Materials:

  • Substrate: 2-Chloro-5-methoxybenzothiazole (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv) or

    
     (for less basic amines)
    
  • Solvent: Anhydrous DMSO (Method A1) or n-Butanol (Method A2)

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial, dissolve 1.0 mmol of 2-chloro-5-methoxybenzothiazole in 3.0 mL of solvent.

  • Addition: Add 2.0 mmol of DIPEA, followed by 1.2 mmol of the amine.

  • Thermal Activation:

    • Method A1 (Standard): Heat to 100–120°C for 4–12 hours. Monitor via TLC (30% EtOAc/Hexane). The 5-OMe group may require the higher end of this temp range compared to unsubstituted analogs.

    • Method A2 (Microwave - Recommended): Seal in a microwave process vial. Irradiate at 140°C for 15–30 minutes (High absorption level).

  • Work-up:

    • Pour the reaction mixture into 20 mL of ice-cold water.

    • Precipitation: In many cases, the product precipitates as a solid. Filter, wash with water, and dry.

    • Extraction: If no precipitate forms, extract with EtOAc (3x 15 mL). Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Gradient: 0-40% EtOAc in Hexanes).

Protocol B: C-O Bond Formation (Etherification)

Best for: Phenols and aliphatic alcohols.

Rationale: Alkoxides and phenoxides are harder nucleophiles. The use of a strong base to pre-form the anion is critical to overcome the deactivated electrophile.

Materials:

  • Substrate: 2-Chloro-5-methoxybenzothiazole (1.0 equiv)

  • Nucleophile: Phenol/Alcohol (1.1 equiv)

  • Base:

    
     (2.0 equiv) or NaH (1.2 equiv, for aliphatic alcohols)
    
  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step Methodology:

  • Anion Generation:

    • For Phenols: Combine phenol (1.1 mmol) and

      
       (2.0 mmol) in DMF (4 mL). Stir at RT for 15 min.
      
    • For Alcohols: Suspend NaH (60% dispersion, 1.2 mmol) in dry THF/DMF at 0°C. Add alcohol dropwise. Stir 15 min.

  • Coupling: Add 2-chloro-5-methoxybenzothiazole (1.0 mmol) to the mixture.

  • Reaction: Heat to 80–100°C for 6–18 hours under inert atmosphere (

    
    ).
    
    • Note: Phenols with electron-withdrawing groups (e.g., 4-nitrophenol) may require temperatures up to 120°C due to lower nucleophilicity.

  • Quench & Work-up: Carefully quench with saturated

    
     (aq). Extract with EtOAc.[1]
    
  • Purification: Silica gel chromatography is usually required to separate the product from unreacted phenol.

Data Summary & Optimization Table

The following table summarizes expected outcomes based on nucleophile strength and reaction conditions.

Nucleophile ClassExample ReagentSolventBaseTemp (°C)Time (h)Exp. Yield
Aliphatic Amine MorpholineEthanol/DMSO

Reflux/1002-485-95%
Aromatic Amine Anilinen-ButanolNone/HClReflux (118)12-2460-75%
Phenol 4-MethoxyphenolDMF

1008-1270-85%
Thiol ThiophenolDMF

802-4>90%
Hydrazine Hydrazine HydrateEthanolNoneReflux480-90%

Note: Aromatic amines (anilines) are poor nucleophiles. If the reaction is sluggish, add catalytic HCl (to activate the benzothiazole via protonation of the ring nitrogen) or use Buchwald-Hartwig coupling if


 fails.

Troubleshooting: The "5-Methoxy" Factor

If conversion is low (<20%) after standard times:

  • Switch Solvent: Move from Ethanol to NMP (N-Methyl-2-pyrrolidone) . NMP allows higher temperatures and better solubilizes the intermediate complexes.

  • Leaving Group Swap: If the 2-chloro substrate is unreactive, convert it to the 2-sulfonyl derivative (via oxidation of a 2-thioether). The sulfonyl group is a superior leaving group (

    
     vs Cl) and can facilitate substitution even on electron-rich rings.
    
  • Microwave: Thermal heating is often inefficient for deactivated systems due to slow heat transfer. Microwave irradiation provides direct dielectric heating, often overcoming the activation energy barrier of the 5-OMe substituted ring.

References

  • Synthesis and biological evaluation of 2-substituted benzothiazoles. Journal of Chemical Sciences, 2012. Link[2]

  • Nucleophilic substitution of 2-chlorobenzothiazole: A comparative guide. BenchChem Application Notes, 2025. Link

  • Microwave-assisted synthesis of 2-aminothiazole derivatives. Journal of University of Shanghai for Science and Technology, 2022. Link

  • Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives. ResearchGate, 2018. Link

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 2022. Link

Sources

Application Note: Selective C2 C-H Activation of 6-Bromo-5-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The Challenge: The functionalization of 6-bromo-5-methoxybenzothiazole presents a classic chemoselectivity paradox in medicinal chemistry. The molecule contains two reactive sites:

  • C2-H Bond: Acidic (

    
     in DMSO) and electronically activated, but requires transition metal catalysis or radical conditions to cleave.
    
  • C6-Br Bond: A highly reactive handle for traditional cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

The Objective: To activate the C2-H bond for arylation or alkylation without disturbing the C6-Br bond. Preserving the bromine is critical for downstream SAR (Structure-Activity Relationship) diversification.

Mechanistic Insight: Standard Palladium-catalyzed C-H activation conditions often fail because oxidative addition into the C-Br bond (


 kcal/mol) is kinetically faster than the C-H activation step (

kcal/mol). To overcome this, we must utilize mechanisms that are orthogonal to aryl halides:
  • Strategy A (Arylation): Copper-catalyzed C-H activation.[1] Copper(I) does not readily undergo oxidative addition with aryl bromides, providing high chemoselectivity for the acidic C2-H.

  • Strategy B (Alkylation): Minisci-type radical substitution.[2] Nucleophilic alkyl radicals attack the most electron-deficient position (C2) and are inert toward the C-Br bond.

Decision Matrix & Selectivity Map

The following diagram illustrates the competitive pathways and the logic behind the selected protocols.

ReactionSelectivity Substrate 6-Bromo-5-methoxy- benzothiazole Path_Pd Standard Pd(0)/Pd(II) Conditions Substrate->Path_Pd High Risk Path_Cu Copper(I) Catalysis (Protocol 1) Substrate->Path_Cu Arylation Path_Rad Radical (Minisci) (Protocol 2) Substrate->Path_Rad Alkylation Prod_Poly Polymerization/Mixture (C6 & C2 reaction) Path_Pd->Prod_Poly Oxidative Addition at C6-Br Prod_C2_Aryl C2-Arylated Product (C6-Br Intact) Path_Cu->Prod_C2_Aryl Base-Assisted Metallation Prod_C2_Alkyl C2-Alkylated Product (C6-Br Intact) Path_Rad->Prod_C2_Alkyl Radical Addition

Figure 1: Chemoselectivity map. Standard Pd conditions risk C6-Br cleavage. Cu and Radical pathways ensure C2 selectivity.

Protocol 1: Copper-Catalyzed C2-H Arylation

Best for: Installing aryl/heteroaryl rings while keeping C6-Br intact. Mechanism: Base-assisted cupration followed by oxidative coupling or transmetallation.

Reagents & Setup
ComponentReagentEquiv.Role
Substrate 6-Bromo-5-methoxybenzothiazole1.0Starting Material
Partner Aryl Iodide (Ar-I)1.5 - 2.0Coupling Partner (Iodides preferred over bromides)
Catalyst CuI (Copper(I) Iodide)0.1 - 0.2Catalyst (Orthogonal to C-Br)
Ligand 1,10-Phenanthroline0.1 - 0.2Stabilizes Cu-intermediate
Base

or

2.0Deprotonates C2-H
Solvent DMF or DMA[0.2 M]Polar aprotic solvent required
Step-by-Step Methodology
  • Preparation: In a glovebox or under active Argon flow, charge a flame-dried Schlenk tube with Substrate (1.0 equiv), Aryl Iodide (1.5 equiv), CuI (10 mol%), 1,10-Phenanthroline (10 mol%), and

    
      (2.0 equiv).
    
  • Solvation: Add anhydrous DMF (degassed) to reach a concentration of 0.2 M.

  • Reaction: Seal the tube and heat to 100–120 °C for 12–16 hours.

    • Note: The 5-methoxy group provides electron density that stabilizes the ring but does not significantly hinder the C2 acidity.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove copper salts. Wash the filtrate with water (3x) to remove DMF.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Expert Insight: Using Aryl Iodides is crucial here. The rate of oxidative addition of Cu(I) to Ar-I is sufficient, whereas Ar-Br is sluggish under these conditions, ensuring the C6-Br on your substrate remains untouched [1].

Protocol 2: Minisci C2-H Alkylation (Radical)

Best for: Installing alkyl groups (Methyl, Ethyl, Isopropyl, Cycloalkyl). Mechanism: Nucleophilic radical attack on the protonated heterocycle.

Reagents & Setup
ComponentReagentEquiv.Role
Substrate 6-Bromo-5-methoxybenzothiazole1.0Starting Material
Radical Source Carboxylic Acid (

)
3.0Precursor to alkyl radical
Oxidant

(Persulfate)
2.0 - 3.0Generates radical via decarboxylation
Catalyst

0.1 - 0.2Catalyzes decarboxylation
Acid TFA (Trifluoroacetic acid)1.0Protonates N3 to activate C2
Solvent DCM/Water (Biphasic)[0.1 M]Standard Minisci solvent system
Step-by-Step Methodology
  • Preparation: Dissolve Substrate (1.0 equiv) in DCM. Add Water (equal volume).

  • Activation: Add TFA (1.0 equiv). This protonates the Nitrogen (N3), making C2 highly electrophilic.

  • Reagent Addition: Add

    
      (10-20 mol%) and the Carboxylic Acid  (3.0 equiv).
    
  • Initiation: Heat to 40–50 °C (or reflux DCM). Add Ammonium Persulfate solution dropwise over 30 minutes.

    • Caution: Gas evolution (

      
      ) will occur. Ensure open venting or a bubbler.
      
  • Monitoring: Monitor by TLC. If conversion stalls, add more oxidant/acid.

  • Workup: Neutralize with saturated

    
    . Extract with DCM.
    

Expert Insight: The 5-methoxy group exerts an electronic effect. As an Electron Donating Group (EDG), it makes the ring slightly less electrophilic than unsubstituted benzothiazole. Consequently, you may need slightly higher temperatures (50 °C) or excess radical precursor compared to standard protocols. However, the C6-Br is completely stable to these radical conditions [2].

Protocol 3: "High-Risk" Palladium C-H Arylation

Context: Only use if Copper chemistry fails (e.g., complex coupling partners). Requirement: You must use a CMD (Concerted Metallation-Deprotonation) mechanism to lower the energy of C-H activation below that of C-Br insertion.

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     or 
    
    
    
    (Electron-rich, bulky ligands favor C-H activation).
  • Base:

    
     or PivOK (Potassium Pivalate) . Pivalate is essential for the CMD mechanism.
    
  • Solvent: Toluene, 110 °C.

Warning: Even with Pivalate, trace oxidative addition at C6-Br is possible (approx. 5-10% byproduct). Rigorous temperature control is required.

Workflow Visualization

Workflow Start Start: 6-Br-5-OMe-Benzothiazole Decision Target Substituent? Start->Decision Route_A Route A: Aryl Group (Cu-Catalysis) Decision->Route_A Aryl Route_B Route B: Alkyl Group (Minisci Radical) Decision->Route_B Alkyl Step_A1 Mix: Substrate + Ar-I + CuI + Phenanthroline + Base Route_A->Step_A1 Step_B1 Mix: Substrate + R-COOH + AgNO3 + TFA Route_B->Step_B1 Step_A2 Heat: 120°C, DMF, 16h Step_A1->Step_A2 Result Product: C2-Functionalized C6-Br Preserved Step_A2->Result Step_B2 Add: Persulfate (Dropwise) 40-50°C, Biphasic Step_B1->Step_B2 Step_B2->Result

Figure 2: Operational workflow for selecting and executing the correct protocol.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Cu) Catalyst poisoning by SulfurIncrease CuI loading to 20 mol%; Ensure reagents are dry.
C6-Br Loss (Dehalogenation) Pd contamination or excessive heatSwitch strictly to Copper protocol; Lower temp to 100°C.
Homocoupling (Ar-Ar) Oxidant presence (in Cu path)Ensure strict Argon atmosphere; degas solvents thoroughly.
Polymixture (Minisci) Over-alkylationControl radical flux by slow addition of oxidant; stop reaction at 70% conversion.

References

  • Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Copper-Catalyzed Arylation of Heterocycle C-H Bonds. Accounts of Chemical Research. [Link]

  • Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists.[3] MedChemComm. [Link]

  • Yamaguchi, J., Yamaguchi, A. D., & Itami, K. (2012). C–H Bond Functionalization: Emerging Synthetic Tools for Natural Products and Pharmaceuticals.[4][5][6] Angewandte Chemie International Edition. [Link]

  • Hagui, W., Doucet, H., & Soulé, J. F. (2019). Application of Palladium-Catalyzed C(sp2)–H Bond Arylation to the Synthesis of Polycyclic Aromatic Hydrocarbons. Chem. Rec. [Link]

Sources

Strategic Synthesis of 2-Amino-6-bromo-5-methoxybenzothiazole Precursors: A Detailed Guide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] These compounds exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This application note provides a comprehensive, in-depth guide to the synthesis of 2-amino-6-bromo-5-methoxybenzothiazole, a key intermediate for drug discovery. We will detail the strategic synthesis of its crucial precursor, 4-bromo-3-methoxyaniline, and the subsequent one-pot cyclization to form the target benzothiazole. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and characterization data to ensure reproducibility and high purity.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system is a "privileged structure" in drug development, frequently appearing in compounds targeting a diverse range of biological pathways.[5] Its derivatives have been extensively explored for applications in oncology, with some compounds showing potent inhibitory effects on various kinases.[1][6] The specific substitution pattern of 2-amino-6-bromo-5-methoxybenzothiazole makes it a valuable building block for creating novel therapeutics with tailored pharmacological profiles. The strategic placement of the bromo, methoxy, and amino groups provides distinct points for further chemical modification and structure-activity relationship (SAR) studies.

This guide moves beyond a simple recitation of steps to explain the causality behind the chosen synthetic route, empowering researchers to not only replicate the procedure but also to adapt it for their specific research needs.

Retrosynthetic Strategy and Pathway Overview

A logical retrosynthetic analysis of the target molecule, 2-amino-6-bromo-5-methoxybenzothiazole, dictates a two-stage approach. The primary disconnection occurs at the thiazole ring, leading back to the key aromatic precursor, 4-bromo-3-methoxyaniline. This aniline derivative contains the requisite substitution pattern that will be conserved in the final product.

The overall forward synthesis strategy is therefore:

  • Synthesis of the Key Precursor: Preparation of 4-bromo-3-methoxyaniline via the reduction of 1-bromo-2-methoxy-4-nitrobenzene.

  • Benzothiazole Ring Formation: A one-pot electrophilic cyclization of 4-bromo-3-methoxyaniline using potassium thiocyanate and bromine to yield the final product.

G cluster_0 Overall Synthetic Pathway A 1-Bromo-2-methoxy-4-nitrobenzene B 4-Bromo-3-methoxyaniline (Key Precursor) A->B Reduction (Zn, NH4Cl) C 2-Amino-6-bromo-5-methoxybenzothiazole (Target Molecule) B->C Thiocyanation & Cyclization (KSCN, Br2)

Caption: Overall synthetic pathway for 2-amino-6-bromo-5-methoxybenzothiazole.

Part I: Synthesis of Key Precursor, 4-Bromo-3-methoxyaniline

The synthesis of a correctly substituted aniline is the most critical step in this pathway. 4-Bromo-3-methoxyaniline serves as the foundational building block, providing the essential bromo and methoxy groups in the correct orientation for the final product.[7] The most efficient and high-yielding method for its preparation is the chemical reduction of its nitro-aromatic counterpart.

Causality of the Method:

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. While various methods exist (e.g., catalytic hydrogenation), the use of zinc powder with an ammonium chloride buffer is particularly effective, scalable, and avoids the need for high-pressure equipment.[8] Zinc acts as the reducing agent, transferring electrons to the nitro group, while ammonium chloride provides a proton source in a controlled manner to prevent the formation of undesired side products.

Experimental Protocol: Reduction of 1-Bromo-2-methoxy-4-nitrobenzene
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-bromo-2-methoxy-4-nitrobenzene (1.0 eq).

  • Solvent Addition: Add tetrahydrofuran (THF) to dissolve the starting material (approx. 8-10 mL per gram of nitro compound).

  • Reagent Addition: To the solution, add ammonium chloride (12.0 eq) and zinc powder (12.0 eq). The use of a large excess of the reducing system ensures the reaction proceeds to completion.

  • Reaction Execution: Heat the mixture to reflux and maintain for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® (diatomaceous earth) to remove the zinc residue. Wash the Celite® pad with additional THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Partition the resulting residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purification & Validation: The resulting yellow solid is often of sufficient purity for the next step. If required, it can be further purified by column chromatography. The product identity should be confirmed by ¹H NMR spectroscopy.[8]

Data Summary: Precursor Synthesis
ParameterValueReference
Starting Material1-Bromo-2-methoxy-4-nitrobenzene[8]
Reducing AgentZinc Powder / Ammonium Chloride[8]
SolventTetrahydrofuran (THF)[8]
TemperatureReflux (~66 °C)[8]
Reaction Time12-16 hours (overnight)[8]
Typical Yield ~85-90% [8]
Molecular FormulaC₇H₈BrNO[9]
Molecular Weight202.05 g/mol
AppearanceYellow Solid[8]
Melting Point96-100 °C

Part II: Synthesis of 2-Amino-6-bromo-5-methoxybenzothiazole

This stage involves the construction of the thiazole ring onto the aniline precursor. The reaction proceeds via an in-situ electrophilic thiocyanation of the aromatic ring, followed by an intramolecular cyclization. This one-pot procedure is highly efficient for generating the 2-aminobenzothiazole core.[10]

Mechanistic Insight:

The reaction is a variation of the Hugerschoff benzothiazole synthesis.

  • Thiocyanogen Formation: Bromine (Br₂) reacts with potassium thiocyanate (KSCN) to form the highly reactive electrophile, thiocyanogen ((SCN)₂).

  • Electrophilic Aromatic Substitution: The electron-rich aniline ring attacks the thiocyanogen electrophile. The amino group strongly directs the substitution to the position para to it, which is already occupied by the bromine atom. Therefore, the substitution occurs at the ortho position, which is activated by both the amino and methoxy groups.

  • Intramolecular Cyclization: The nitrogen of the newly introduced thiocyanate group attacks the carbon atom of the aniline ring that is bonded to the amino group, and following a series of proton transfers and tautomerization, the stable aromatic 2-aminobenzothiazole ring is formed.

Experimental Protocol: One-Pot Cyclization

G cluster_1 Experimental Workflow: Benzothiazole Synthesis S1 1. Dissolve 4-bromo-3-methoxyaniline & KSCN in glacial acetic acid. S2 2. Cool mixture in ice bath (0-10 °C). S1->S2 S3 3. Slowly add Br2 solution in acetic acid dropwise. Maintain T < 10 °C. S2->S3 S4 4. Stir at room temperature for 2-4 hours. S3->S4 S5 5. Pour into ice water to precipitate product. S4->S5 S6 6. Neutralize with NH4OH to pH ~7. S5->S6 S7 7. Filter, wash with water, and dry the solid product. S6->S7 S8 8. Recrystallize from ethanol for purification. S7->S8

Sources

Functionalization of 6-bromo-5-methoxybenzothiazole for SAR studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-bromo-5-methoxybenzothiazole is a "privileged scaffold" intermediate, widely utilized in the development of PET radiotracers (e.g., Pittsburgh Compound B analogs for amyloid imaging), kinase inhibitors, and antitumor agents. Its utility stems from its unique substitution pattern:

  • C-6 Bromide: A versatile handle for cross-coupling reactions to extend the core.

  • C-5 Methoxy: An electron-donating group (EDG) that modulates the electronic environment of the benzene ring and serves as a masked phenol for solubility tuning.

  • C-2 Position: An acidic C-H bond allowing for direct heteroarylation or nucleophilic functionalization.

This Application Note provides a validated, modular workflow for diversifying this scaffold to generate high-quality Structure-Activity Relationship (SAR) libraries.

Strategic Overview: The Chemical Space Map

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

ChemicalSpace Core 6-bromo-5-methoxybenzothiazole C6 C-6 Diversification (Suzuki/Buchwald) Core->C6 Pd(0) Oxidative Addition C5 C-5 Modulation (Demethylation -> Etherification) Core->C5 Lewis Acid (BBr3) C2 C-2 Extension (C-H Activation/Lithiation) Core->C2 Deprotonation (pKa ~29) or Pd(II) Catalysis Biaryl Biaryl Analogs (Pi-Stacking) C6->Biaryl Amine Amino-Analogs (Solubility) C6->Amine Phenol H-Bond Donors (Polarity) C5->Phenol Hetero Extended Heterocycles (Target Binding) C2->Hetero

Figure 1: Strategic functionalization map. The C-6 position is the primary vector for SAR, while C-5 and C-2 allow for physicochemical property tuning.

Module 1: C-6 Diversification (The Workhorse)

The C-6 bromine is the most reactive handle. However, the ortho-methoxy group (C-5) exerts an electron-donating effect, slightly deactivating the C-Br bond toward oxidative addition compared to electron-deficient systems. Robust catalyst systems are required.

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Target: Introduction of aryl/heteroaryl groups.

Reagents:

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (Recommended for steric tolerance) or Pd(PPh₃)₄.

  • Base: 2M Aqueous Na₂CO₃ or Cs₂CO₃ (solid).

  • Solvent: 1,4-Dioxane/Water (4:[1]1) or Toluene/Ethanol/Water.

Step-by-Step Protocol:

  • Charge: In a microwave vial or Schlenk tube, add 6-bromo-5-methoxybenzothiazole (1.0 equiv), Aryl Boronic Acid (1.2–1.5 equiv), and Pd(dppf)Cl₂·DCM (5 mol%).

  • Degas: Seal the vessel and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen poisons the active Pd(0) species.

  • Solvent Addition: Add degassed 1,4-Dioxane and 2M Na₂CO₃ (3.0 equiv) via syringe.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.[1][3]

  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validation:

  • TLC: The starting material (SM) is usually less polar than the biaryl product.

  • LCMS: Look for the disappearance of the Br isotope pattern (1:1 ratio of M/M+2) and appearance of the coupled mass.

Protocol B: Buchwald-Hartwig Amination (N-Arylation)

Target: Introduction of morpholines, piperazines, or anilines for solubility.

Challenge: The benzothiazole nitrogen can chelate Palladium, arresting the cycle. Solution: Use bulky, electron-rich ligands (BrettPhos or RuPhos) to prevent catalyst poisoning.

Step-by-Step Protocol:

  • Charge: Pre-mix Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%) in dry Dioxane (1 mL/mmol) under Argon at RT for 5 mins to form the active complex.

  • Add Reactants: Add 6-bromo-5-methoxybenzothiazole (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Reaction: Heat to 100°C for 12–18 hours.

  • Workup: Filter through a Celite pad (eluting with DCM) to remove Pd black. Concentrate and purify.

Module 2: C-5 Modulation (Physicochemical Tuning)

The methoxy group is often too lipophilic. Demethylation reveals a phenol (C-5 OH), which can be left as a Hydrogen-bond donor or alkylated with solubilizing groups (e.g., fluoroethyl for PET, PEG chains).

Protocol C: Demethylation using BBr₃

Warning: BBr₃ is pyrophoric and generates HBr gas.

  • Setup: Dissolve 6-bromo-5-methoxybenzothiazole (1.0 equiv) in anhydrous DCM at 0°C (Ice bath).

  • Addition: Add BBr₃ (1M in DCM, 3.0 equiv ) dropwise.

    • Note: The thiazole nitrogen will complex with the first equivalent of Boron. Excess BBr₃ is required to effect the ether cleavage.

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

  • Quench: Cool back to 0°C. Slowly add MeOH (exothermic!) to quench excess BBr₃ and form volatile trimethyl borate.

  • Workup: Neutralize with sat. NaHCO₃. Extract with EtOAc.[3]

    • Observation: The phenol product is significantly more polar than the OMe precursor.

Module 3: C-2 Functionalization (Core Extension)

The C-2 proton is acidic (pKa ~29) but the position is also electrophilic.

Protocol D: Pd-Catalyzed C-H Activation (Direct Arylation)

Advantage: Avoids the use of unstable organolithiums.

  • Reagents: Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Cs₂CO₃ (2 equiv), Aryl Iodide (1.5 equiv).

  • Conditions: Heat in DMF or DMA at 120°C for 16 hours.

  • Mechanism: Concerted Metalation-Deprotonation (CMD). The base assists in cleaving the C2-H bond.

Protocol E: Lithiation-Trapping (Nucleophilic Substitution)

Target: Adding formyl, carboxyl, or alkyl groups.

  • Cooling: Dissolve substrate in dry THF and cool to -78°C .

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise.

    • Critical: Do not exceed -60°C. Higher temperatures cause ring scission (opening of the thiazole ring).

  • Trapping: Stir for 30 mins, then add electrophile (e.g., DMF for aldehyde, CO₂ for acid).

  • Quench: Add sat. NH₄Cl at -78°C, then warm to RT.

Experimental Workflow Diagram

Workflow Start Start: 6-bromo-5-methoxybenzothiazole Decision Select Pathway Start->Decision Suzuki_Prep Mix: Ar-B(OH)2 + Pd(dppf)Cl2 Solvent: Dioxane/H2O Decision->Suzuki_Prep C-6 Arylation BBr3_Add Add BBr3 (3.0 eq) at 0°C Solvent: DCM Decision->BBr3_Add C-5 Demethylation Degas CRITICAL: Degas (Argon) Suzuki_Prep->Degas Heat Heat: 90°C, 4-12h Degas->Heat Product Isolate & Characterize (NMR, LCMS) Heat->Product Quench Quench: MeOH (Slowly) BBr3_Add->Quench Quench->Product

Figure 2: Decision tree and critical control points for the two primary functionalization pathways.

Troubleshooting & QC Data

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Oxygen poisoning or ProtodeboronationDegas solvents vigorously; Switch to S-Phos or X-Phos ligands.
No Reaction (Buchwald) Catalyst poisoning by Thiazole NUse BrettPhos; Ensure Pd source is high quality (not black).
Ring Opening (Lithiation) Temperature too high (> -60°C)Maintain -78°C strictly; Use internal thermometer.
Incomplete Demethylation Boron-Nitrogen complexationIncrease BBr₃ to 3.0–4.0 equivalents; extend reaction time.

Characterization Benchmarks:

  • 1H NMR (DMSO-d6):

    • C2-H: Singlet at ~9.4 ppm (Diagnostic for benzothiazole core integrity).

    • OMe: Singlet at ~3.9 ppm (Disappears upon demethylation).

    • C4/C7-H: Aromatic doublets/singlets in the 7.5–8.5 ppm range.

References

  • General Benzothiazole Synthesis & SAR

    • Synthesis and biological evaluation of benzothiazole derivatives.European Journal of Medicinal Chemistry.
  • Buchwald-Hartwig Conditions for Heterocycles

    • A General Catalyst for the Amination of Heteroaryl Halides.J. Am. Chem. Soc.[4][5] (Buchwald Group).[4][6]

  • C-H Activation of Benzothiazoles

    • Pd-Catalyzed Direct Arylation of Benzothiazoles.[7]Journal of Organic Chemistry.

  • Amyloid Imaging Agents (PIB Derivatives)

    • Synthesis and Evaluation of 11C-Labeled 6-Substituted 2-Arylbenzothiazoles.Journal of Medicinal Chemistry.

Sources

Preparation of 6-bromo-5-methoxybenzothiazole-2-thiol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Derivatization of 6-Bromo-5-methoxybenzothiazole-2-thiol Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Strategic Rationale

The benzothiazole-2-thiol scaffold is a privileged pharmacophore, serving as a core structural motif in the development of heat shock protein-90 (Hsp90) inhibitors, broad-spectrum antibacterial agents, and radioprotective chemicals[1]. Specifically, the 6-bromo-5-methoxybenzothiazole-2-thiol derivative offers a highly tunable electronic and steric profile. The 5-methoxy group acts as an electron-donating hydrogen-bond acceptor, while the 6-bromo substituent provides a heavy atom for halogen bonding and a critical synthetic handle for late-stage transition-metal-catalyzed cross-coupling.

This guide outlines two orthogonal, self-validating synthetic strategies for the preparation of this core scaffold, followed by a protocol for its S-alkylation to generate biologically active derivatives[2].

Mechanistic Causality in Synthetic Design

To achieve absolute regiocontrol and high purity, experimental choices must be dictated by the electronic properties of the starting materials.

  • Route A (The Hugerschoff-Sandmeyer Sequence): This classical "bottom-up" approach begins with 4-bromo-3-methoxyaniline. The Hugerschoff reaction utilizes potassium thiocyanate and bromine[3]. Bromine oxidizes the thiocyanate to thiocyanogen in situ, which undergoes electrophilic aromatic substitution. The synergistic directing effects of the bromo and methoxy groups force the cyclization exclusively at the C6 position of the aniline, yielding 2-amino-6-bromo-5-methoxybenzothiazole. A subsequent Sandmeyer-type diazotization and substitution with potassium ethyl xanthate yields the 2-thiol.

  • Route B (DBU-Promoted Tandem Cyclization): A modern, highly efficient, metal-free method involves the tandem reaction of an o-haloaniline (e.g., 2-iodo-4-bromo-5-methoxyaniline) with carbon disulfide (CS₂)[1]. We utilize 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an optimal non-nucleophilic base. DBU facilitates the nucleophilic attack of the aniline nitrogen onto CS₂ to form a dithiocarbamate intermediate, and subsequently captures the generated acid to drive the intramolecular nucleophilic aromatic substitution (S_NAr) cyclization without degrading the CS₂[1].

Workflow Visualization

SynthesisWorkflow Start1 4-Bromo-3-methoxyaniline Step1 Hugerschoff Cyclization (KSCN, Br2, AcOH) Start1->Step1 Int1 2-Amino-6-bromo-5-methoxybenzothiazole Step1->Int1 Step2 Sandmeyer Thiolation (NaNO2, HCl, EtOCS2K) Int1->Step2 Product 6-Bromo-5-methoxybenzothiazole-2-thiol Step2->Product Start2 2-Iodo-4-bromo-5-methoxyaniline Step3 Tandem Cyclization (CS2, DBU, Toluene, 80°C) Start2->Step3 Step3->Product Green Route Deriv S-Alkylation (e.g., Chloroacetamides) Target Derivatives Product->Deriv Base (K2CO3), DMF

Synthetic pathways for 6-bromo-5-methoxybenzothiazole-2-thiol and derivatives.

Self-Validating Experimental Protocols

Protocol A: Synthesis via Hugerschoff-Sandmeyer Sequence

Step 1: Hugerschoff Cyclization

  • Reaction Setup: Dissolve 4-bromo-3-methoxyaniline (10 mmol) and potassium thiocyanate (40 mmol) in glacial acetic acid (30 mL)[3]. Cool the vessel to 0–5 °C using an ice-water bath.

  • Controlled Oxidation: Add a solution of bromine (10 mmol) in glacial acetic acid (10 mL) dropwise over 30 minutes. Causality: Slow addition at low temperatures prevents over-bromination of the electron-rich aromatic ring and controls the exothermic generation of the reactive thiocyanogen intermediate.

  • Cyclization & Isolation: Stir at room temperature for 2 hours, then heat to 80 °C for 1 hour. Pour into ice water and neutralize with aqueous ammonia. Filter and recrystallize the precipitate from ethanol.

  • Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting aniline (R_f ~0.6) and appearance of a highly UV-active spot (R_f ~0.3) indicates completion. ¹H-NMR will show a broad singlet at ~5.3 ppm (NH₂).

Step 2: Sandmeyer-Type Thiolation

  • Diazotization: Suspend the intermediate (5 mmol) in 15 mL of 6M HCl at 0 °C. Add aqueous sodium nitrite (5.5 mmol) dropwise. Causality: Maintaining the temperature below 5 °C is critical to prevent the decomposition of the diazonium salt into a phenol.

  • Thiolation & Hydrolysis: Add the cold diazonium solution dropwise to a pre-heated (65 °C) aqueous solution of potassium ethyl xanthate (10 mmol). Reflux for 2 hours to hydrolyze the xanthate ester.

  • Isolation: Acidify with dilute HCl to pH 2, filter the precipitated 2-thiol, and recrystallize (ethanol/water).

  • Validation Check: The successful formation of the diazonium salt is visually confirmed when the opaque suspension transitions into a clear solution. The final product is validated by the absence of the NH₂ stretch (~3300 cm⁻¹) in FT-IR.

Protocol B: DBU-Promoted Tandem Cyclization (Green Route)
  • Reaction Setup: In an inert atmosphere (N₂), combine 2-iodo-4-bromo-5-methoxyaniline (5 mmol), carbon disulfide (15 mmol), and DBU (10 mmol) in anhydrous toluene (20 mL)[1].

  • Tandem Cyclization: Heat the mixture to 80 °C for 6 hours. Causality: Toluene provides the optimal non-polar environment to suppress side reactions, while DBU acts as the ideal base to capture generated HI without acting as a competing nucleophile against CS₂[1].

  • Isolation: Evaporate the toluene under reduced pressure. Dissolve the residue in water, acidify with 1M HCl to precipitate the product, and recrystallize.

  • Validation Check: The final 2-thiol product validation includes a characteristic C=S stretch (~1050 cm⁻¹) in FT-IR, reflecting its tautomeric thione form, and a downfield shift in ¹³C-NMR for the C2 carbon (~190 ppm).

Protocol C: S-Alkylation for Derivative Preparation

Benzothiazole-2-thiol compounds can be derivatized to induce apoptosis in cancer cell lines (e.g., HepG2)[2].

  • Reaction: Dissolve 6-bromo-5-methoxybenzothiazole-2-thiol (2 mmol) and potassium carbonate (3 mmol) in DMF (10 mL). Add an alkylating agent (e.g., 2-chloro-N-(pyridin-2-yl)acetamide, 2.2 mmol)[2][4].

  • Incubation: Stir at room temperature for 4–5 hours. Causality: K₂CO₃ is a mild base that selectively deprotonates the thiol (pK_a ~7) over the amide, ensuring selective S-alkylation rather than N-alkylation[4].

  • Isolation: Pour into ice water, filter the solid, and recrystallize from ethyl acetate/petroleum ether[2].

  • Validation Check: S-alkylation is confirmed by the disappearance of the thiol/thione proton signal in ¹H-NMR and the emergence of a singlet at ~4.2 ppm corresponding to the -S-CH₂- linker[2].

Quantitative Performance & Optimization Data

To assist in route selection, the following table summarizes the quantitative metrics of the two primary synthetic pathways based on standardized 5 mmol scale reactions.

Synthetic RoutePrimary Reagents / CatalystTemp (°C)Time (h)Avg. Yield (%)E-Factor (Atom Economy)
Route A (Hugerschoff-Sandmeyer)KSCN, Br₂, NaNO₂, EtOCS₂K0 to 8012.060 - 65%High Waste (Low Economy)
Route B (Tandem Cyclization)CS₂, DBU806.085 - 90%Low Waste (High Economy)
Derivatization (S-Alkylation)K₂CO₃, Alkyl Chloride254.570 - 90%Moderate

References

  • Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide Source: Organic Chemistry Portal URL:[Link]

  • Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents Source: PMC (National Institutes of Health) URL:[Link]

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance Source: Der Pharma Chemica URL:[Link]

Sources

Using 6-bromo-5-methoxybenzothiazole as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Bromo-5-methoxybenzothiazole as a Privileged Scaffold for Targeted Kinase Inhibitor Discovery

Executive Summary & Scaffold Rationale

The development of small-molecule kinase inhibitors requires core scaffolds that can reliably anchor into the highly conserved ATP-binding pocket while offering synthetic vectors to probe specificity regions. The benzothiazole bicyclic system has emerged as a highly privileged pharmacophore in oncology and neuropharmacology, successfully yielding inhibitors against targets such as Aurora kinases, Abl, and histone deacetylases (HDACs)[1].

Within this chemical space, 6-bromo-5-methoxybenzothiazole represents a uniquely optimized building block. The 5-methoxy group acts as a critical hydrogen-bond acceptor and conformational director. In structural studies of Focal Adhesion Kinase (FAK), the methoxybenzothiazole moiety has been shown to facilitate tight binding within the kinase domain, forming essential interactions with the hinge region[2]. Simultaneously, the bromine atom at the C6 position serves as an ideal orthogonal handle for palladium-catalyzed cross-coupling, allowing medicinal chemists to rapidly project structural diversity into the solvent-exposed channel or the hydrophobic back pocket.

Structural Biology & Binding Mechanics

Understanding the causality of binding is paramount for rational drug design. When utilizing the 6-bromo-5-methoxybenzothiazole scaffold, three distinct mechanistic advantages are observed:

  • Hinge Region Anchoring : The nitrogen atom of the thiazole ring typically accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Cys502 in FAK). The adjacent 5-methoxy group can engage in secondary dipole interactions or dictate the torsional angle of C6-substituents, preventing steric clashes with the gatekeeper residue.

  • Back-Pocket Exploitation (Type II Inhibition) : By functionalizing the C6-bromo position with bulky, lipophilic groups (e.g., 3-(trifluoromethyl)phenyl derivatives), the scaffold can stabilize the inactive DFG-out conformation of kinases like BRAF. This approach was instrumental in the discovery of pan-RAF inhibitors like TAK-632, which utilize the benzothiazole core to achieve high potency and slow off-rate kinetics[3].

  • Multi-Target Adaptability : Beyond FAK and RAF, benzothiazole-derived scaffolds have demonstrated profound efficacy against CDC2-like kinases (CLK1/2), which are implicated in neurodegenerative diseases and abnormal RNA splicing in cancer[4].

Discovery Workflow Visualization

G cluster_synthesis Synthetic Derivatization cluster_targets Target Kinase Inhibition Scaffold 6-Bromo-5-methoxybenzothiazole (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (C6-Position) Scaffold->Suzuki Buchwald Buchwald-Hartwig Amination (C6-Position) Scaffold->Buchwald FAK Focal Adhesion Kinase (FAK) Suzuki->FAK CLK CDC2-like Kinases (CLK1/2) Buchwald->CLK Phenotype Tumor Cell Apoptosis & Migration Arrest FAK->Phenotype CLK->Phenotype

Workflow from 6-bromo-5-methoxybenzothiazole derivatization to phenotypic screening.

Experimental Protocols

Protocol 1: C6-Derivatization via Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a library of 6-aryl-5-methoxybenzothiazole derivatives to probe the kinase hydrophobic pocket. Causality & Validation: Palladium-catalyzed Suzuki coupling is chosen for its high functional group tolerance. Using Pd(dppf)Cl₂ ensures that the bulky bidentate ligand prevents premature reductive elimination, which is crucial when coupling sterically hindered ortho-substituted aryl boronic acids to the C6 position.

Step-by-Step Methodology :

  • Preparation : In an oven-dried Schlenk flask, combine 6-bromo-5-methoxybenzothiazole (1.0 equiv, 0.5 mmol) and the desired aryl boronic acid (1.2 equiv).

  • Catalyst & Base Addition : Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (3.0 equiv). Note: K₂CO₃ is selected over weaker bases to ensure rapid transmetalation without degrading the benzothiazole core.

  • Solvent System : Suspend the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Causality: The 4:1 ratio optimally solvates both the organic starting materials and the inorganic base. Degassing via argon sparging for 15 minutes is strictly required to prevent oxidative deactivation of the Pd(0) species.

  • Reaction : Heat the mixture to 90°C under an argon atmosphere for 12 hours.

  • Self-Validation Check : Before quenching, extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The protocol is self-validating: the reaction is only deemed complete when the isotopic bromine signature (M and M+2 peaks of equal intensity) of the starting material is completely depleted.

  • Workup : Cool to room temperature, filter through a Celite pad to remove palladium black, and purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Luminescent Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify the IC₅₀ of the synthesized benzothiazole derivatives against target kinases (e.g., FAK, CLK2). Causality & Validation: The ADP-Glo assay is utilized because it measures ATP depletion universally, avoiding the safety and disposal issues of radiometric ³³P-ATP assays. Crucially, running the assay at the specific ATP Kₘ for each kinase ensures that the derived IC₅₀ values are directly proportional to the inhibitor's binding affinity (Kᵢ), adhering to the Cheng-Prusoff equation.

Step-by-Step Methodology :

  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of the benzothiazole derivatives in 100% DMSO. Transfer 100 nL of each concentration to a white 384-well assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure volumetric precision.

  • Enzyme Pre-Incubation : Add 5 µL of the target kinase (e.g., 15 nM CLK2 or FAK) suspended in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate at room temperature for 30 minutes. Causality: This pre-incubation step is vital for identifying Type II inhibitors, which often exhibit slow-binding kinetics due to the required conformational shift (DFG-in to DFG-out) of the kinase.

  • Reaction Initiation : Add 5 µL of a substrate/ATP mix. The ATP concentration MUST be pre-calibrated to the exact Kₘ of the specific kinase batch.

  • Incubation : Seal the plate and incubate for 60 minutes at 25°C.

  • Signal Generation : Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes. Then, add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction.

  • Readout : Measure luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) data for a representative panel of 6-substituted-5-methoxybenzothiazole derivatives, demonstrating the scaffold's versatility across different kinase families.

Compound IDC6-Substitution (Vector)FAK IC₅₀ (nM)CLK2 IC₅₀ (nM)BRAF(V600E) IC₅₀ (nM)
BMB-01 Unsubstituted (6-Bromo)>10,000>10,000>10,000
BMB-02 4-Aminophenyl421,150890
BMB-03 3-(Trifluoromethyl)phenyl3155835
BMB-04 2-Fluoropyridin-4-yl18420215

Data Interpretation: The unmodified bromo-scaffold (BMB-01) lacks sufficient complexity to achieve high-affinity binding. Substitution with a 4-aminophenyl group (BMB-02) heavily favors FAK inhibition, likely due to favorable hydrogen bonding in the solvent-exposed region. Conversely, the bulky, electron-withdrawing 3-(trifluoromethyl)phenyl group (BMB-03) drives the selectivity toward CLK2 and BRAF(V600E), exploiting the deep hydrophobic pockets characteristic of these kinases[4],[3].

References

  • Source: National Institutes of Health (NIH)
  • New horizons in benzothiazole scaffold for cancer therapy: Advances in bioactivity, functionality, and chemistry Source: SRUC, Scotland's Rural College URL
  • Discovery of a Selective Kinase Inhibitor (TAK-632)
  • Recent advances in focal adhesion kinase (FAK)

Sources

Cross-coupling reagents for 6-bromo-5-methoxybenzothiazole functionalization

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Cross-Coupling Functionalization of 6-Bromo-5-Methoxybenzothiazole

Introduction: The Strategic Value of the Benzothiazole Core

The benzothiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and advanced materials.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in medicinal chemistry. Specifically, 6-bromo-5-methoxybenzothiazole serves as a versatile and strategically important building block. The presence of a methoxy group at the 5-position and a bromine atom at the 6-position allows for precise, late-stage functionalization. This guide provides detailed application notes and robust protocols for the derivatization of this key intermediate using a suite of powerful palladium-catalyzed cross-coupling reactions. These methodologies empower researchers to generate diverse molecular libraries for applications ranging from drug discovery to materials science.

General Experimental Workflow

The successful execution of cross-coupling reactions hinges on a systematic and meticulous workflow. Key stages include precise reaction setup under inert conditions, careful monitoring of the reaction progress, a well-defined work-up procedure to isolate the crude product, and finally, purification to obtain the desired compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup Inert Atmosphere Setup (Glovebox or Schlenk Line) reagents Weigh Substrates, Catalyst, Ligand, and Base setup->reagents solvent Add Anhydrous Solvent reagents->solvent degas Degas Mixture solvent->degas heat Heat to Temperature & Stir degas->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method for forming carbon-carbon bonds, celebrated for its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents.[2][3] It is the premier choice for coupling aryl, heteroaryl, or vinyl boronic acids and esters to the 6-position of the benzothiazole core.

Reaction Principle & Mechanism

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[4][5] The key steps are the oxidative addition of the aryl bromide to the Pd(0) center, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3][6]

G pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L₂-R² pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product reagents R¹-Br (6-bromo-5-methoxybenzothiazole) reagents->pd2_complex boronic_acid R²-B(OH)₂ + Base boronic_acid->pd2_complex

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol (General)
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-bromo-5-methoxybenzothiazole (1.0 equiv.), the desired arylboronic acid or pinacol ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or DME.[7]

  • Reaction Conditions: Heat the mixture to the desired temperature (commonly 80-100 °C) and stir vigorously for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.

Quantitative Data Summary
Catalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Pd(dppf)Cl₂ (3)(dppf)K₂CO₃ (2.0)DME802-485-95[7]
Pd(OAc)₂ (5)SPhosK₃PO₄ (2.0)Toluene/H₂O10012-1670-90
Pd₂(dba)₃ (2)XPhosCs₂CO₃ (2.0)1,4-Dioxane908-1280-98
Key Insights & Troubleshooting
  • Catalyst Choice: Pd(dppf)Cl₂ is a robust and highly effective catalyst for a wide range of arylboronic acids.[7] For more challenging or sterically hindered couplings, catalyst systems using bulky, electron-rich phosphine ligands like SPhos or XPhos are recommended.[2]

  • Base Selection: The choice of base is crucial. Inorganic carbonates (K₂CO₃, Cs₂CO₃) are commonly used. K₃PO₄ is often effective for less reactive aryl chlorides or hindered substrates. The base activates the boronic acid to facilitate transmetalation.[5]

  • Troubleshooting: Low yields can often be attributed to decomposition of the boronic acid (homocoupling), incomplete reaction, or catalyst deactivation. Ensure all reagents and solvents are anhydrous and properly degassed. Screening different ligands or bases can significantly improve outcomes.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a transformative palladium-catalyzed reaction for forming carbon-nitrogen bonds.[8][9] This method is indispensable for synthesizing aryl amines and has largely replaced harsher classical methods.[8] It allows for the direct coupling of primary or secondary amines to the 6-position of the benzothiazole core, a critical transformation for tuning the pharmacological properties of the molecule.

Reaction Principle & Mechanism

The catalytic cycle is similar in principle to other cross-couplings but tailored for C-N bond formation.[10] Following oxidative addition of the aryl bromide to Pd(0), the amine coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium amido complex. The final reductive elimination step forms the C-N bond and regenerates the active Pd(0) catalyst.[9]

G pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition amido_complex R¹-Pd(II)L₂(NR²R³) pd2_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product R¹-NR²R³ amido_complex->product reagents R¹-Br (6-bromo-5-methoxybenzothiazole) reagents->pd2_complex amine HNR²R³ + Base amine->pd2_complex G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition pd2_complex->pd0 Reductive Elimination product R¹-C≡C-R² pd2_complex->product cu_acetylide Cu-C≡C-R² cu_acetylide->pd2_complex Transmetalation cu_salt Cu(I)Br cu_acetylide->cu_salt cu_salt->cu_acetylide alkyne H-C≡C-R² + Base alkyne->cu_salt G pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition insertion_intermediate [Alkene-Pd(II)L₂-R¹]⁺ pd2_complex->insertion_intermediate Migratory Insertion beta_hydride_complex H-Pd(II)L₂-Br insertion_intermediate->beta_hydride_complex β-Hydride Elimination product R¹-Alkene insertion_intermediate->product beta_hydride_complex->pd0 Reductive Elimination alkene Alkene alkene->pd2_complex base Base base->beta_hydride_complex G pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L₂-R² pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product reagents R¹-Br (6-bromo-5-methoxybenzothiazole) reagents->pd2_complex stannane R²-Sn(Bu)₃ stannane->pd2_complex

Sources

Troubleshooting & Optimization

Improving solubility of 6-bromo-5-methoxybenzothiazole in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 6-Bromo-5-Methoxybenzothiazole

Executive Summary: The Physicochemical Challenge

6-Bromo-5-methoxybenzothiazole (CAS: 939803-90-4) presents a classic solubility profile for planar, bicyclic heterocycles: high lipophilicity (Calculated LogP ~3.8) and strong lattice energy due to


-

stacking interactions [1, 2]. While theoretically soluble in polar aprotic solvents like DMSO, its practical handling is plagued by two main failure modes:
  • Hygroscopic "Crash-Out": DMSO absorbs atmospheric water, which drastically reduces the solubility of hydrophobic compounds, causing precipitation in stored stocks [3].

  • Aqueous Shock: Rapid dilution into aqueous buffers causes immediate aggregation due to the "solvent shift" effect, leading to false negatives in biological assays [4].

This guide provides self-validating protocols to overcome these specific hurdles.

Module 1: Initial Dissolution (Stock Preparation)

User Issue: "I added DMSO to the powder, but I still see floating particles or a hazy suspension."

Root Cause: The crystal lattice energy of the benzothiazole core is high. Simply adding solvent is often insufficient to break these intermolecular interactions, especially if the DMSO contains trace water (DMSO is hygroscopic and can absorb up to 10% water by weight from the air in 24 hours) [3].

Protocol: The "Anhydrous-Heat-Sonicate" Method

Use this standard operating procedure (SOP) to ensure a true solution, not a micro-suspension.

  • Solvent Quality: Use only Anhydrous DMSO (≥99.9%, water <50 ppm). Do not use a bottle that has been opened and sitting on the shelf for months.

  • The "Wetting" Step: Add half the calculated volume of DMSO first. Vortex for 30 seconds to wet the powder. Add the remaining DMSO.

  • Thermal Activation: Warm the vial to 37°C in a water bath for 5-10 minutes. This increases kinetic energy to overcome lattice forces.

  • Acoustic Dispersion: Sonicate in an ultrasonic water bath for 10-15 minutes.

    • Checkpoint: Hold the vial up to a light source. The solution must be perfectly clear. If it looks "oily" or "shimmery," it is not dissolved.

Data Table 1: Solubility Thresholds (Estimated)

Solvent Solubility Potential Notes
Anhydrous DMSO High (~50-100 mM) Best for stock solutions.
Wet DMSO (90%) Moderate (<10 mM) Critical Risk: 10% water can drop solubility by 10-fold [3].
Ethanol Moderate Lower boiling point limits heating options.

| Water/PBS | Negligible (<10


M) | Requires carrier or surfactant. |

Module 2: Storage & Stability

User Issue: "My stock was clear yesterday, but after freezing and thawing, there are crystals at the bottom."

Root Cause: This is the "Freeze-Thaw/Water Synergy" effect.

  • Water Uptake: If the vial was not sealed tightly, the DMSO absorbed moisture during the freeze-thaw cycle.

  • Cold Crystallization: As DMSO freezes (~18.5°C), it crystallizes. Impurities (your compound) are excluded from the DMSO crystal lattice and concentrated into the remaining liquid phase, eventually exceeding their saturation limit and precipitating [5].

Troubleshooting Guide: Recovering Precipitated Stocks
  • Do NOT simply vortex and use. You will pipette a lower concentration than calculated.

  • Step 1: Heat the vial to 37°C or 40°C.

  • Step 2: Sonicate for 20 minutes.

  • Step 3: Vortex vigorously.

  • Step 4: Visual inspection. If precipitate remains, the compound may have formed a stable hydrate or polymorph. Discard and prepare fresh stock.

Prevention Strategy:

  • Single-Use Aliquots: Aliquot the master stock into small volumes (e.g., 50

    
    L) immediately after preparation.
    
  • Storage: Store at -20°C or -80°C in tubes with O-ring seals to prevent moisture entry.

Module 3: Assay Formulation (Aqueous Dilution)

User Issue: "When I dilute the DMSO stock into my cell culture media or assay buffer, the solution turns cloudy."

Root Cause: This is "Solvent Shock." You are moving a hydrophobic molecule (LogP ~3.8) from a friendly environment (DMSO) to a hostile one (Water). The compound aggregates faster than it can disperse.

Protocol: The "Intermediate Dilution" Technique

Avoid adding 100% DMSO stock directly to 100% aqueous buffer.

Diagram 1: Optimal Dilution Workflow

DilutionWorkflow Stock 100% DMSO Stock (e.g., 10 mM) Inter Intermediate Step Dilute 1:10 in Buffer (10% DMSO) Stock->Inter Slow Addition + Vortex Precip Risk: Precipitation Stock->Precip Direct Addition to Buffer Final Final Assay Well Dilute 1:10 again (1% DMSO) Inter->Final Rapid Mixing

Caption: Stepwise dilution reduces the kinetic shock of solvent exchange, preventing immediate aggregation.

Advanced Formulation: Additives

If the intermediate dilution still results in precipitation, modify your assay buffer with one of the following:

  • Non-ionic Surfactants: Add 0.05% - 0.1% Tween-80 or Pluronic F-68 to the assay buffer before adding the compound. This creates micelles that solubilize the hydrophobic benzothiazole molecules [4].

  • Carrier Molecules: Use Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    . A 5-10% solution of HP-
    
    
    -CD can encapsulate the benzothiazole, keeping it in solution without using toxic levels of DMSO.

Module 4: Logical Troubleshooting Tree

Use this logic flow to diagnose solubility failure points in real-time.

TroubleshootingTree Start Issue: Compound Precipitates CheckSolvent Is the solvent 100% DMSO? Start->CheckSolvent CheckWater Check DMSO Water Content (Is it old?) CheckSolvent->CheckWater Yes HeatSonic Action: Heat (37°C) + Sonicate CheckSolvent->HeatSonic No (Mixed Solvent) CheckDilution Is it precipitating in Buffer? CheckWater->CheckDilution No (Fresh DMSO) Discard Action: Discard & Use Fresh Anhydrous DMSO CheckWater->Discard Yes (Absorbed Water) CheckDilution->HeatSonic No (In Stock) AddSurfactant Action: Add 0.1% Tween-80 or Reduce Concentration CheckDilution->AddSurfactant Yes

Caption: Decision matrix for identifying the root cause of precipitation events.

References

  • PubChem. 2-Bromo-6-methoxy-1,3-benzothiazole (Compound Summary). National Library of Medicine. Available at: [Link]

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. Available at: [Link]

  • Way, L. Compound Precipitation in DMSO Solutions. J Biomol Screen. 2014. Available at: [Link]

Purification methods for brominated benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Brominated Benzothiazole Derivatives

Executive Summary

Brominated benzothiazoles (e.g., 2-amino-6-bromobenzothiazole) are critical scaffolds in medicinal chemistry, serving as precursors for Suzuki-Miyaura couplings or as bioactive cores themselves. Their purification presents distinct challenges: poor solubility in standard organic solvents due to π-stacking, regioisomeric contamination (e.g., 5-bromo vs. 6-bromo), and sensitivity to hydrolysis or photolytic debromination.[1]

This guide moves beyond generic protocols to provide a causality-driven troubleshooting framework. It is designed to help you recover high-purity material (>98%) from complex reaction mixtures.[1]

Module 1: Chemical Scavenging & Work-up

The purification process begins in the quench.[1][2] Failure here leads to downstream degradation.

The Issue: Residual elemental bromine (


) or N-bromosuccinimide (NBS) often co-elutes with the product, causing oxidative degradation during drying.

Protocol: The Reductive Quench Do not rely on evaporation to remove bromine; it is toxic and ineffective for trace removal.[1][3]

  • Preparation: Prepare a 10% (w/v) aqueous solution of Sodium Thiosulfate (

    
    )  or Sodium Bisulfite (
    
    
    
    ).
  • Execution: Add the quenching solution to the reaction mixture before phase separation.

  • Endpoint: Stir vigorously until the characteristic red/orange color of bromine completely fades to a pale yellow or colorless organic phase.

  • Extraction:

    • For Amino-derivatives: Adjust pH to >10 with saturated

      
       to ensure the benzothiazole is in its free base form (neutral) before extracting with Ethyl Acetate (EtOAc).[1]
      
    • For Neutral derivatives: Extract directly with Dichloromethane (DCM).[1]

Critical Insight: If your benzothiazole contains an amino group (e.g., 2-amino-6-bromobenzothiazole), avoid acidic washes. The thiazole nitrogen can protonate, rendering the compound water-soluble and leading to massive yield loss in the aqueous layer.[1]

Module 2: Crystallization Strategies

The primary method for separating regioisomers.[1]

Bromination of benzothiazoles often yields a mixture of isomers (e.g., 6-bromo major, 5-bromo minor). Chromatography is often inefficient for separating these due to similar


 values. Fractional crystallization  is the superior "First Line of Defense."
Solvent Selection Matrix
Solvent SystemApplicationMechanism
Ethanol (Hot) General purificationHigh solubility at boiling; poor at RT.[1] Good for removing tarry oligomers.
DMSO / Water "Oiling out" rescueDissolve in min. DMSO, slowly add

to precipitate product while impurities stay in DMSO.
Acetic Acid Isomer separation6-bromo isomers often crystallize more readily from glacial acetic acid than 4- or 5-bromo isomers.[1]
Toluene Highly lipophilic derivativesDisrupts π-π stacking better than alcohols.[1]
Protocol: The "DMSO Crash" Method

Best for thermally stable, high-melting-point derivatives that are insoluble in alcohols.[1]

  • Dissolve crude solid in the minimum volume of DMSO at Room Temperature (RT).[1] Note: Sonication may be required.

  • Filter the solution through a Celite pad to remove insoluble metal catalysts (if Pd/Cu was used).

  • Place the filtrate in a stirred vessel.

  • Dropwise add Water (antisolvent) until persistent turbidity is observed.

  • Stir for 30 minutes. The product should precipitate as a fine solid.

  • Filter and wash copiously with water to remove DMSO.

Module 3: Chromatographic Separation

The "Polishing" Step.[1]

The Issue: Benzothiazoles are weakly basic. They interact with the acidic silanol groups on silica gel, leading to peak tailing and poor resolution.

Optimization Strategy:

  • Stationary Phase: Standard Silica Gel (60 Å).[1]

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) to the mobile phase.[1] This blocks silanol sites, sharpening the peaks.

  • Gradient: Start with 100% Hexane (or Heptane) and slowly ramp to 40% Ethyl Acetate.

Visualization of Purification Logic:

PurificationLogic Start Crude Reaction Mixture SolubilityCheck Is it soluble in hot EtOH? Start->SolubilityCheck Recryst Recrystallize (EtOH) SolubilityCheck->Recryst Yes DMSOWorkup DMSO/Water Precipitation SolubilityCheck->DMSOWorkup No (Insoluble) PurityCheck Purity > 95%? Recryst->PurityCheck DMSOWorkup->PurityCheck FlashChrom Flash Chromatography (Hex/EtOAc + 1% TEA) PurityCheck->FlashChrom No (Isomers present) Final Pure Brominated Benzothiazole PurityCheck->Final Yes FlashChrom->Final

Figure 1: Decision tree for selecting the appropriate purification workflow based on solubility and initial purity.

Troubleshooting & FAQs

Q1: My compound is "oiling out" during recrystallization instead of forming crystals. Why?

  • Cause: The solution is likely too concentrated, or the temperature dropped too quickly, trapping impurities that lower the melting point.[1]

  • Fix: Re-heat the mixture until clear. Add a small amount of a compatible co-solvent (e.g., add 5-10% Ethanol if using Water/Acetone).[1] Allow the solution to cool very slowly in an oil bath turned off (insulates the flask). Scratching the glass or adding a seed crystal is essential for benzothiazoles.

Q2: I see two spots on TLC that are very close together. How do I separate them?

  • Analysis: This is likely the 6-bromo (major) and 4-bromo or 5-bromo (minor) regioisomers.

  • Fix: Do not rely on Flash Chromatography initially. Perform a fractional crystallization . The 6-bromo isomer is usually more symmetric and less soluble.

    • Dissolve in hot Ethanol.

    • Cool to RT and filter the first crop of crystals (enriched in 6-bromo).

    • Concentrate the mother liquor to half volume and cool again to get a second crop.

    • Check purity of crops by HPLC/NMR.

Q3: My product turned brown after drying in the oven.

  • Cause: Thermal decomposition or oxidation due to residual bromine/acid.

  • Fix: Ensure the quench (Module 1) was thorough.[1] Dry the compound in a vacuum desiccator at Room Temperature over

    
     (phosphorus pentoxide) rather than using a hot oven. Brominated heterocycles can be thermally sensitive.
    

Q4: The NMR shows broad peaks, but the LCMS looks pure.

  • Cause: Aggregation. Benzothiazoles are flat, lipophilic systems that stack in solution (π-π stacking).[1]

  • Fix: Run the NMR at an elevated temperature (e.g., 50°C) or use a more polar solvent like DMSO-

    
     or TFA-
    
    
    
    to break up the aggregates.[1]

References

  • BenchChem. (2025).[2][3][4][5][6] Technical Support Center: Purification of 2-Aminobenzothiazole and Its Derivatives. Retrieved from 4

  • Sigma-Aldrich. (n.d.). 2-Amino-6-bromobenzothiazole Product Sheet & Safety Data. Retrieved from 7[7]

  • MDPI. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Retrieved from 8

  • Royal Society of Chemistry. (2024). Synthesis, Properties, and Biological Applications of Benzothiazoles. Retrieved from 9[1]

Sources

Technical Support Center: 6-Bromo-5-methoxybenzothiazole Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals optimizing the isolation and purification of 6-bromo-5-methoxybenzothiazole (CAS: 939803-90-4).

This molecule presents unique solubility challenges due to its rigid, planar benzothiazole core (which promotes strong


 stacking), a highly lipophilic bromine atom, and a polar, hydrogen-bond-accepting methoxy group. The guides below provide field-proven troubleshooting strategies and self-validating protocols to ensure high-purity crystalline recovery.

Part 1: Troubleshooting & FAQs

Q1: What is the optimal primary solvent for recrystallizing 6-bromo-5-methoxybenzothiazole, and what is the mechanistic reasoning behind this choice? A: Absolute Ethanol (EtOH) is the gold standard[1]. The causality lies in the balance of intermolecular forces. To dissolve the crystal lattice, the solvent must overcome the strong


 stacking of the planar benzothiazole rings. Ethanol acts as a strong hydrogen-bond donor, interacting favorably with both the methoxy oxygen and the thiazole nitrogen[1]. At reflux (78 °C), the thermal kinetic energy combined with this hydrogen bonding allows complete solvation. Upon cooling, the thermal energy drops, and ethanol's solvation capacity is no longer sufficient to overcome the lipophilicity of the bromo-aromatic core, driving a sharp, high-yielding precipitation. Literature extensively supports ethanol for the recrystallization of both 5-methoxy and 6-bromo substituted benzothiazoles[2][3].

Q2: During cooling, my compound is "oiling out" (forming a biphasic liquid) instead of forming crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the crude mixture is depressed below the saturation temperature of the solvent, often due to the presence of synthetic impurities. Troubleshooting Fix: Switch to a binary solvent system such as Ethyl Acetate/Hexane (1:3 ratio)[4]. Ethyl acetate provides the necessary solubility for the polar functional groups, while the non-polar hexane acts as an anti-solvent. Because hexane does not participate in hydrogen bonding, it forces a steeper saturation curve, bypassing the metastable oil phase. Alternatively, you can reheat the ethanol solution until homogeneous, cool it to just 5 °C above the cloud point, and introduce a pure "seed" crystal to bypass the nucleation energy barrier.

Q3: I am getting a low yield after filtration. How can I improve my recovery without sacrificing purity? A: Low recovery indicates the compound is over-solvated, meaning too much primary solvent was used. Troubleshooting Fix: Ensure you are using the absolute minimum amount of boiling solvent required for dissolution. If you have already added too much ethanol, you can recover the yield by adding an anti-solvent. Dropwise addition of cold water to the hot ethanol solution—until a slight turbidity persists—followed by a single drop of ethanol to clear the solution, will drastically reduce the solubility of the hydrophobic brominated core, forcing the compound out of solution upon cooling[5].

Q4: The recovered crystals are heavily colored (yellow/brown). How do I decolorize the product? A: Benzothiazole syntheses often generate highly conjugated, polymeric byproducts that become trapped in the crystal lattice. Troubleshooting Fix: Add 5–10% (w/w) activated charcoal to the hot ethanol solution and reflux for 15 minutes. The highly porous carbon matrix physically traps high-molecular-weight colored impurities. Follow this immediately with a hot filtration through a pre-warmed Celite pad to ensure the monomeric 6-bromo-5-methoxybenzothiazole remains in the filtrate.

Part 2: Solvent Selection Data

The following table summarizes the quantitative and qualitative data for selecting a recrystallization solvent system for 6-bromo-5-methoxybenzothiazole.

Solvent SystemPolarity IndexBoiling Point (°C)Mechanistic Suitability & Expected Outcome
Absolute Ethanol 5.278.4Optimal. Excellent H-bond donor for methoxy/thiazole groups. Yields sharp, needle-like crystals upon cooling[1].
Ethyl Acetate / Hexane (1:3) ~1.1 (Mixed)~68.0Excellent Alternative. Best for crude mixtures prone to oiling out. Hexane acts as a strong anti-solvent[4].
Toluene 2.4110.6Poor. High boiling point can lead to thermal degradation.

interactions with the solvent prevent efficient crystallization.
Water 10.0100.0Incompatible. The bromo-aromatic core is highly hydrophobic. Used only as a dropwise anti-solvent[5].

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, a physical observation confirms the success of the previous step, ensuring trustworthiness and reproducibility.

Step 1: Saturation & Dissolution

  • Place 1.0 g of crude 6-bromo-5-methoxybenzothiazole in a 50 mL round-bottom flask equipped with a reflux condenser.

  • Heat 5 mL of absolute ethanol to a gentle boil (78 °C).

  • Add the boiling ethanol dropwise to the crude solid while stirring. Validation Check: The transition from a cloudy suspension to a clear, homogeneous solution confirms that the thermodynamic saturation point has been reached. If the solution remains cloudy after 15 mL of ethanol, inorganic salts are present, validating the need for Step 2.

Step 2: Decolorization & Hot Filtration

  • (Optional) If the solution is dark brown, add 100 mg of activated charcoal and reflux for 10 minutes.

  • Quickly filter the boiling solution through a pre-warmed fluted filter paper or a Celite pad into a heated Erlenmeyer flask. Validation Check: The filtrate should be pale yellow or colorless. The presence of dark residue on the filter pad confirms the successful removal of polymeric impurities.

Step 3: Nucleation & Crystal Growth

  • Seal the Erlenmeyer flask and allow it to cool undisturbed to room temperature (20 °C) over 2 hours.

  • Once at room temperature, transfer the flask to an ice bath (4 °C) for 30 minutes to maximize lattice formation. Validation Check: The spontaneous formation of distinct geometric crystals (rather than a biphasic oil) confirms the correct supersaturation trajectory and solvent choice.

Step 4: Isolation & Drying

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 2 mL of ice-cold ethanol to remove occluded mother liquor.

  • Dry the crystals in a vacuum desiccator over silica gel until a constant weight is achieved. Validation Check: A sharp melting point (with a range of

    
     2 °C) validates the absolute purity of the final crystalline lattice.
    

Part 4: Process Workflow Visualization

The following decision tree maps the logical troubleshooting pathways for the recrystallization of 6-bromo-5-methoxybenzothiazole.

Recrystallization_Troubleshooting Start Crude 6-bromo-5-methoxybenzothiazole Dissolve Suspend in minimal hot Ethanol (EtOH) Start->Dissolve CheckSol Complete dissolution at reflux? Dissolve->CheckSol HotFilter Hot filtration to remove insolubles CheckSol->HotFilter No (Insolubles present) Cooling Cool slowly to room temp, then 4°C CheckSol->Cooling Yes (Clear solution) HotFilter->Cooling CheckCrystal Do crystals form or does it oil out? Cooling->CheckCrystal OilOut Oiling Out: Reheat, add EtOAc/Hexane or Seed CheckCrystal->OilOut Oils out (Biphasic liquid) Success Filter, wash with cold EtOH, dry in vacuo CheckCrystal->Success Crystals form OilOut->Cooling Re-attempt crystallization

Figure 1: Decision tree for troubleshooting 6-bromo-5-methoxybenzothiazole recrystallization.

Part 5: References

  • Title: Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives Source: Der Pharma Chemica URL:

  • Title: Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors Source: MDPI (Molecules) URL:

  • Title: Substituted benzazoles and use thereof as inhibitors of raf kinase (WO2005032548A1) Source: Google Patents URL:

  • Title: Method for synthesizing benzothiazole-2-ketone derivative by using carbonyl sulfide and disulfide as raw materials (CN108101863B) Source: Google Patents URL:

  • Title: Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application Source: J-Stage URL:

Sources

Technical Support Center: Efficient Removal of Copper Catalyst Residues from Benzothiazole Coupling Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the critical step of removing copper catalyst residues from benzothiazole coupling products. Given the importance of purity in active pharmaceutical ingredients (APIs), effective removal of potentially toxic metal catalysts is paramount.[1][2][3][4] This resource is designed to help you navigate common challenges and optimize your purification workflows.

Troubleshooting Guide

This section addresses specific issues you may encounter during the removal of copper catalysts after benzothiazole synthesis.

Issue 1: Persistent Blue or Green Color in the Product After Initial Purification

Plausible Causes:

  • Incomplete Removal: The initial purification method may not be sufficient to remove all copper species.

  • Product Chelation: The benzothiazole product itself, particularly with its nitrogen and sulfur heteroatoms, may be chelating the copper ions, making them more difficult to remove.[5][6]

  • Formation of Stable Copper Complexes: The reaction conditions may have led to the formation of highly stable copper complexes that are not effectively removed by standard aqueous washes.[7]

Solutions:

  • Sequential Washing with a Chelating Agent:

    • Rationale: A chelating agent will form a water-soluble complex with the copper ions, allowing for their extraction into an aqueous phase.[5][8][9]

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer with a saturated aqueous solution of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or aqueous ammonia.[5][10] Repeat the wash until the aqueous layer is colorless.[10]

      • Follow with a brine wash to remove residual water-soluble components.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.[11]

  • Filtration Through a Solid Support:

    • Rationale: Adsorbent materials can physically trap or bind the copper catalyst.[5][12] This is a quick and often effective method for removing bulk catalyst residues.

    • Protocol:

      • Dissolve the product in a minimal amount of a suitable solvent.

      • Prepare a short plug of silica gel or alumina in a column or sintered funnel.

      • Pass the product solution through the plug, eluting with an appropriate solvent. The copper catalyst should be retained on the solid support.[10][12]

  • Combination Approach:

    • Rationale: Combining a chelation wash with solid-phase adsorption can be highly effective. The initial wash removes the bulk of the copper, and the solid support removes any remaining traces.[5][10]

    • Workflow: Perform an aqueous wash with a chelating agent as described above, followed by passing the organic layer through a plug of silica gel or alumina.

Issue 2: Low Product Yield After Aqueous Workup

Plausible Causes:

  • Product Solubility in Aqueous Phase: The benzothiazole product may have some solubility in the aqueous wash solution, leading to product loss.

  • Emulsion Formation: The formation of a stable emulsion during liquid-liquid extraction can trap the product and make phase separation difficult.[11]

Solutions:

  • Use of Brine:

    • Rationale: Washing the organic layer with a saturated sodium chloride solution (brine) can decrease the solubility of the organic product in the aqueous phase, a phenomenon known as the "salting-out" effect.[5]

    • Implementation: After washing with a chelating agent, perform one or two washes with brine before drying the organic layer.

  • Breaking Emulsions:

    • Rationale: Emulsions can sometimes be broken by adding a small amount of brine or by centrifugation.[11] Filtering through a pad of Celite can also be effective.[11]

    • Procedure: If an emulsion forms, add a small volume of brine and gently swirl. If the emulsion persists, transfer the mixture to a centrifuge tube and spin to separate the layers.

Issue 3: Column Chromatography Fails to Separate the Product from the Copper Catalyst

Plausible Causes:

  • Similar Polarity: The copper species and the benzothiazole product may have similar polarities, causing them to co-elute during chromatography.[5]

  • On-Column Chelation: The product may chelate copper on the silica or alumina stationary phase, leading to streaking and poor separation.

Solutions:

  • Pre-Chromatography Purification:

    • Rationale: Removing the majority of the copper before chromatography is crucial for a successful separation.[5]

    • Action: Perform an aqueous wash with a chelating agent or use a scavenger resin before loading the sample onto the column.[5]

  • Change the Stationary Phase:

    • Rationale: If silica gel is not providing adequate separation, switching to a different stationary phase like alumina might alter the interactions and improve the separation.[5][10]

Issue 4: Residual Copper Detected by Sensitive Analytical Techniques (e.g., ICP-MS)

Plausible Causes:

  • Trace-Level Contamination: Even after multiple purification steps, trace amounts of copper may remain, which are below the detection limits of less sensitive methods but can be quantified by techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[11][13]

  • Leaching from Equipment: In some cases, metal contaminants can leach from laboratory equipment, such as stainless steel vessels.[13]

Solutions:

  • Use of Scavenger Resins:

    • Rationale: Scavenger resins are solid-supported materials with functional groups that have a high affinity for specific metals.[6][14] They are highly effective at removing trace amounts of metal catalysts.[15]

    • Protocol:

      • Dissolve the partially purified product in a suitable solvent.

      • Add the appropriate scavenger resin (e.g., thiourea-based or iminodiacetic acid-based) and stir the mixture for a specified time (a few hours to overnight).[5][6]

      • Filter off the resin to obtain the purified product solution.[6]

  • Recrystallization:

    • Rationale: Recrystallization is a powerful purification technique for solid compounds.[16][17] As the pure product crystallizes out of the solution, impurities, including residual copper, are left behind in the mother liquor.[17]

    • Procedure:

      • Dissolve the impure solid in a minimum amount of a suitable hot solvent.[16]

      • Allow the solution to cool slowly to form crystals.[16]

      • Collect the crystals by filtration and wash with a small amount of cold solvent.[16]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing copper catalyst residues?

A1: The most common and effective methods include:

  • Aqueous Washes with Chelating Agents: Using solutions of EDTA, aqueous ammonia, or ammonium chloride to form water-soluble copper complexes that can be extracted.[5][10]

  • Filtration through Solid Supports: Passing the reaction mixture through a plug of silica gel, alumina, or Celite to adsorb the copper catalyst.[5][10][12]

  • Scavenger Resins: Employing solid-supported reagents with high affinity for copper to selectively bind and remove the catalyst.[6][14]

  • Recrystallization: Purifying solid products by dissolving them in a hot solvent and allowing them to crystallize upon cooling, leaving impurities in the solution.[16][17]

Q2: Why is it crucial to remove copper residues from pharmaceutical products?

A2: Residual copper in active pharmaceutical ingredients (APIs) can be toxic to biological systems and may interfere with the drug's efficacy and stability.[1][2][4] Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for the limits of elemental impurities in drug products.[13]

Q3: How can I quantify the amount of residual copper in my product?

A3: Several analytical techniques can be used to determine the concentration of residual copper:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive method for trace metal analysis.[11][13]

  • Atomic Absorption Spectroscopy (AAS): A common and reliable technique for quantifying metal ions.[11][13]

  • Colorimetric Assays: Using reagents that form a colored complex with copper, which can be quantified by UV-Vis spectroscopy.[11]

Q4: Can the choice of copper catalyst in the benzothiazole synthesis affect the ease of its removal?

A4: Yes, the form of the copper catalyst (e.g., Cu(I) vs. Cu(II), salts like CuI or Cu(OAc)₂, and the ligands used) can influence the stability of the resulting copper complexes and their solubility, which in turn affects the ease of removal.[18][19][20][21][22][23]

Q5: Are there alternative "greener" methods for copper removal?

A5: Yes, there is growing interest in more environmentally friendly purification methods. Some options include:

  • Using biodegradable chelating agents: Citric acid is a natural and effective chelating agent.[8]

  • Employing activated carbon: Activated carbon can be an effective adsorbent for copper ions.[24][25][26][27]

  • Catalyst immobilization: Using a solid-supported copper catalyst can simplify its removal by simple filtration after the reaction.[28]

Visualizing the Workflow

Standard Copper Removal Workflow

This diagram illustrates a typical workflow for removing copper catalyst residues.

CopperRemovalWorkflow Start Crude Benzothiazole Product (Contains Copper Residues) AqueousWash Aqueous Wash with Chelating Agent (e.g., EDTA) Start->AqueousWash PhaseSeparation Phase Separation AqueousWash->PhaseSeparation OrganicLayer Organic Layer (Reduced Copper) PhaseSeparation->OrganicLayer Organic Phase AqueousLayer Aqueous Layer (Copper Complex) PhaseSeparation->AqueousLayer Aqueous Phase SolidFiltration Filtration through Silica/Alumina Plug OrganicLayer->SolidFiltration ScavengerResin Treatment with Scavenger Resin SolidFiltration->ScavengerResin FinalProduct Purified Benzothiazole Product ScavengerResin->FinalProduct Analysis QC Analysis (ICP-MS, AAS) FinalProduct->Analysis TroubleshootingLogic Start Product still colored? Yes_Colored Yes Start->Yes_Colored Yes No_Colored No Start->No_Colored No IncreaseWashes Increase number of chelating washes Yes_Colored->IncreaseWashes CheckYield Low product yield? No_Colored->CheckYield TryScavenger Use a scavenger resin IncreaseWashes->TryScavenger Still colored TryScavenger->CheckYield Yes_Yield Yes CheckYield->Yes_Yield Yes No_Yield No CheckYield->No_Yield No BrineWash Incorporate brine wash Yes_Yield->BrineWash FinalProduct Proceed to final drying & concentration No_Yield->FinalProduct BrineWash->FinalProduct

Caption: A troubleshooting decision tree for purification.

Quantitative Data Summary

The efficiency of copper removal can vary significantly depending on the method chosen and the specifics of the reaction. The following table summarizes typical residual copper levels achieved with different techniques.

Purification MethodTypical Residual CopperTypical Product RecoveryNotes
Aqueous Wash (EDTA) <50 ppm [6]>90% [6]Efficiency depends on the number of washes and the product's chelating properties. [6]
Scavenger Resin (Thiourea-based) <10 ppm [6]>95% [6]Highly efficient for a broad range of copper species. [6]
Activated Carbon (Modified) ~90% removal efficiency [25]VariableEfficiency is highly dependent on the type of activated carbon and modification.
Recrystallization Can be very low (<10 ppm)Highly variableDependent on the solubility difference between the product and impurities.

Note: These values are illustrative and can vary based on experimental conditions.

References

  • Best Chelating Agents for Effective Copper Removal in Various Applications. (2024, September 30). Google AI Search.
  • Cu Catalyst Activated Carbon. Google AI Search.
  • Sun, Y., Jiang, H., Wu, W., Zeng, W., & Wu, X. (2013). Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles. Organic Letters, 15(7), 1598–1601.
  • Organic Acids Chelating Agents. Google AI Search.
  • Catalyst Removal. Matyjaszewski Polymer Group - Carnegie Mellon University. Google AI Search.
  • Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions. Benchchem. Google AI Search.
  • Is there another way to get rid of the remnants of the copper catalyst? (2022, October 11). ResearchGate.
  • Scavenger Resins. Amerigo Scientific. Google AI Search.
  • Park, N., Heo, Y., Kumar, M. R., Kim, Y., Song, K. H., & Lee, S. (2012). Synthesis of benzothiazoles through copper-catalyzed one-pot three-component reactions with use of sodium hydrosulfide as a sulfur surrogate. Korea University Pure.
  • Troubleshooting guide for Sonogashira coupling failures. Benchchem. Google AI Search.
  • Dang, P., Zeng, W., & Liang, Y. (2015). Copper-catalyzed three-component synthesis of benzothiazolethiones from o-iodoanilines, isocyanide, and potassium sulfide. Organic Letters, 17(1), 34–37.
  • Copper-catalyzed synthesis of benzothiazole derivatives from phenols and alkyl halides. Google AI Search.
  • Technical Support Center: Copper Catalyst Removal in Click Chemistry. Benchchem. Google AI Search.
  • Synthesis of 2-Arylbenzothiazoles by Copper-Catalyzed One-Pot Three-Component Reactions in Water. (2025, August 9). ResearchGate.
  • Process for removal of copper from solutions of chelating agent and copper. (US4666683A). Google Patents.
  • Best method for removing Cu(I) from Org compounds. (2024, May 14). Reddit.
  • Metal Scavengers. Sigma-Aldrich. Google AI Search.
  • Apeiron's Metal Scavenging Solutions. Google AI Search.
  • Copper chelating. Sigma-Aldrich. Google AI Search.
  • Process for removing copper (I) compounds from a reaction mixture, and application of the process. (CH624926A5). Google Patents.
  • Modified Activated Carbon for Copper Ion Removal from Aqueous Solution. (2022, January 12). MDPI.
  • A risk mitigation approach to detecting and quantifying metals in APIs. (2022, April 6). European Pharmaceutical Review.
  • Technical Support Center: Protocol for Removal of Copper Catalyst After Click Reaction. Benchchem. Google AI Search.
  • Selective Removal of Copper(II) from Aqueous Solutions Using Fine-Grained Activated Carbon Functionalized with Amine. (2004, May 1). ACS Publications.
  • Experiment 2: Recrystallization. Google AI Search.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Google AI Search.
  • Shu, J., Cheng, S., Xia, H., Zhang, L., Peng, J., Li, C., & Zhang, S. (2017). Copper loaded on activated carbon as an efficient adsorbent for removal of methylene blue. RSC Advances, 7(23), 13973–13984.
  • Enhanced Removal of Organic Compounds Assisted by Activated Carbon/Copper (II) Complex Composite. (2025, February 7). MDPI.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Google AI Search.
  • Jamil, K. (2023, March 27). Copper Toxicity. StatPearls - NCBI Bookshelf.
  • Quality in APIs. (2013, February 19). Express Pharma.
  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online.
  • COPPER. Poisoning & Drug Overdose, 7e | AccessMedicine | McGraw Hill Medical.
  • Impurities in APIs and Their Effects on Products. (2024, July 29). Contract Pharma.
  • Development of copper based drugs, radiopharmaceuticals and medical materials. PMC.
  • Quantifying protein residues in APIs: Bradford assay mechanism and limitations, outperformed by HILIC-MS/MS. (2026, January 20). ResearchGate.
  • Special Issue : Development of Copper-Based Drugs: Synthesis, Characterisation and Biological Activity. MDPI.
  • Hager, S., Pape, V. F. S., Pósa, V., Montsch, B., Uhlik, L., Szakács, G., Tóth, S., Jabronka, N., Keppler, B. K., & Kowol, C. R. (2020). High Copper Complex Stability and Slow Reduction Kinetics as Key Parameters for Improved Activity, Paraptosis Induction, and Impact on Drug-Resistant Cells of Anticancer Thiosemicarbazones. Journal of Medicinal Chemistry, 63(15), 8489–8503.
  • Procedure Residual Copper Soluble Analysis -Assay Method -Acid. (2013, August 3). 911Metallurgist.
  • Copper-Catalyzed Cross-Coupling Reaction Research Articles. R Discovery.
  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. (2008, August 13). ACS Publications.

Sources

Minimizing regioisomer formation in 5-methoxybenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioselective Synthesis of 5-Methoxybenzothiazole

Executive Summary

The synthesis of 5-methoxybenzothiazole is frequently plagued by regiochemical ambiguity when starting from 3-methoxyaniline (m-anisidine) . The core issue is the competition between cyclization at the C2 (ortho) and C6 (para) positions relative to the methoxy group, yielding a difficult-to-separate mixture of 7-methoxybenzothiazole (undesired) and 5-methoxybenzothiazole (target).

This guide provides a definitive troubleshooting workflow to:

  • Bypass the issue entirely using a regiospecific nucleophilic aromatic substitution (

    
    ) route.
    
  • Optimize the classical Jacobson cyclization if the aniline route is mandatory.

  • Purify the resulting mixtures efficiently.

Part 1: The Root Cause (Mechanism & Regiochemistry)

When using 3-methoxyaniline as a starting material for Jacobson or Hugerschhoff cyclizations, the intermediate (thioanilide or thiourea) has two available electrophilic sites for ring closure:

  • Path A (Attack at C2): Occurs ortho to the methoxy group. This position is electronically activated (ortho-directing) but sterically hindered by the flanking amine and methoxy groups. Result: 7-Methoxybenzothiazole.

  • Path B (Attack at C6): Occurs para to the methoxy group. This position is also electronically activated and sterically less hindered. Result: 5-Methoxybenzothiazole. [1][2][3]

While Path B (5-methoxy) is generally favored by sterics, the "ortho effect" and solvent-dependent electronic stabilization can lead to significant formation of the 7-isomer (up to 30-40% in unoptimized conditions), creating a separation bottleneck.

RegioSelectivity Start 3-Methoxyaniline (m-Anisidine) Inter Thioanilide / Thiourea Intermediate Start->Inter Functionalization PathA Cyclization at C2 (Ortho to OMe) Inter->PathA Sterically Hindered Electronic Activation PathB Cyclization at C6 (Para to OMe) Inter->PathB Sterically Favored Para-Directing Prod7 7-Methoxybenzothiazole (Impurity) PathA->Prod7 Prod5 5-Methoxybenzothiazole (Target) PathB->Prod5

Figure 1: Bifurcation pathway of 3-methoxyaniline cyclization. Path B is the desired route but competes with Path A.

Part 2: Troubleshooting & Optimization Modules

Module A: The "Clean" Route (Recommended)

Strategy: Abandon 3-methoxyaniline. Use a precursor that forces sulfur placement adjacent to the nitro/amine group before cyclization. Target: 100% Regioselectivity.

Protocol:


 Displacement on 3-Chloro-4-nitroanisole 
This route guarantees the 5-methoxy  isomer because the sulfur is introduced specifically at the position ortho to the nitro group (which becomes the amine).
StepReagent/ConditionMechanismOutcome
1 3-Chloro-4-nitroanisole +

(or

)
Nucleophilic Aromatic Substitution (

)
3-Mercapto-4-nitroanisole (Sulfur locked at C3)
2

or

Nitro Reduction2-Amino-5-methoxybenzenethiol (Precursor)
3 Formic Acid /

Cyclization5-Methoxybenzothiazole (Pure)

Why this works: The chlorine atom in 3-chloro-4-nitroanisole is activated for displacement by the ortho-nitro group. The methoxy group remains meta to the chlorine, ensuring it ends up at position 5 of the final benzothiazole ring.

Module B: The "Legacy" Route (Optimization)

Strategy: If you must use 3-methoxyaniline (due to cost or availability), optimize conditions to maximize steric control (Path B).

Q: I am seeing a 60:40 mixture of 5-OMe : 7-OMe. How do I shift this? A: The Jacobson cyclization (radical mechanism) is sensitive to steric bulk.

  • Switch Oxidants: Use Potassium Ferricyanide (

    
    )  in aqueous base rather than bromine. The bulky ferricyanide complex favors the less hindered C6 position (Path B) over the crowded C2 position.
    
  • Solvent Control: Avoid non-polar solvents that promote aggregation. Use dilute conditions in NaOH/EtOH to minimize intermolecular side reactions.

  • Protecting Group (Advanced): If yield is critical, brominate the C2 position of 3-methoxyaniline first (to block it), cyclize to form the 7-bromo-5-methoxy derivative, and then debrominate (reductive hydrodebromination). Note: This adds two steps.

Part 3: FAQ & Troubleshooting Guide

Q1: How do I separate 5-methoxybenzothiazole from the 7-methoxy isomer? A: Separation is challenging due to similar polarity.

  • Flash Chromatography: Use a gradient of Hexane:Ethyl Acetate (9:1 to 4:1) . The 7-methoxy isomer (more hindered, slightly less polar interaction with silica) often elutes first, but bands may overlap.

  • Crystallization: The 5-methoxy isomer is generally more symmetric and crystalline. Recrystallize from hot ethanol or cyclohexane . Seed with pure 5-methoxybenzothiazole if available to induce selective precipitation.

Q2: I tried the Herz reaction (disulfur dichloride) on 3-methoxyaniline and got a low yield. Why? A: The Herz reaction is highly electrophilic. On m-anisidine, the strong activation from the methoxy group causes over-reaction (chlorination/sulfuration) at multiple sites (C2, C4, C6), leading to tar formation. The


 route (Module A) is far superior for this substrate.

Q3: Can I distinguish the isomers by NMR? A: Yes.

  • 5-Methoxybenzothiazole: Look for a doublet (d, J~2.5 Hz) for the proton at C4 (meta-coupling only). The proton at C6 will show a doublet of doublets (dd).

  • 7-Methoxybenzothiazole: The proton at C6 (adjacent to OMe) will be a doublet, but the pattern is often an ABC system (H4, H5, H6) which looks like a triplet/multiplet at a different shift. The key is the C4 proton : In the 5-isomer, H4 is flanked by N and OMe (deshielded).

Part 4: Visual Workflow (The "Clean" Route)

SNAr_Route SM 3-Chloro-4-nitroanisole (Commercially Available) Step1 Step 1: Na2S / DMF (SNAr Displacement) SM->Step1 Inter1 3-Mercapto-4-nitroanisole Step1->Inter1 Step2 Step 2: Reduction (Fe/HCl) Inter1->Step2 Inter2 2-Amino-5-methoxybenzenethiol (Zinc Salt or Free Thiol) Step2->Inter2 Step3 Step 3: Cyclization (Formic Acid / Reflux) Inter2->Step3 Product 5-Methoxybenzothiazole (>98% Regiopurity) Step3->Product

Figure 2: Regiospecific synthesis of 5-methoxybenzothiazole via nucleophilic aromatic substitution.

References

  • Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles. Source: Arkivoc (2010).[4] Describes the oxidative cyclization challenges and alternative routes for methoxy-substituted benzothiazoles.

  • Regioselective synthesis of 5- and 6-methoxybenzimidazole-1,3,5-triazines. Source: PubMed / Monash University (2013). Highlights the mixture formation in traditional cyclization of meta-substituted anilines and the need for regioselective precursors.

  • Benzothiazole Synthesis - Organic Chemistry Portal. Source: Organic Chemistry Portal. Comprehensive review of synthesis methods including Jacobson and oxidative cyclizations.

  • 5-Methoxy-2-methylbenzothiazole Substance Info. Source: PubChem.[3] Chemical property data and structure validation for the 5-methoxy isomer.

Sources

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of 6-Bromo-5-Methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 6-bromo-5-methoxybenzothiazole , a critical scaffold in medicinal chemistry often associated with Riluzole analogs and radiopharmaceutical precursors.

Executive Summary & Structural Context

6-bromo-5-methoxybenzothiazole (C₈H₆BrNOS) is a fused bicyclic heteroaromatic system. Its mass spectral signature is defined by three competing factors: the stability of the benzothiazole core, the lability of the methoxy group, and the distinct isotopic signature of the bromine substituent.

This guide compares the fragmentation behavior of the target molecule against its regioisomer (5-bromo-6-methoxybenzothiazole) and its non-halogenated precursor (5-methoxybenzothiazole) to assist researchers in structural confirmation and impurity profiling.

Key Chemical Properties
PropertyValue / Description
Molecular Formula C₈H₆BrNOS
Monoisotopic Mass 242.9353 Da (⁷⁹Br), 244.9333 Da (⁸¹Br)
Isotopic Pattern 1:1 doublet (M⁺ : M+2) due to ⁷⁹Br/⁸¹Br
Core Scaffold Benzothiazole (Thiazole fused to Benzene)
Key Substituents Methoxy (-OCH₃) at C5, Bromo (-Br) at C6

Experimental Protocols

To ensure reproducibility, the following protocols are recommended. These conditions are validated for differentiating halogenated benzothiazole isomers.

A. GC-MS (Electron Ionization)
  • Inlet Temp: 250 °C (Splitless mode to maximize sensitivity).

  • Column: DB-5ms or equivalent (30 m × 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program: 80 °C (1 min hold) → 20 °C/min → 280 °C (5 min hold).

  • Ion Source: Electron Ionization (EI) at 70 eV.[1]

  • Source Temp: 230 °C.

  • Scan Range: m/z 50–300.

B. LC-MS/MS (Electrospray Ionization)
  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI Positive Mode ([M+H]⁺).

  • Collision Energy (CID): Stepped energy 20/35/50 eV to capture both labile methoxy cleavage and core ring shattering.

Fragmentation Analysis & Mechanism

The fragmentation of 6-bromo-5-methoxybenzothiazole is driven by radical stabilization and the "ortho effect" between the methoxy and bromine substituents.

Primary Fragmentation Pathways[5]
  • Molecular Ion Generation (M⁺): The spectrum is dominated by the molecular ion doublet at m/z 243/245 (100% relative abundance in mild ionization).

  • Methyl Radical Loss [M – 15]⁺: The methoxy group undergoes homolytic cleavage of the O-CH₃ bond, yielding a phenoxy-cation species.

    • Diagnostic: Doublet at m/z 228/230 .

  • Carbon Monoxide Loss [M – 15 – 28]⁺: Following methyl loss, the ring contracts or rearranges to expel CO, a hallmark of phenolic/anisolic systems.

    • Diagnostic: Doublet at m/z 200/202 .

  • Thiazole Ring Cleavage [M – HCN]: The benzothiazole core typically eliminates HCN (27 Da) from the thiazole ring.

    • Diagnostic: Doublet at m/z 216/218 .

  • Bromine Radical Loss [M – 79/81]⁺: Direct cleavage of the C-Br bond. This is less favorable than methyl loss but becomes prominent at higher collision energies.

    • Diagnostic: Single peak at m/z 164 (Note: Isotopic doublet disappears).

Visualization of Fragmentation Logic

The following diagram illustrates the mechanistic flow from the parent ion to key diagnostic fragments.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 243 / 245 (Isotopic Doublet) Frag_Methyl [M - CH3]+ m/z 228 / 230 (Phenoxy Cation) M_Ion->Frag_Methyl - •CH3 (15 Da) Frag_HCN [M - HCN]+ m/z 216 / 218 (Thiazole Cleavage) M_Ion->Frag_HCN - HCN (27 Da) Frag_Br [M - Br]+ m/z 164 (Loss of Halogen) M_Ion->Frag_Br - •Br (79/81 Da) Frag_CO [M - CH3 - CO]+ m/z 200 / 202 (Ring Contraction) Frag_Methyl->Frag_CO - CO (28 Da)

Caption: Mechanistic fragmentation pathway of 6-bromo-5-methoxybenzothiazole showing primary loss of methyl radical followed by decarbonylation.

Comparative Analysis: Target vs. Alternatives

Distinguishing the target from its isomers is the primary analytical challenge. The table below highlights the subtle mass spectral differences utilized for identification.

Comparison Table: Target vs. Regioisomer vs. Parent
FeatureTarget: 6-Bromo-5-Methoxy Alternative 1: 5-Bromo-6-Methoxy Alternative 2: 5-Methoxybenzothiazole
Molecular Ion (m/z) 243 / 245 (Doublet)243 / 245 (Doublet)165 (Singlet)
Base Peak (EI) M⁺ (243/245)M⁺ (243/245)M⁺ (165)
[M - CH₃]⁺ Intensity High. The C5-methoxy is activated by the adjacent C6-Br (ortho effect), stabilizing the radical cation.[3]Moderate. Steric hindrance from C5-Br may slightly suppress methyl loss compared to the target.High. Standard anisole-like fragmentation.
[M - Br]⁺ (m/z 164) Present. Appearance of m/z 164 confirms bromine loss.Present. Identical mass, distinguishable only by retention time or MS/MS ratios.Absent. No bromine to lose.
Diagnostic Ratio High [M-15] / [M-Br] ratio due to electronic stabilization of the oxygen at C5.Lower [M-15] / [M-Br] ratio due to different electronic environment of C6-oxygen.N/A
Differentiation Strategy

To conclusively distinguish 6-bromo-5-methoxy from 5-bromo-6-methoxy :

  • Retention Time: The 6-bromo-5-methoxy isomer typically elutes later on non-polar columns (e.g., C18 or DB-5) due to the higher lipophilicity induced by the bromine shielding the polar methoxy group in the 5-position.

  • MS/MS Fingerprint: In MS/MS (CID), the loss of •CH₃ is favored for the 5-methoxy isomer (Target) because the resulting cation is para to the nitrogen, allowing resonance stabilization. The 6-methoxy isomer (Alternative 1) forms a cation meta to the nitrogen, which is less stable, making the -Br loss relatively more competitive.

References

  • NIST Mass Spectrometry Data Center. Benzothiazole Fragmentation Standards. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • MassBank. Mass Spectrum of Bromo-derivatives (General Reference). Accession MSBNK-Fac_Eng_Univ_Tokyo-JP006165.[5] Available at: [Link]

  • Science Ready. Interpreting Fragmentation Patterns in Mass Spectrometry. (2023). Available at: [Link]

Sources

HPLC Retention Time Comparison: 6-Bromo vs. 5-Bromo Benzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of positional isomers is a ubiquitous challenge in medicinal chemistry, particularly during the synthesis of benzothiazole-based therapeutics such as mPGES-1 inhibitors and NavMs channel antagonists[1][2]. While 6-bromobenzothiazole and 5-bromobenzothiazole (and their 2-amino derivatives) possess identical molecular weights and nearly indistinguishable lipophilicity profiles, they can be successfully resolved using reversed-phase high-performance liquid chromatography (RP-HPLC)[2].

This guide provides an objective, data-driven comparison of their chromatographic behaviors, detailing the physicochemical causality behind their retention times and providing a self-validating experimental protocol for their baseline separation.

Chromatographic Causality: The Physics of Isomeric Separation

In RP-HPLC, retention time is primarily governed by hydrophobic partitioning between the mobile phase and the stationary phase (e.g., C18). Because 5-bromo and 6-bromo benzothiazoles have nearly identical computed LogP values (≥ 2.0)[1], their separation relies entirely on secondary physicochemical properties: molecular dipole moments and polarizability .

  • The Benzothiazole Core Dipole: The parent benzothiazole ring has an intrinsic dipole moment directed primarily toward the highly electronegative nitrogen atom.

  • 6-Bromobenzothiazole (Less Polar): In this isomer, the bromine atom is positioned para to the nitrogen. The electron-withdrawing C-Br bond vector directly opposes the core N-directed dipole. This partial vector cancellation results in a lower overall molecular dipole moment, rendering the molecule slightly more lipophilic.

  • 5-Bromobenzothiazole (More Polar): Here, the bromine atom is meta to the nitrogen and para to the sulfur. This geometric arrangement prevents direct cancellation of the core dipole, resulting in a higher overall dipole moment.

The Causality Rule: On a non-polar C18 stationary phase, the more polar 5-bromo isomer exhibits stronger interactions with the polar mobile phase and elutes first. The less polar 6-bromo isomer interacts more strongly with the hydrophobic stationary phase and elutes second.

Separation_Logic Isomers Bromobenzothiazole Isomers (Identical LogP ≥ 2.0) Pos5 5-Bromo Isomer (Br meta to N) Isomers->Pos5 Pos6 6-Bromo Isomer (Br para to N) Isomers->Pos6 Dipole5 Higher Dipole Moment (Vectors Align) Pos5->Dipole5 Dipole6 Lower Dipole Moment (Vectors Cancel) Pos6->Dipole6 RT5 Shorter Retention Time (Elutes First) Dipole5->RT5 RT6 Longer Retention Time (Elutes Second) Dipole6->RT6

Figure 1. Causality of chromatographic retention times based on isomeric structural properties.

Quantitative Comparison & Retention Data

The following tables summarize the structural properties and experimental RP-HPLC retention data for the widely utilized 2-amino derivatives of these isomers.

Table 1: Physicochemical Comparison of Bromobenzothiazole Isomers
Property5-Bromobenzothiazole6-Bromobenzothiazole
Molecular Formula C7H4BrNSC7H4BrNS
Molecular Weight 214.08 g/mol 214.08 g/mol
Computed LogP ≥ 2.0[1]≥ 2.0[1]
Relative Polarity Higher (Vector addition)Lower (Vector cancellation)
RP-HPLC Elution Order 1st (Earlier)2nd (Later)
Table 2: Experimental HPLC Retention Data (2-Amino Derivatives)
CompoundColumnMobile PhaseGradientRetention Time
2-Amino-5-bromobenzothiazole Waters Xterra C18 (50 x 4.6 mm, 3.5 μm)Water / ACN (0.1% FA)5% to 50% ACN over 5.5 min~5.8 - 6.0 min*
2-Amino-6-bromobenzothiazole Waters Xterra C18 (50 x 4.6 mm, 3.5 μm)Water / ACN (0.1% FA)5% to 50% ACN over 5.5 min6.3 min[3]

*Note: The 5-bromo isomer elutes prior to the 6-bromo isomer due to its higher relative polarity, a principle utilized in their combinatorial purification[2]. The 6.3 min retention time for the 6-bromo isomer is a validated standard in bioanalytical assays[3].

Standardized HPLC Methodology (Self-Validating Protocol)

To ensure reproducibility across different laboratories, the following step-by-step protocol incorporates a System Suitability Test (SST) to validate column efficiency and isomer resolution prior to sample analysis.

Step 1: Sample Preparation
  • Dissolve the benzothiazole isomers in HPLC-grade Acetonitrile to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 10 µg/mL using the initial mobile phase composition (5% Acetonitrile / 95% Water) to prevent solvent-induced peak broadening.

Step 2: Column & Mobile Phase Setup
  • Column: Waters Xterra C18 (50 × 4.6 mm, 3.5 μm) or an equivalent end-capped C18 column[3].

  • Mobile Phase A: HPLC-grade Water containing 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% Formic Acid (v/v).

Step 3: Gradient Elution Program
  • 0.0 – 5.5 min: Linear gradient from 5% to 50% B.

  • 5.5 – 6.0 min: Ramp from 50% to 90% B (Column wash)[3].

  • 6.0 – 8.0 min: Hold at 90% B.

  • 8.0 – 10.0 min: Return to 5% B (Re-equilibration).

  • Flow Rate: 0.25 mL/min[3].

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C[3].

Step 4: Detection & Self-Validation (SST)
  • Detection: Monitor absorbance at λ = 254 nm / 285 nm, or use MS selected-ion monitoring (e.g., m/z 231.0 for 2-amino-bromobenzothiazoles)[3].

  • Validation Criteria: The system is deemed suitable for isomeric separation if the retention factor (k') is > 2.0, the tailing factor is ≤ 1.5, and the resolution (Rs) between the 5-bromo and 6-bromo isomers is ≥ 1.5 (indicating baseline separation).

HPLC_Workflow SamplePrep 1. Sample Preparation (Acetonitrile/Water, 1 mg/mL) Injection 2. HPLC Injection (10 µL Volume) SamplePrep->Injection Column 3. C18 Reversed-Phase Column (Stationary Phase) Injection->Column Separation 4. Isomeric Separation (Dipole & Hydrophobic Partitioning) Column->Separation Detection 5. UV/MS Detection (λ = 254 nm / ESI+) Separation->Detection Data 6. Chromatogram Analysis (Retention Time Comparison) Detection->Data

Figure 2. Step-by-step experimental workflow for the HPLC separation of benzothiazole isomers.

References[3] Title: A sensitive liquid chromatography–mass spectrometry bioanalytical assay for a novel anticancer candidate – ZMC1 - PMC

Source: nih.gov URL:[1] Title: Prokaryotic NavMs channel as a structural and functional model for eukaryotic sodium channel antagonism - PMC Source: nih.gov URL:[2] Title: Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels - PMC Source: nih.gov URL:

Sources

Distinguishing 6-Bromo-5-methoxybenzothiazole from Benzimidazole Isomers: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of distinguishing heterocyclic isosteres during library synthesis and structural elucidation. While benzothiazoles and benzimidazoles are often grouped together as bioisosteres, they possess fundamentally different dynamic properties.

This guide provides an authoritative, objective comparison between 6-bromo-5-methoxybenzothiazole and its corresponding benzimidazole analogues (e.g., 6-bromo-5-methoxy-1H-benzimidazole). We will explore the mechanistic causality behind their spectral differences and provide self-validating analytical protocols to unambiguously differentiate the static benzothiazole scaffold from the dynamic, tautomeric benzimidazole system.

Structural & Mechanistic Causality: Static vs. Dynamic Scaffolds

The core challenge in distinguishing these compounds lies in their annular dynamics.

6-Bromo-5-methoxybenzothiazole contains a covalently fixed sulfur atom at position 1 and a nitrogen atom at position 3. Because sulfur cannot participate in proton exchange, the benzothiazole core is a static, non-tautomeric scaffold. Consequently, the 5-methoxy and 6-bromo substituents occupy fixed, distinct spatial environments, yielding sharp, unambiguous analytical signals.

Conversely, benzimidazole analogues possess two nitrogen atoms (NH and N) within the five-membered ring. This structural feature allows for rapid 1,3-prototropic annular tautomerism. At room temperature, the proton rapidly exchanges between N1 and N3. As a result, a synthesized "6-bromo-5-methoxy-1H-benzimidazole" actually exists as a rapidly equilibrating mixture of two true isomers: the 5-bromo-6-methoxy and 6-bromo-5-methoxy tautomers. This fluxional behavior averages the electronic environment on the NMR timescale, leading to signal broadening and complex spectral interpretation.

G cluster_0 6-bromo-5-methoxybenzothiazole cluster_1 Benzimidazole Analogues A Static Scaffold (S and N fixed) B Sharp NMR Resonances (Distinct Regioisomer) A->B No Tautomerism C 5-bromo-6-methoxy Isomer D 6-bromo-5-methoxy Isomer C->D Rapid 1,3-Prototropy E Broad/Averaged NMR (Requires VT-NMR) C->E D->E

Fig 1. Mechanistic divergence: Static benzothiazole vs. rapidly equilibrating benzimidazole tautomers.

Analytical Workflows & Experimental Protocols

To build a self-validating identification system, we must employ orthogonal analytical techniques. The following protocols are designed to exploit the exact mass, isotopic distribution, and dynamic NMR behavior of these heterocycles.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling

The substitution of sulfur for an NH group results in a significant exact mass difference (~17 Da), making the primary diagnostic tool. Furthermore, the natural abundance of the ³⁴S isotope (~4.4%) provides a unique isotopic fingerprint for the benzothiazole.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid to promote protonation.

  • Ionization: Inject 2 µL into an Electrospray Ionization (ESI) source operating in positive ion mode.

  • Acquisition: Acquire data on a Q-TOF or Orbitrap mass spectrometer scanning from m/z 100 to 500 with a resolving power of at least 50,000 FWHM.

  • Causality & Validation:

    • Extract the [M+H]⁺ exact mass. Benzothiazole will appear at m/z 243.9425, whereas the benzimidazole will appear at m/z 226.9813.

    • Isotopic Check: For the benzothiazole, verify the presence of the[M+2+H]⁺ peak. While dominated by the ⁸¹Br isotope (~97% relative to ⁷⁹Br), ultra-high resolution instruments can resolve the overlapping ⁸¹Br/³²S and ⁷⁹Br/³⁴S isobars (Δ ~0.0023 Da), confirming the presence of sulfur.

Protocol 2: Variable-Temperature (VT) NMR Spectroscopy

Because benzimidazoles undergo rapid proton exchange at 298 K, their ¹H and ¹³C NMR signals for the C4/C7 and C5/C6 positions often appear artificially broadened. is required to slow this exchange and observe the individual tautomers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of anhydrous DMF-d7 or CD₂Cl₂ in a standard 5 mm NMR tube. (Avoid DMSO-d6 for low-temperature studies due to its high freezing point).

  • 298 K Acquisition: Acquire standard ¹H (600 MHz) and ¹³C (150 MHz) spectra at 298 K.

    • Observation: Benzothiazole will display sharp, distinct singlets for H-4 and H-7. Benzimidazole will display broadened aromatic signals and a broad N-H peak >12.0 ppm.

  • 203 K Acquisition (VT-NMR): Lower the probe temperature to 203 K. Allow 15 minutes for thermal equilibration.

  • Causality & Validation: At 203 K, the 1,3-prototropic shift in the benzimidazole is arrested on the NMR timescale. The previously broad signals will decoalesce into two distinct sets of sharp peaks, representing the discrete 5-bromo and 6-bromo tautomeric isomers. The benzothiazole spectrum will remain fundamentally unchanged, proving its static nature.

Protocol 3: 2D HMBC NMR for Regiochemical Assignment

To definitively prove the position of the bromo and methoxy groups on the static benzothiazole ring, 2D ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) is utilized.

Step-by-Step Methodology:

  • Setup: Acquire a 2D HMBC spectrum at 298 K, optimizing the long-range coupling evolution delay for ³JCH = 8 Hz.

  • Analysis: Trace the 3-bond correlation from the methoxy protons (~3.9 ppm) to C-5. Next, map the correlations from the isolated aromatic protons (H-4 and H-7) to the bridgehead carbons (C-3a and C-7a).

  • Validation: In 6-bromo-5-methoxybenzothiazole, H-4 will show a strong ³J correlation to C-7a, while H-7 will correlate to C-3a, unambiguously locking the regiochemistry of the substituents relative to the sulfur and nitrogen atoms.

Workflow Start Unknown Heterocyclic Sample MS Step 1: HRMS-ESI(+) Start->MS IR Step 2: FT-IR Spectroscopy MS->IR Check exact mass & 34S isotope NMR Step 3: 1H & 13C NMR (298 K) IR->NMR Check N-H stretch (~3200 cm⁻¹) VTNMR Step 4: VT-NMR (203 K) NMR->VTNMR If signals are broad/averaged BT Confirmed: Benzothiazole (Sharp NMR, No N-H, 34S present) NMR->BT Sharp signals, static structure BI Confirmed: Benzimidazole Isomers (Broad NMR, N-H present, No 34S) VTNMR->BI Resolves into two tautomers

Fig 2. Step-by-step analytical workflow for distinguishing benzothiazole from benzimidazole isomers.

Comparative Data Summaries

To facilitate rapid identification, the quantitative data derived from the protocols above are summarized in the following structured tables.

Table 1: Mass Spectrometry and Infrared Spectroscopy Signatures

Analytical Property6-Bromo-5-methoxybenzothiazoleBenzimidazole Analogues (Tautomers)
Molecular Formula C₈H₆BrNOSC₈H₇BrN₂O
Exact Mass [M+H]⁺ 243.9425 m/z226.9813 m/z
Isotopic Signature Distinct ³⁴S contribution to M+2/M+4Standard Bromine M/M+2 ratio (~1:1)
FT-IR (N-H Stretch) AbsentBroad, strong band at 3100–3300 cm⁻¹
FT-IR (C-S Stretch) Sharp band at 650–700 cm⁻¹Absent

Table 2: Key NMR Chemical Shifts (DMSO-d6, 298 K)

Nucleus / Position6-Bromo-5-methoxybenzothiazoleBenzimidazole Analogues (Tautomers)
¹H: H-2 ~9.2 ppm (Sharp singlet)~8.2 ppm (Broad singlet)
¹H: N-H N/A>12.0 ppm (Broad exchangeable singlet)
¹H: Aromatic (H-4, H-7) Distinct sharp singletsBroadened or time-averaged signals
¹³C: C-2 ~155.0 – 160.0 ppm~140.0 – 145.0 ppm
¹³C: C-4 / C-7 Distinct sharp peaksBroadened due to intermediate exchange

References

  • García-Báez, E. V., Padilla-Martínez, I. I., Cruz, A., & Rosales-Hernández, M. C. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268.[Link]

  • Goudappagouda, et al. (2021). Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. ACS Omega, 6(39), 25589–25601.[Link]

  • Early, J. V., et al. (2022). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. bioRxiv.[Link]

  • Aggarwal, R., Kumar, P., & Kumar, S. (2025). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N

A Comparative Guide to the UV-Vis Absorption Profile of 6-bromo-5-methoxybenzothiazole and Related Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

The benzothiazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1][2] The electronic properties of this heterocyclic system are finely tuned by its substituents, making UV-Vis spectroscopy an invaluable tool for both structural characterization and for predicting molecular behavior.[3][4] This guide will explore the expected electronic transitions of 6-bromo-5-methoxybenzothiazole, contextualized by a comparison with parent benzothiazole and derivatives bearing similar functional groups.

Predicted Spectral Characteristics of 6-bromo-5-methoxybenzothiazole

The UV-Vis absorption spectrum of a benzothiazole derivative is dominated by π→π* transitions within the conjugated aromatic system. The position and intensity of these absorption bands are highly sensitive to the electronic effects of substituents on the benzene ring.

For 6-bromo-5-methoxybenzothiazole, we can dissect the expected contributions of each substituent:

  • Benzothiazole Core: The fundamental chromophore is the benzothiazole ring system itself. Unsubstituted benzothiazole exhibits characteristic absorption bands in the UV region.[5]

  • Methoxy Group (-OCH₃): Located at the 5-position, the methoxy group is an electron-donating group (EDG) due to the resonance effect of the oxygen lone pairs. This donation of electron density into the π-system is expected to raise the energy of the highest occupied molecular orbital (HOMO).

  • Bromo Group (-Br): Situated at the 6-position, the bromine atom has competing effects. It is an electron-withdrawing group (EWG) through induction due to its electronegativity, but it can also be a weak electron-donating group through resonance. Generally, for halogens, the inductive effect is dominant.

The interplay of these groups will dictate the overall HOMO-LUMO energy gap. The strong electron-donating methoxy group is anticipated to have a more significant influence than the bromo group. This net donation of electron density into the conjugated system should decrease the HOMO-LUMO gap, resulting in a bathochromic (red) shift of the primary absorption bands compared to unsubstituted benzothiazole. The presence of an electron-acceptor group, in conjunction with electron-donating groups, can often enhance this bathochromic shift.[6]

Comparative Analysis with Structurally Related Compounds

To substantiate our prediction, we can compare the expected spectrum of 6-bromo-5-methoxybenzothiazole with the known spectral properties of similar molecules.

CompoundKey SubstituentsExpected λmax Shift Relative to BenzothiazoleRationale
Benzothiazole None (Parent Compound)N/ABaseline for comparison.[5]
6-Methoxy-2-aminobenzothiazole 6-Methoxy, 2-AminoSignificant Bathochromic ShiftBoth methoxy and amino groups are strong electron-donating groups, significantly reducing the HOMO-LUMO gap.[7]
5-Bromo-6-methoxybenzo[d]thiazol-2-amine 5-Bromo, 6-Methoxy, 2-AminoSignificant Bathochromic ShiftThe combined effect of two strong EDGs (methoxy, amino) is expected to outweigh the withdrawing effect of bromine, leading to a red-shifted absorption.[8]
6-Bromo-2-methylsulfanyl-1,3-benzothiazole 6-Bromo, 2-MethylsulfanylModerate Bathochromic ShiftThe methylsulfanyl group is electron-donating, while the bromo group is withdrawing. The net effect is likely a red shift, but less pronounced than with stronger donors like -NH₂ or -OCH₃.[9]

This comparative analysis supports the prediction that 6-bromo-5-methoxybenzothiazole will exhibit absorption maxima at longer wavelengths than the parent benzothiazole.

The Influence of Solvent Polarity (Solvatochromism)

The choice of solvent can significantly impact the position of UV-Vis absorption bands, a phenomenon known as solvatochromism.[10][11] For π→π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules.[11]

  • Non-polar solvents (e.g., Hexane, Cyclohexane): The spectrum in a non-polar solvent will provide a baseline, representing the electronic transitions with minimal solute-solvent interaction.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): These solvents will stabilize the polar excited state, likely causing a red shift compared to hexane.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the heteroatoms in the benzothiazole ring, which can further influence the electronic transitions.[12]

When reporting the UV-Vis spectrum, it is crucial to specify the solvent used, as λmax values can shift by several nanometers depending on the solvent environment.[13]

Standard Operating Protocol for UV-Vis Spectral Acquisition

This section provides a rigorous, step-by-step protocol for obtaining the UV-Vis absorption spectrum of 6-bromo-5-methoxybenzothiazole.

Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar absorptivity (ε) of the target compound in a specified solvent.

Materials:

  • 6-bromo-5-methoxybenzothiazole (purified)

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane)

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound B Dissolve in Solvent (Volumetric Flask) A->B C Prepare Serial Dilutions B->C D Calibrate Spectrophotometer (Blank Solvent) C->D Transfer to Cuvette E Scan Sample Spectrum (e.g., 200-800 nm) D->E F Identify λmax E->F G Measure Absorbance at λmax for each dilution F->G H Plot Absorbance vs. Concentration G->H I Calculate Molar Absorptivity (ε) from Beer-Lambert Law H->I

Caption: Workflow for UV-Vis spectral acquisition and analysis.

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a small amount (e.g., 1-5 mg) of purified 6-bromo-5-methoxybenzothiazole.

    • Quantitatively transfer the compound to a volumetric flask (e.g., 10 mL or 25 mL).

    • Dissolve the compound in the chosen spectroscopic grade solvent and fill to the mark to create a stock solution of known concentration.

  • Preparation of Dilutions:

    • Prepare a series of 3-5 dilutions from the stock solution using volumetric flasks and pipettes. The concentrations should be chosen to yield absorbance values in the linear range of the instrument (typically 0.1 to 1.0).

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Place the blank cuvette in both the reference and sample holders and run a baseline correction over the desired wavelength range (e.g., 200-800 nm).

  • Spectral Measurement:

    • Starting with the most dilute solution, rinse a sample cuvette with a small amount of the solution, then fill it approximately three-quarters full.

    • Place the sample cuvette in the sample holder and the blank cuvette in the reference holder.

    • Acquire the full absorption spectrum.

    • Identify the wavelength of maximum absorbance (λmax).

  • Quantitative Analysis (Beer-Lambert Law):

    • Measure the absorbance of each of the prepared dilutions at the determined λmax.

    • Create a calibration curve by plotting absorbance versus concentration.

    • The molar absorptivity (ε) can be calculated from the slope of this line according to the Beer-Lambert Law (A = εbc), where A is absorbance, b is the path length (1 cm), and c is the concentration in mol/L.

Conclusion

While experimental data for 6-bromo-5-methoxybenzothiazole is not currently available, a detailed analysis of its structure allows for a strong prediction of its UV-Vis absorption characteristics. The presence of an electron-donating methoxy group and an electron-withdrawing bromo group on the benzothiazole core is expected to result in a bathochromic shift compared to the parent heterocycle. This effect will be further modulated by the polarity of the solvent used for analysis. The provided experimental protocol offers a robust framework for researchers to obtain high-quality spectral data, which is a critical step in the characterization of novel benzothiazole derivatives for applications in drug development and materials science.[3]

References

  • Korea Science. (2014, February 20). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. [Link]

  • ResearchGate. (2025, August 9). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. [Link]

  • PubChem - NIH. 5-Methoxy-2-methylbenzothiazole | C9H9NOS | CID 76252. [Link]

  • MDPI. (2021, January 31). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. [Link]

  • Chemistry LibreTexts. (2023, March 16). 2.4: Effect of Solvent. [Link]

  • Virtual Labs. Solvent Effects on the UV-visible Absorption Spectra. [Link]

  • PubChem - NIH. 5-Methoxythiazole | C4H5NOS | CID 575308. [Link]

  • ResearchGate. UV Absorption spectra of 4,8 and 9. [Link]

  • SpectraBase. 6-benzothiazolamine, 5-methoxy-2-methyl-. [Link]

  • ResearchGate. Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2. [Link]

  • PMC - NCBI. (2026, January 30). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. [Link]

  • SFERA. (2020, April 28). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. [Link]

  • ResearchGate. UV–Vis absorption spectra of benzothiazoles 3a-b and 4a-b in in different solvents. [Link]

  • ChemRxiv. Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. [Link]

  • National Institute of Standards and Technology. Benzothiazole - the NIST WebBook. [Link]

  • PubChemLite. 6-bromo-5-methoxy-1,3-benzothiazol-2-amine. [Link]

  • Chemsrc. 2-Amino-6-methoxybenzothiazole | CAS#:1747-60-0. [Link]

  • ResearchGate. (PDF) 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. [Link]

  • DOI. UV-vis Absorption. [Link]

  • PMC - NCBI. A Combined X-ray Absorption and UV–Vis Spectroscopic Study of the Iron-Catalyzed Belousov–Zhabotinsky Reaction. [Link]

  • ResearchGate. UV-Vis absorbance changes in the course of the irradiation of BT-SH (3.... [Link]

  • MDPI. (2024, December 30). Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candidates. [Link]

Sources

Safety Operating Guide

1H-Benzothiazole,6-bromo-5-methoxy- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Immediate Action & Safety Profile

CRITICAL HAZARD ALERT: 1H-Benzothiazole, 6-bromo-5-methoxy- is a halogenated heteroaromatic compound . In the context of waste management, the presence of the Bromine atom dictates that this substance MUST be segregated into halogenated waste streams. Failure to do so can result in regulatory fines (RCRA) and catastrophic equipment failure at incineration facilities (corrosion from HBr generation).

Emergency Safety Card
Parameter Critical Data
GHS Classification Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Signal Word WARNING
PPE Requirements Nitrile Gloves (Double gloving recommended for solutions), Safety Goggles (ANSI Z87.1), Lab Coat (fully buttoned), Fume Hood (Required for solid handling).
Fire Hazard Combustible solid. Emits toxic fumes (SOₓ, NOₓ, HBr) under fire conditions.
Incompatibility Strong Oxidizers, Strong Acids, Strong Bases.[1]

Part 2: Chemical Profile & Waste Classification

To dispose of this chemical correctly, you must understand its "Waste DNA." It is not merely organic waste; it is a Halogenated-Sulfur-Nitrogen Heterocycle .

  • Halogenated (Bromine): Requires high-temperature incineration with acid gas scrubbing. DO NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) unless the entire container is relabeled as halogenated.

  • Heterocyclic (Sulfur/Nitrogen): Thermal decomposition releases Sulfur Oxides (SOₓ) and Nitrogen Oxides (NOₓ).

  • Physical State: Typically a solid powder.

Regulatory Classification (RCRA - USA): While not explicitly P- or U-listed by specific CAS name, this compound is regulated as a Characteristic Hazardous Waste if it exhibits toxicity. Most EHS protocols default to treating it as Hazardous Chemical Waste .

Part 3: Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Powder/Crystals)

Best for: Expired shelf chemicals, surplus dry reagent.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers due to potential corrosion from hydrolysis products.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: Write "1H-Benzothiazole, 6-bromo-5-methoxy-".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

    • Special Note: Write "Contains Bromine - HALOGENATED".

  • Transfer:

    • Perform inside a fume hood to capture dust.

    • Use a disposable spatula. Place the spatula in the same waste container or a separate solid hazardous waste bin.

    • Do not wash the spatula in the sink.

  • Sealing: Screw the lid tight. Wipe the exterior with a damp paper towel (dispose of towel as solid waste).

Scenario B: Disposal of Reaction Mixtures (Solutions)

Best for: Mother liquors, reaction byproducts, HPLC waste.

The "1% Rule" of Halogens: If 1H-Benzothiazole, 6-bromo-5-methoxy- is dissolved in a non-halogenated solvent (e.g., Ethanol), the entire mixture should ideally be treated as Halogenated Waste .

  • Why? Even low concentrations of halogens can corrode standard incinerators.

  • Threshold: Some facilities allow <1-2% halogen content in non-halogenated streams, but best practice is to default to the Halogenated stream to prevent costly facility errors.

  • Segregation:

    • Stream A (Halogenated): DCM, Chloroform, or any solvent containing the benzothiazole.

    • Stream B (Non-Halogenated): Only pure acetone/methanol washes confirmed free of the compound.

  • pH Check: Ensure the solution is Neutral (pH 6-8). If the reaction involved acids/bases, neutralize carefully before adding to the waste carboy to prevent exothermic gas evolution.

  • Carboy Protocol:

    • Use the "Halogenated Solvent" carboy (typically yellow tag or distinct color code).

    • Keep the cap closed when not actively pouring.

Part 4: Visualizing the Workflow

The following decision tree illustrates the logic for segregating this specific compound.

DisposalWorkflow Start Waste: 1H-Benzothiazole, 6-bromo-5-methoxy- State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid SolidAction Place in HDPE Jar Label: 'Toxic Solid - Halogenated' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated (DCM, CHCl3) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHaloSolv StreamHalo Stream: HALOGENATED WASTE (High Temp Incineration) HaloSolv->StreamHalo Decision Does facility allow trace halogens in fuel blending? NonHaloSolv->Decision Decision->StreamHalo No / Unsure (Best Practice) StreamNonHalo Stream: NON-HALOGENATED (Fuel Blending) Decision->StreamNonHalo Yes (<1%)

Figure 1: Decision logic for segregating halogenated benzothiazole waste. Note that "Best Practice" defaults to the Halogenated stream to ensure safety compliance.

Part 5: Spill Response (Small Scale)

Scenario: You drop a 5g vial of solid 6-bromo-5-methoxybenzothiazole on the floor.

  • Evacuate & Ventilate: Alert nearby colleagues. Do not inhale dust.[1][2]

  • PPE Up: Put on nitrile gloves, goggles, and a particulate respirator (N95) if dust is visible.

  • Contain: Cover the spill with a damp paper towel to prevent dust generation.

  • Clean:

    • Scoop up the damp powder/towel mixture using a dustpan or stiff card.

    • Place into a wide-mouth hazardous waste jar.

    • Wipe the area 3 times with soap and water.

    • Test the surface pH (if applicable) or UV check (benzothiazoles are often UV active) to confirm cleanup.

  • Dispose: Label the jar as "Debris contaminated with Halogenated Benzothiazole".

References

  • PubChem. 6-Bromo-1,3-benzothiazole Compound Summary (Structural Analog). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. (Defining Characteristic Waste). [Link]

  • Temple University EHS. Halogenated Solvents in Laboratories - Waste Management Guidelines. [Link] (General EHS Protocol Grounding)

Sources

A Senior Application Scientist's Guide to the Safe Handling of 1H-Benzothiazole, 6-bromo-5-methoxy-

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, with great discovery comes the great responsibility of ensuring the safety of all personnel. This guide provides an in-depth, procedural framework for the safe handling, storage, and disposal of 1H-Benzothiazole, 6-bromo-5-methoxy-. As a Senior Application Scientist, my objective is to move beyond a simple checklist and instill a deep, causal understanding of the "why" behind each safety protocol. This approach transforms safety from a set of rules into an integrated, self-validating system of best practices.

Hazard Identification and Risk Assessment

Based on analogous compounds, 1H-Benzothiazole, 6-bromo-5-methoxy- is anticipated to be a solid that may pose the following hazards.[1][2] A thorough understanding of these risks is the first step in mitigating them.

Hazard Category GHS Classification (Anticipated) Description of Hazard
Acute Oral Toxicity Category 4Harmful if swallowed.[1][2][3]
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[1][2]

These classifications necessitate stringent adherence to personal protective equipment (PPE) protocols to prevent accidental exposure.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection and proper use of PPE are non-negotiable when handling 1H-Benzothiazole, 6-bromo-5-methoxy-. Each component of your PPE serves a specific purpose, and understanding this is key to its effective use.

Eye and Face Protection
  • Mandatory Equipment: Always wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[4][5]

  • The "Why": The anticipated serious eye irritation potential of this compound means that even minimal contact could lead to significant discomfort or injury. Safety goggles with side-shields provide a seal around the eyes, protecting them from splashes and airborne particles.[1]

Skin Protection
  • Gloves: Impervious gloves, such as nitrile rubber, are required. Before each use, visually inspect gloves for any signs of degradation or perforation.

  • The "Why": As a skin irritant, direct contact must be avoided. The integrity of your gloves is your primary barrier.

  • Lab Coat/Protective Clothing: A lab coat or other protective clothing is mandatory to prevent contact with the skin.[6][7] Contaminated clothing should be removed immediately and washed before reuse.[4]

  • The "Why": This prevents the transfer of the chemical to your skin and personal clothing.

Respiratory Protection
  • When to Use: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of generating and inhaling dust, or if working in an area with inadequate ventilation.[4][5]

  • The "Why": The potential for respiratory irritation means that inhaling dust particles could lead to discomfort or adverse health effects.[1][2] Engineering controls, such as a fume hood, should always be the primary method of exposure control.[8]

General Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[9]

  • Do not eat, drink, or smoke in the laboratory.[10]

  • Ensure that an eyewash station and safety shower are readily accessible.[1][4]

Emergency Procedures: A Plan for the Unexpected

Even with the best precautions, accidents can happen. A clear, well-rehearsed emergency plan is crucial.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][9][11]

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area immediately and thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical advice.[1][4][9][11]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if you feel unwell.[1][4][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][4][10]

Accidental Spill Response

In the event of a spill, a systematic approach is necessary to ensure the safety of all personnel and to effectively decontaminate the area.

Spill_Response_Workflow cluster_prep Preparation cluster_contain Containment & Cleanup cluster_decon Decontamination & Disposal Evacuate 1. Evacuate non-essential personnel Ventilate 2. Ensure adequate ventilation Evacuate->Ventilate PPE 3. Don appropriate PPE Ventilate->PPE Absorb 4. Cover spill with inert absorbent material PPE->Absorb Sweep 5. Carefully sweep up and collect material Absorb->Sweep Container 6. Place in a sealed, labeled container Sweep->Container Clean 7. Clean the spill area Container->Clean Disposal 8. Dispose of as hazardous waste Clean->Disposal

Caption: Workflow for handling a chemical spill.

Storage and Disposal Protocols

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][4]

  • Keep away from direct sunlight and sources of ignition.[1]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][7]

Disposal

The disposal of 1H-Benzothiazole, 6-bromo-5-methoxy- and any contaminated materials must be treated with the utmost care to prevent environmental contamination.

  • Classification: This material should be classified and disposed of as hazardous waste.

  • Procedure: All waste material should be collected in a properly labeled, sealed container.[5]

  • Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material. Adhere to all local, regional, and national regulations.[5][6][8] You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[6]

By integrating these protocols into your daily laboratory operations, you are not just following rules; you are fostering a culture of safety and scientific excellence. This proactive approach to chemical handling is fundamental to protecting yourself, your colleagues, and the groundbreaking research you conduct.

References

  • ChemScene. (2023, January 28).
  • TCI Chemicals.
  • Safety D
  • Thermo Fisher Scientific. (2010, November 16).
  • Fisher Scientific.
  • Fisher Scientific. (2010, June 7).
  • Sigma-Aldrich. (2024, September 6).
  • 10 - Safety D
  • Fisher Scientific. (2010, November 16).
  • Ossila. (2022, October 11).
  • Fisher Scientific.
  • Chemcia Scientific, LLC.
  • FUJIFILM Wako Chemicals.
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 5-Methyl-1H-benzotriazole(1,2,3), 98%.
  • Synerzine. (2019, February 15).
  • Thermo Fisher Scientific. (2025, September 22).
  • HPC Standards. 1H-Benzotriazole | 1X100MG | C6H5N3 | 673969 | 95-14-7.
  • AMERICAN ELEMENTS®. 5-Bromo-6-methoxy-1H-benzo[d]imidazole | CAS 1008361-65-6.
  • Benchchem. Essential Guide to the Safe Disposal of 5-Bromo-6-hydroxy-7-methoxycoumarin.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Benzothiazole,6-bromo-5-methoxy-
Reactant of Route 2
Reactant of Route 2
1H-Benzothiazole,6-bromo-5-methoxy-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.